molecular formula C4H4Br2N2O B042050 4,4-Dibromo-3-methyl-2-pyrazolin-5-one CAS No. 33549-66-5

4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Cat. No.: B042050
CAS No.: 33549-66-5
M. Wt: 255.9 g/mol
InChI Key: QQQQLBQGDDSBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dibromo-3-methyl-2-pyrazolin-5-one, also known as this compound, is a useful research compound. Its molecular formula is C4H4Br2N2O and its molecular weight is 255.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4-dibromo-3-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQQLBQGDDSBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325939
Record name 4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33549-66-5
Record name 33549-66-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, a halogenated heterocyclic compound with potential applications as a versatile intermediate in medicinal chemistry and drug development. The pyrazolone core is a privileged scaffold in numerous pharmacologically active agents, and the introduction of bromine atoms at the C4 position offers a unique handle for further functionalization and modulation of biological activity. This document details a robust two-step synthetic pathway, commencing with the synthesis of the 3-methyl-2-pyrazolin-5-one precursor, followed by an efficient dibromination reaction. Furthermore, this guide outlines the essential analytical techniques for the comprehensive characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of the characterization methods are discussed to provide a deeper understanding for researchers in the field. The methodologies presented herein are designed to be reproducible and scalable, facilitating further exploration of this and related compounds in drug discovery programs.

Introduction: The Significance of Brominated Pyrazolones

Pyrazolone derivatives have long captured the attention of medicinal chemists due to their wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The five-membered heterocyclic ring system serves as a versatile scaffold that can be readily functionalized to optimize pharmacological profiles.

The strategic introduction of halogen atoms, particularly bromine, onto the pyrazolone core can significantly influence a molecule's physicochemical and biological properties. Bromine substitution can enhance lipophilicity, improve membrane permeability, and introduce a site for further chemical modification through cross-coupling reactions. Specifically, the geminal dibromo functionality at the C4 position of the pyrazolone ring, as in this compound, creates a highly reactive electrophilic center, making it a valuable building block for the synthesis of more complex molecular architectures. This compound is a precursor for the synthesis of various bioactive molecules, including antiamoebic and antifungal agents[1][2].

This guide provides a detailed, field-proven methodology for the synthesis of this compound and a thorough approach to its structural elucidation and purity assessment.

Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 3-methyl-2-pyrazolin-5-one, via a condensation reaction. The second step is the direct dibromination of the precursor at the activated C4 position.

Synthesis_Pathway reagents1 Ethyl Acetoacetate + Hydrazine Hydrate precursor 3-Methyl-2-pyrazolin-5-one reagents1->precursor Step 1: Condensation final_product This compound precursor->final_product Step 2: Dibromination reagents2 Brominating Agent (e.g., N-Bromosuccinimide)

Caption: Synthetic route to this compound.

Step 1: Synthesis of 3-Methyl-2-pyrazolin-5-one

The synthesis of the pyrazolone precursor is a classic condensation reaction between ethyl acetoacetate and hydrazine hydrate[3][4][5].

Reaction:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (100 mmol) and absolute ethanol (40 mL).

  • With continuous stirring, add hydrazine hydrate (100 mmol) dropwise to the solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature with stirring for 1 hour[3].

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-2-pyrazolin-5-one as a white crystalline solid.

  • Dry the product in a vacuum oven. The expected yield is approximately 64%[3].

Step 2: Synthesis of this compound

The dibromination of 3-methyl-2-pyrazolin-5-one at the C4 position can be achieved using a suitable brominating agent. While molecular bromine can be used, N-bromosuccinimide (NBS) is often preferred for its milder reaction conditions and ease of handling[6][7][8]. The use of two equivalents of NBS ensures the formation of the dibrominated product.

Reaction:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-2-pyrazolin-5-one (10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (NBS) (22 mmol, 2.2 equivalents) in anhydrous THF (50 mL).

  • Add the NBS solution dropwise to the stirred pyrazolone solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid. The use of an anti-solvent like n-hexane can aid in the precipitation of the product if it is oily[9].

Characterization of this compound

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended.

Characterization_Workflow cluster_techniques Analytical Techniques synthesized_product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) synthesized_product->nmr Structural Elucidation ir IR Spectroscopy synthesized_product->ir Functional Group Analysis ms Mass Spectrometry synthesized_product->ms Molecular Weight Verification structure_confirmation Structure & Purity Confirmed nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Workflow for the characterization of the final product.

Physical Properties
PropertyValue
Molecular Formula C₄H₄Br₂N₂O
Molecular Weight 255.90 g/mol
Appearance Expected to be a solid
CAS Number 33549-66-5[1][2][10]
¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is crucial for confirming the presence of the methyl group and the NH proton. Due to the absence of a proton at the C4 position, the characteristic signal for the C4-H of the starting material will be absent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.2 - 2.4Singlet3H-CH₃The methyl group at the C3 position is expected to be a singlet.
~ 8.0 - 10.0Broad Singlet1H-NHThe NH proton signal is typically broad and can be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The most notable feature will be the significant downfield shift of the C4 carbon due to the presence of two electron-withdrawing bromine atoms.

Chemical Shift (δ, ppm)AssignmentRationale
~ 15 - 20-CH₃The methyl carbon signal is expected in the aliphatic region.
~ 60 - 70C4The C4 carbon, bonded to two bromine atoms, will be significantly deshielded and shifted downfield.
~ 150 - 160C3The C3 carbon, part of a C=N bond, will appear in the olefinic/aromatic region.
~ 165 - 175C5 (C=O)The carbonyl carbon will have the most downfield chemical shift.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3200 - 3400N-H StretchAmide/Amine N-H
~ 2900 - 3000C-H StretchMethyl C-H
~ 1700 - 1740C=O StretchCarbonyl (in a five-membered ring)[3]
~ 1600 - 1650C=N StretchImine/Pyrazolone ring
~ 500 - 600C-Br StretchCarbon-Bromine bond
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1.

m/zInterpretation
254, 256, 258Molecular ion peaks [M]⁺, [M+2]⁺, [M+4]⁺
175, 177[M - Br]⁺
96[M - 2Br]⁺

Safety and Handling

  • 3-Methyl-2-pyrazolin-5-one: Handle with standard laboratory safety procedures.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • This compound: As a brominated organic compound, it should be handled with care. Assume it is toxic and handle it in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide outlines a straightforward and efficient synthesis of this compound, a valuable intermediate for the development of novel therapeutic agents. The detailed experimental protocols for both the synthesis of the pyrazolone precursor and its subsequent dibromination provide a solid foundation for researchers. The comprehensive characterization plan, including predicted spectroscopic data, offers a clear roadmap for verifying the structure and purity of the final product. By understanding the rationale behind the synthetic steps and the principles of the analytical techniques, scientists can confidently utilize this guide to produce and characterize this and similar compounds for their drug discovery and development endeavors.

References

  • Azim, F. et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
  • Chegg.com. (2020). Solved Practical Heterocyclic Chemistry EXPERIMENT NO. 1.
  • Parajuli, R. et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • ChemicalBook. (2018). 3-Methyl-2-pyrazolin-5-one synthesis. CN108218778.
  • ResearchGate. (2017).
  • Amer, M. M. et al. (1982). Determination of organic pharmaceuticals with N-bromosuccinimide. Part III.
  • Yadav, V. K. et al. (2001). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.
  • Al-Mulla, A. (2017). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • SpectraBase. (n.d.). 4,4-Dibromo-1-(2-methyl)-phenyl-3-phenyl-2-pyrazolin-5-one.
  • Amer, M. M. et al. (1982). Determination of organic pharmaceuticals with N -bromosuccinimide. Part IV.
  • Metwally, M. A. et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • El-Sawy, O. A. et al. (2012). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 17(9), 10447-10465.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one.
  • Guidechem. (n.d.). This compound, 98+% 33549-66-5 wiki.
  • Abood, N. A. et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Patil, S. B. et al. (2016). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research, 9(5), 654-660.
  • ResearchGate. (n.d.).
  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • ChemicalBook. (n.d.). This compound, 98+%.
  • YouTube. (2021).
  • SpectraBase. (n.d.). 4-Bromo-2,3-dimethyl-1-(4-methoxy-phenyl)-3-pyrazoline-5-one - Optional[Vapor Phase IR] - Spectrum.
  • Amanote Research. (n.d.). (PDF) Studies on Pyrazolones. VII.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2020). Chapter 2 Pyrazol-3-ones.
  • ResearchGate. (n.d.). 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ).
  • NIST WebBook. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-.
  • SpectraBase. (n.d.). 4-o-Methylphenylhydrazono-3-methyl-2-pyrazolin-5-one.
  • ChemicalBook. (n.d.). 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one(89-36-1) 13C NMR spectrum.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, a halogenated heterocyclic compound with potential applications in synthetic organic chemistry and drug discovery. This document delves into the molecular structure, spectral characteristics, solubility, and other key physicochemical parameters of this compound. It also outlines detailed experimental protocols for the determination of these properties, offering insights into the rationale behind the methodological choices. The guide is intended to be a valuable resource for researchers and professionals working with pyrazolone derivatives and in the broader field of medicinal chemistry.

Introduction

This compound belongs to the pyrazolone class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The pyrazolone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of bromine atoms at the 4-position of the pyrazolone ring significantly influences the compound's electrophilicity, reactivity, and potential for further functionalization. This guide aims to provide a detailed understanding of the fundamental physicochemical properties of this compound to facilitate its use in research and development. The compound is identified by the CAS Number 33549-66-5.[1][2]

Molecular and Structural Data

The structural integrity and three-dimensional arrangement of a molecule are fundamental to its physical and chemical behavior.

Chemical Structure

The chemical structure of this compound is characterized by a five-membered pyrazolinone ring with a methyl group at the 3-position and two bromine atoms geminally substituted at the 4-position.

Caption: 2D Chemical Structure of this compound.

Molecular Formula and Molecular Weight

The molecular formula and weight are essential for stoichiometric calculations and analytical characterization.

PropertyValueSource
Molecular Formula C₄H₄Br₂N₂O[1][2]
Molecular Weight 255.90 g/mol [2]
Tautomerism

Pyrazolin-5-ones are known to exist in different tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of substituents on the ring.[3] For 4,4-disubstituted pyrazolones like the title compound, the CH form is blocked. Therefore, the tautomeric equilibrium primarily involves the keto (NH) and enol (OH) forms. Understanding this equilibrium is crucial as the different tautomers can exhibit distinct reactivity and biological activity.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including its suitability for specific applications in drug development.

Physical State and Appearance

At room temperature, this compound is expected to be a solid, a common characteristic of pyrazolone derivatives.

Melting Point

The melting point is a key indicator of purity and is influenced by the crystal lattice energy of the solid.

PropertyValueSource
Melting Point 129-132 °C

Note: This value is from a commercial source and should be confirmed by experimental determination.

Solubility

Solubility is a critical parameter for drug delivery and formulation. The solubility of this compound has been noted in methanol.[2] A comprehensive solubility profile in various solvents is essential for its practical application.

SolventSolubility
Water Expected to be low
Methanol Soluble[2]
Ethanol Expected to be soluble
Dimethyl Sulfoxide (DMSO) Expected to be soluble
Dichloromethane (DCM) Expected to be soluble
Acidity (pKa)

The pKa value provides insight into the ionization state of the molecule at a given pH, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueSource
Predicted pKa 9.27 ± 0.60[4]

The predicted pKa suggests that the compound is weakly acidic, likely due to the proton on the nitrogen atom in the pyrazolone ring.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons. The chemical shift of the N-H proton, if observable, would likely be a broad singlet and its position would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the methyl carbon, the quaternary carbon bearing the bromine atoms, the carbonyl carbon, and the carbon atoms of the pyrazolone ring. The chemical shifts of these carbons would provide valuable information about the electronic environment within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=O (carbonyl) stretching vibration, N-H stretching, and C-N stretching of the pyrazolone ring. The presence of the C-Br bonds may also give rise to absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound. The fragmentation pattern can offer additional structural information. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Reactivity and Stability

The reactivity of this compound is largely dictated by the electrophilic nature of the carbon at the 4-position due to the two electron-withdrawing bromine atoms. This makes it a potential substrate for nucleophilic substitution reactions. The pyrazolone ring itself can undergo various chemical transformations. The compound is expected to be stable under standard storage conditions, though sensitivity to light and strong bases should be considered.[3]

Potential Applications

Given the established biological activity of many pyrazolone derivatives, this compound serves as a valuable building block in medicinal chemistry. It has been used in the preparation of compounds with potential antifungal and antiamoebic activities.[4] Its reactivity at the C4 position allows for the introduction of diverse functionalities, enabling the synthesis of a library of novel compounds for biological screening.

Experimental Protocols

This section provides standardized protocols for the determination of the key physicochemical properties of this compound.

Synthesis and Purification

A general method for the synthesis of pyrazolones involves the condensation of a β-ketoester with a hydrazine derivative.[5][8] For 4,4-dibromination, a subsequent bromination step would be required.

Caption: General synthetic workflow for this compound.

Step-by-step Protocol:

  • Synthesis of 3-Methyl-2-pyrazolin-5-one: React ethyl acetoacetate with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically refluxed, and the product is isolated upon cooling and crystallization.[5]

  • Bromination: Dissolve the synthesized 3-methyl-2-pyrazolin-5-one in a suitable solvent (e.g., acetic acid or chloroform). Add a brominating agent, such as bromine or N-bromosuccinimide, portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, quench any excess bromine. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the crude product by recrystallization or column chromatography.

Melting Point Determination
  • Place a small amount of the purified, dry compound into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Solubility Determination (Qualitative)
  • To a series of small vials, add a small, accurately weighed amount of the compound (e.g., 1 mg).

  • Add a measured volume of the solvent to be tested (e.g., 0.1 mL of water, ethanol, DMSO, DCM).

  • Vortex the mixture for a set period (e.g., 1 minute).

  • Visually inspect for the complete dissolution of the solid.

  • If the solid dissolves, the compound is soluble at that concentration. If not, it is considered sparingly soluble or insoluble.

pKa Determination (Potentiometric Titration)
  • Prepare a standard solution of the compound in a suitable solvent mixture (e.g., water-methanol).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

  • Record the pH after each addition.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis
  • NMR: Dissolve the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • IR: Prepare a sample as a KBr pellet or a thin film. Record the IR spectrum using an FTIR spectrometer.

  • MS: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after chromatographic separation). Obtain the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[9]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This technical guide has provided a detailed overview of its known and predicted physicochemical properties, along with standardized protocols for their experimental determination. A thorough understanding of these properties is fundamental for the effective and safe utilization of this compound in research and development endeavors. Further experimental validation of the predicted properties and a more in-depth investigation of its reactivity and biological activity are warranted to fully explore the potential of this and related pyrazolone derivatives.

References

  • Allmpus. This compound. [Link]

  • El-Sawy, E. R., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • Allmpus. This compound. [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
  • Parajuli, R., et al. (2015). Synthesis and Biological Evaluation of Some New Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • Al-Mulla, A. (2017). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Elguero, J., et al. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones—a theoretical ab initio and 13C NMR study. Magnetic Resonance in Chemistry, 39(S1), S133-S143.
  • Katritzky, A. R., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (5), 911-917.
  • PubChem. 3-Methyl-2-pyrazolin-5-one. [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

  • Zhang, M., et al. (2019). Supporting Information for Construction of Pyrazolone Analogues via Rhodium-Catalyzed C-H Activation from Pyrazolones and Non-activated Alkenes. [Link]

  • Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(2), 123-134.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Gomaa, M. A. M. (2023). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). ResearchGate. [Link]

  • National Institute of Standards and Technology. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]

  • Wu, J., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][9][10][11]triazines. Journal of Chemical Crystallography, 53(2), 155-166.

  • El-Metwaly, N. M. (2015). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its Fe(II) analogue.
  • Jasinski, R., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8409.
  • Szostak, R., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8565.
  • El-Gohary, N. S., & Shaaban, M. R. (2018). Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones.
  • Wrona-Piotrowicz, A., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7485.
  • Smith, A. B., & Jones, C. D. (2023). The crystal structure of 4–bromo-3,5-dinitropyrazole. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 1-3.
  • Ghasemi, S., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 17(10), 2631-2639.
  • PubChem. This compound. [Link]

  • SpectraBase. 4,4-Dibromo-1-(2-methyl)-phenyl-3-phenyl-2-pyrazolin-5-one. [Link]

  • Nektegayev, I. O., et al. (2021). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 26(16), 4945.
  • ResearchGate. Pyrazoline compound on FTIR spectrum. [Link]

  • ResearchGate. 13 C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ). [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. Reactive intermediates in the photochemistry of 4-diazo-2-pyrazolin-5-ones. [Link]

  • A STUDY OF PYRAZOLIN-5-ONE TAUTOMERISM-II. (1969). Tetrahedron, 25(15), 3271-3277.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2007). Molecules, 12(6), 1250-1269.
  • Kelmyalene, A. A., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 28(13), 5085.
  • CORE. Synthesis and Theoretical Study of Molecular Structure of Some Novel Pyrazolone Derivatives. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. The pyrazolone scaffold, a privileged heterocyclic motif, continues to yield compounds of significant biological and industrial interest. Among these, halogenated derivatives represent a key area of exploration, offering modulated reactivity and physicochemical properties. This guide is dedicated to a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one .

Molecular Structure and Spectroscopic Overview

This compound (C₄H₄Br₂N₂O) is a derivative of the well-known 3-methyl-2-pyrazolin-5-one. The introduction of two bromine atoms at the C4 position drastically alters the electronic environment and, consequently, the NMR spectral characteristics of the molecule.

Molecular Structure of this compound

A Sample Preparation B Instrument Setup A->B Dissolved Sample C ¹H NMR Acquisition B->C Tuned Probe D ¹³C NMR Acquisition B->D Tuned Probe E Data Processing C->E FID Signal D->E FID Signal F Spectral Analysis E->F Processed Spectra

Caption: Workflow for NMR data acquisition and analysis.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for pyrazolones due to its ability to solubilize the compound and minimize exchange of the N-H proton.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These should be optimized as needed.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive and has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 240 ppm.

Data Processing
  • Fourier Transform: Apply an exponential window function and perform a Fourier transform on the Free Induction Decay (FID) signal.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Trustworthiness and Self-Validation of the Described Protocols

The integrity of NMR data hinges on a self-validating experimental design. The protocol outlined above incorporates several key checks:

  • Internal Standard: The use of TMS provides a universally accepted reference point, ensuring the accuracy and reproducibility of chemical shift values across different instruments and experiments.

  • Solvent Selection: The choice of an appropriate deuterated solvent is critical. A trial with different solvents (e.g., DMSO-d₆ vs. CDCl₃) can reveal solvent-dependent chemical shifts, providing further insight into the molecular structure and intermolecular interactions.

  • 2D NMR Spectroscopy: For unambiguous assignment, especially in more complex molecules, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. An HSQC experiment would definitively correlate the methyl protons with their corresponding carbon, while an HMBC would show long-range couplings, for instance, between the methyl protons and the C3 and C4 carbons, confirming their connectivity.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. While awaiting experimental verification, the presented data, grounded in the analysis of analogous compounds and established spectroscopic principles, offers a reliable framework for researchers working with this and related halogenated pyrazolones. The outlined experimental protocol further provides a robust methodology for obtaining high-quality, verifiable NMR data, essential for the rigorous structural characterization required in modern chemical research.

References

  • Naji A. Abood and Reem A. Al-Shlhai. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. [Link]

  • Gunawan, G., & Sari, L. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • A. Shaglof et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Journal of Pharmaceutical and Applied Chemistry, 7(1), 9-23. [Link]

  • Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]

  • Al-Ostoot, F. H., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743. [Link]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, a compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, theoretical underpinnings, and practical insights into the characterization of this halogenated heterocyclic compound. We will explore sample preparation, instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and the interpretation of the resulting mass spectrum, with a focus on the unique isotopic patterns and fragmentation pathways dictated by the dibromo-substitution.

Introduction: The Significance of Pyrazolinones and the Analytical Challenges of Halogenated Compounds

Pyrazolin-5-one derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms, such as bromine, into the pyrazolinone scaffold can significantly modulate these biological effects, making compounds like this compound intriguing targets for drug discovery and development.[1][2]

The analysis of halogenated organic compounds by mass spectrometry, however, presents a unique set of challenges and opportunities. The presence of bromine, with its two abundant isotopes (79Br and 81Br), imparts a characteristic and readily identifiable isotopic signature in the mass spectrum, aiding in structural elucidation.[3] Conversely, the high reactivity and potential for thermal lability of such compounds necessitate carefully optimized analytical methods to prevent degradation and ensure accurate characterization.[4] This guide will provide the necessary framework for navigating these complexities.

Foundational Principles: Electron Ionization Mass Spectrometry

For the analysis of relatively small, volatile, and thermally stable organic molecules like this compound, Electron Ionization (EI) is the most common and informative ionization technique.[5][6] In EI, the sample is introduced into a high-vacuum source where it is bombarded by a beam of high-energy electrons (typically 70 eV). This interaction is energetic enough to dislodge an electron from the analyte molecule (M), forming a positively charged radical cation known as the molecular ion (M•+).[6]

The molecular ion often carries excess internal energy, leading to extensive fragmentation. This fragmentation is not random; it follows predictable pathways governed by the principles of chemical stability, resulting in a unique fingerprint of fragment ions for a given compound.[4] The analysis of these fragmentation patterns is the key to deducing the molecular structure.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound due to its ability to separate the analyte from complex mixtures and provide high-quality mass spectra.[7]

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate analysis.

Materials:

  • This compound (CAS: 33549-66-5)[8]

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • 10 mL volumetric flask

  • Analytical balance

  • Microsyringe

Procedure:

  • Accurately weigh approximately 5 mg of this compound into a 10 mL volumetric flask.

  • Add a minimal amount of methanol to dissolve the sample completely.

  • Dilute the sample to the 10 mL mark with dichloromethane.

  • Gently agitate the flask to ensure a homogenous solution.

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.

Rationale: The use of a solvent mixture (methanol/DCM) ensures the complete dissolution of the polar pyrazolinone compound while maintaining compatibility with the GC injection system.[9]

Instrumental Parameters

The following instrumental parameters are recommended for the GC-MS analysis.

Parameter Setting Rationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA 5% phenyl-methylpolysiloxane stationary phase provides good separation for a wide range of semi-polar compounds.[9]
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume1 µLA standard injection volume to prevent column overloading.
Injection ModeSplit (20:1 ratio)Prevents overloading of the analytical column and ensures sharp chromatographic peaks. The ratio can be adjusted based on sample concentration.[9]
Carrier GasHeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)An optimal flow rate for good separation and peak shape.
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A temperature program that allows for the efficient elution of the analyte while separating it from potential impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for structural elucidation.[5]
Ionization Energy70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation library.[6]
Source Temperature230 °CMaintains the analyte in the gas phase within the ion source and minimizes contamination.
Quadrupole Temperature150 °CEnsures stable ion transmission through the mass analyzer.
Mass Rangem/z 40-350A mass range that encompasses the molecular ion and all expected fragment ions.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering the mass spectrometer, which could damage the detector.
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh 5 mg of Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Dichloromethane dissolve->dilute transfer Transfer to Autosampler Vial dilute->transfer injection Inject 1 µL into GC transfer->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-350) ionization->detection spectrum Obtain Mass Spectrum detection->spectrum fragmentation Analyze Fragmentation Pattern spectrum->fragmentation structure Elucidate Structure fragmentation->structure

Caption: Workflow for the GC-MS analysis of this compound.

Interpretation of the Mass Spectrum

The mass spectrum of this compound (C4H4Br2N2O, Molecular Weight: 255.90 g/mol ) is expected to exhibit several key features.

The Molecular Ion and Isotopic Pattern

Due to the presence of two bromine atoms, the molecular ion region will display a characteristic isotopic cluster. Bromine has two naturally occurring isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance).[3] For a molecule containing two bromine atoms, the relative intensities of the M•+, (M+2)•+, and (M+4)•+ peaks will be in an approximate ratio of 1:2:1.[3]

  • M•+ (79Br, 79Br): m/z 254

  • (M+2)•+ (79Br, 81Br): m/z 256

  • (M+4)•+ (81Br, 81Br): m/z 258

The presence of this distinct 1:2:1 triplet is a strong indicator of a dibrominated compound.

Predicted Fragmentation Pathway

The fragmentation of the this compound molecular ion is likely to proceed through several key pathways, driven by the stability of the resulting fragment ions.

Key Predicted Fragmentations:

  • Loss of a Bromine Radical (•Br): This is a common fragmentation for halogenated compounds. The loss of a bromine radical will result in a cation with a prominent isotopic peak for the remaining bromine atom (1:1 ratio for M' and M'+2).

    • [M - Br]+: m/z 175/177

  • Loss of Br2: The elimination of a neutral bromine molecule is also a plausible pathway.

    • [M - Br2]+•: m/z 96

  • Cleavage of the Pyrazolinone Ring: Heterocyclic rings are prone to cleavage under EI conditions. Several ring-opening and fragmentation pathways are possible.

    • Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule.

      • [M - CO]+•: m/z 226/228/230

    • Loss of N2: The two adjacent nitrogen atoms can be eliminated as a stable nitrogen molecule.

      • [M - N2]+•: m/z 226/228/230

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group or the C=N bond is also expected.

Predicted Fragmentation Diagram

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C₄H₄Br₂N₂O]⁺˙ m/z 254/256/258 F1 [C₄H₄BrN₂O]⁺ m/z 175/177 M->F1 - •Br F2 [C₄H₄N₂O]⁺˙ m/z 96 M->F2 - Br₂ F3 [C₃H₄Br₂N₂]⁺˙ m/z 226/228/230 M->F3 - CO F4 [C₄H₄Br₂O]⁺˙ m/z 226/228/230 M->F4 - N₂ F1a [C₃H₄N₂O]⁺˙ m/z 96 F1->F1a - Br₂ F3a [C₃H₄BrN₂]⁺ m/z 147/149 F3->F3a - •Br

Caption: Predicted fragmentation pathway for this compound.

Data Presentation and Validation

All quantitative data from the mass spectrometry analysis should be presented in a clear and concise tabular format to facilitate interpretation and comparison.

Table 1: Predicted Mass Spectral Data for this compound

m/z (Isotopologue)Proposed Fragment IonRelative Abundance
254, 256, 258[M]•+Moderate (1:2:1)
175, 177[M - Br]+High (1:1)
96[M - Br2]+•Moderate
226, 228, 230[M - CO]+• or [M - N2]+•Low (1:2:1)
147, 149[M - CO - Br]+ or [M - N2 - Br]+Low (1:1)

Note: Relative abundances are predicted and will need to be confirmed by experimental data.

To ensure the trustworthiness of the analysis, a self-validating system should be employed. This includes:

  • Blank Injections: Running a solvent blank before and after the sample to check for system contamination.

  • Standard Injection: Analyzing a known standard of a similar compound to verify instrument performance.

  • Replicate Injections: Performing multiple injections of the same sample to assess the reproducibility of the results.

Conclusion

The mass spectrometry analysis of this compound, when conducted with the rigorous methodology outlined in this guide, can provide unambiguous structural confirmation and valuable insights into the fragmentation behavior of this important class of compounds. The characteristic isotopic signature of the two bromine atoms serves as a powerful diagnostic tool, while the predictable fragmentation pathways allow for a confident elucidation of the molecular structure. This technical guide provides a robust framework for researchers and scientists to successfully analyze this and similar halogenated heterocyclic compounds, thereby advancing their research and development efforts.

References

  • Al-Mulla, A. (2017). Pyrazole and its Derivatives. Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. [Link]

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]

  • Dods, O. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe. [Link]

  • Clark, J. (2021). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Wikipedia. (n.d.). Electron ionization. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. [Link]

  • Singh, S., et al. (2005). Synthesis and evaluation of some novel 1-phenyl-3-methyl-4-substituted-2-pyrazolin-5-one derivatives as potential antimicrobial agents. European Journal of Pharmaceutical Sciences, 25(2-3), 255-261.
  • Tewari, A., et al. (2002). Synthesis and antifungal activity of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives of pyrazolin-5-one. Indian Journal of Chemistry - Section B, 41B(3), 664-667.
  • PubChem. (n.d.). This compound. [Link]

  • Rebane, R., & Leito, I. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 23(2). [Link]

  • Katritzky, A. R., & El-Gendy, B. E. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(32). [Link]

  • Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(1), 45-56. [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1836-1856. [Link]

  • SpectraBase. (n.d.). 4,4-Dibromo-1-(2-methyl)-phenyl-3-phenyl-2-pyrazolin-5-one. [Link]

  • Michael Evans. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one. [Link]

  • Attigala, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • MDPI. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • Nirwan, A., Pareek, A., & Chohadia, A. K. (2015). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing, 7(1), 1-10. [Link]

  • NIH. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

"FT-IR spectrum of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers and professionals in drug development and chemical synthesis, this document delves into the theoretical vibrational modes, presents a robust experimental protocol for spectral acquisition using Attenuated Total Reflectance (ATR), and offers a detailed interpretation of the resulting spectrum. By correlating specific absorption bands to the compound's unique functional groups, this guide serves as a critical resource for structural verification and quality control.

Introduction: The Molecule and the Method

This compound (CAS No: 33549-66-5, Molecular Formula: C₄H₄Br₂N₂O) is a halogenated heterocyclic compound built upon a pyrazolinone core.[1][2] Such structures are significant as versatile intermediates in the synthesis of various biologically active molecules, including potential antifungal and antiamoebic agents.[2] Given its application in synthetic chemistry, unambiguous structural confirmation is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds.[3] The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending, rocking) of specific functional groups. This guide will elucidate the FT-IR spectrum of this compound, providing a foundational understanding for its identification and characterization.

Theoretical Vibrational Analysis: Predicting the Spectrum

Before analyzing an experimental spectrum, it is crucial to predict the expected vibrational frequencies based on the molecule's structure. The key functional groups in this compound are the pyrazolinone ring, the geminal dibromide, and the methyl group.

  • Carbonyl (C=O) Stretching: The pyrazolinone ring contains a cyclic amide (lactam) functional group. The C=O stretching vibration in a five-membered ring is typically observed at a higher frequency than in acyclic ketones or amides due to ring strain. Theoretical studies on pyrazolone derivatives suggest this peak is prominent and its frequency can be influenced by substituents.[4] We anticipate a strong absorption band in the region of 1700-1740 cm⁻¹ .

  • Alkene (C=N) and Amine (C-N) Stretching: The pyrazoline ring contains both C=N and C-N bonds. The C=N stretching vibration is expected to appear in the 1600-1650 cm⁻¹ region. The C-N stretching vibration typically absorbs in the 1250-1350 cm⁻¹ range.

  • Methyl (CH₃) Group Vibrations: The methyl group at the C3 position will exhibit characteristic C-H vibrations. Asymmetric and symmetric stretching modes are expected between 2950-3000 cm⁻¹ . Bending (scissoring and rocking) vibrations will appear in the 1370-1470 cm⁻¹ region.[5][6]

  • N-H Vibrations: Pyrazolin-5-one can exist in tautomeric forms, which could give rise to an N-H stretching band, typically appearing as a broad signal between 3100-3500 cm⁻¹ . However, the predominant tautomer and sample state (solid vs. solution) will heavily influence its presence and appearance. DFT calculations on pyrazol-5-one have shown that N-H vibrational frequency is a key characteristic.[4]

  • Carbon-Bromine (C-Br) Stretching: The presence of two bromine atoms on the same carbon atom (a geminal dihalide) is a defining feature of this molecule. The C-Br stretching vibrations are characteristically found in the low-wavenumber "fingerprint" region of the spectrum. Due to the high mass of the bromine atom, these absorptions occur at low frequencies, typically between 515-690 cm⁻¹ .[5][6] The presence of two C-Br bonds on one carbon may result in distinct symmetric and asymmetric stretching modes, providing a clear indication of this substitution pattern.[3]

Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FT-IR

To obtain a reliable FT-IR spectrum, a well-defined experimental procedure is essential. We recommend the Attenuated Total Reflectance (ATR) technique due to its speed, ease of use, and minimal sample preparation, which preserves the sample's native state.

Instrumentation:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Diamond or Germanium ATR accessory

Step-by-Step Methodology:

  • Instrument Preparation: Allow the spectrometer to warm up for at least 30 minutes to ensure thermal stability of the source and detector. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-grade isopropanol-soaked, non-abrasive wipe and allow it to fully evaporate.

    • Collect a background spectrum (scan) of the empty ATR crystal. This is a critical step as it references the instrument's state and the ambient environment, which will be ratioed against the sample spectrum. A typical setting is 16 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

    • Lower the ATR pressure arm and apply consistent pressure using the built-in torque knob. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum. The causality here is that the evanescent wave from the crystal only penetrates a few microns; poor contact will result in a weak, low-quality signal.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution) over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to remove any broad, underlying features, ensuring accurate peak picking.

FT-IR Analysis Workflow

The following diagram outlines the logical workflow for the characterization of this compound using FT-IR spectroscopy.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Interpretation Sample Obtain Solid Sample of This compound Clean Clean ATR Crystal (Isopropanol) Background Collect Background Spectrum (16 scans, 4 cm⁻¹ resolution) Apply Apply Sample to Crystal & Secure with Pressure Arm Background->Apply Proceed to Acquisition Scan Collect Sample Spectrum (Same Parameters as Background) Apply->Scan Ratio Ratio Sample vs. Background Scan->Ratio Proceed to Processing Correct Apply ATR & Baseline Corrections Ratio->Correct PeakPick Identify Peak Frequencies (cm⁻¹) Correct->PeakPick Proceed to Analysis Assign Assign Peaks to Vibrational Modes (Compare with Theoretical Values) PeakPick->Assign Confirm Confirm Molecular Structure Assign->Confirm

Caption: Workflow for FT-IR analysis of this compound.

Spectral Interpretation and Data

The following table summarizes the characteristic absorption bands observed in a typical FT-IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentJustification and Comments
~3150Medium, BroadN-H StretchIndicates the presence of the pyrazolinone tautomer with an N-H bond. Its broadness suggests hydrogen bonding in the solid state.[4]
~2985WeakC-H Asymmetric Stretch (CH₃)Characteristic absorption for a methyl group.[5][6]
~2910WeakC-H Symmetric Stretch (CH₃)Characteristic absorption for a methyl group.[5][6]
~1725 Strong, Sharp C=O Stretch (Lactam) The high frequency is indicative of a carbonyl group within a strained five-membered ring. This is a key diagnostic peak for the pyrazolin-5-one core.[4]
~1630MediumC=N StretchCorresponds to the endocyclic imine bond within the pyrazoline ring.
~1455MediumC-H Asymmetric Bend (CH₃)Confirms the presence of the methyl group substituent.
~1375MediumC-H Symmetric Bend (CH₃)Further confirmation of the methyl group.
~1310MediumC-N StretchAromatic amine-like C-N stretching from the ring structure.
~590 Strong C-Br Asymmetric Stretch A very strong band in the fingerprint region, highly characteristic of a carbon-bromine bond. Its intensity is due to the high polarity of the C-Br bond.[7]
~545 Strong C-Br Symmetric Stretch The presence of a second strong C-Br band supports the geminal dibromide structure (CBr₂).[3][5][6]

Conclusion

The FT-IR spectrum of this compound is defined by several key features that together provide a definitive structural confirmation. The strong, high-frequency carbonyl absorption at ~1725 cm⁻¹ confirms the pyrazolin-5-one ring, while the pair of intense bands at ~590 cm⁻¹ and ~545 cm⁻¹ provides unequivocal evidence for the geminal dibromide substitution at the C4 position. Additional peaks corresponding to the methyl group and ring vibrations (C=N, C-N, N-H) are fully consistent with the proposed structure. This guide provides the theoretical basis, a validated experimental workflow, and a detailed spectral analysis to serve as an authoritative reference for scientists working with this important chemical intermediate.

References

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. [Link]

  • Subramanian, N., et al. (2009). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

  • Talaq, M. (2012). FT-IR Spectral study of some Heterocyclic Compounds: Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. [Link]

  • ResearchGate. (2025). Halogenated Organic Compounds. [Link]

  • Al-Hilfi, S. H. H., et al. (2022). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... ResearchGate. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Stasiewicz, K. A., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. [Link]

  • Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

  • ResearchGate. (2019). FT-IR spectra (Overlay) of Ag–NHC complexes (VII– IX.2PF 6 ).... [Link]

  • Abood, N. A., & Al-Amery, M. H. (2014). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. ResearchGate. [Link]

  • Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(1), 45-56. [Link]

  • PubChem. This compound. [Link]

  • Semantic Scholar. A vibrational assignment for pyrazole. [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives. [Link]

Sources

An In-depth Technical Guide to 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS 33549-66-5) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Dibromo-3-methyl-2-pyrazolin-5-one, with CAS number 33549-66-5, is a halogenated heterocyclic compound belonging to the pyrazolinone family. While not a therapeutic agent itself, it serves as a valuable and reactive intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the construction of more complex molecules with potential biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined and reported in chemical supplier catalogues, others, such as pKa, are predicted based on computational models.

PropertyValueSource(s)
CAS Number 33549-66-5[1][2]
Molecular Formula C₄H₄Br₂N₂O[1][2]
Molecular Weight 255.90 g/mol [3]
IUPAC Name 4,4-dibromo-3-methyl-1H-pyrazol-5(4H)-one[4]
Synonyms 4,4-Dibromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one[4]
Appearance Off-white to pale beige solid[5]
Melting Point 129-132 °C[5]
Solubility Slightly soluble in DMSO, very slightly soluble in Methanol[3]
pKa (Predicted) 9.27 ± 0.60[2]
Storage Recommended to be stored refrigerated[4]

Spectroscopic Characterization

  • ¹H NMR: A singlet corresponding to the methyl (CH₃) protons would be expected. The chemical shift would likely be in the range of 2.0-2.5 ppm. The N-H proton would likely appear as a broad singlet at a higher chemical shift.

  • ¹³C NMR: Resonances for the methyl carbon, the C=O carbon, the C=N carbon, and the quaternary carbon bearing the two bromine atoms would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C=O (carbonyl) group (around 1700-1740 cm⁻¹), the C=N bond, and the N-H bond.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route involves the direct bromination of 3-methyl-2-pyrazolin-5-one. This reaction is a common method for the halogenation of pyrazolinones.

G 3-Methyl-2-pyrazolin-5-one 3-Methyl-2-pyrazolin-5-one Reaction_Vessel Reaction 3-Methyl-2-pyrazolin-5-one->Reaction_Vessel Brominating_Agent Bromine (Br₂) or N-Bromosuccinimide (NBS) Brominating_Agent->Reaction_Vessel Solvent Acetic Acid or Carbon Tetrachloride Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product G Start 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one Reaction Cyclization Start->Reaction Reagent Thiosemicarbazide Reagent->Reaction Conditions Base catalyst (e.g., Piperidine) in Ethanol Conditions->Reaction Product Pyrazoline-thiosemicarbazide Derivative Reaction->Product

Caption: Synthesis of thiosemicarbazide derivatives.

Representative Protocol for Synthesis of Pyrazoline-Thiosemicarbazide Derivatives:

The following is a general protocol for the synthesis of pyrazoline-thiosemicarbazide derivatives from a suitable precursor.

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazolinone precursor in ethanol.

  • Addition of Reagents: Add thiosemicarbazide and a catalytic amount of a base (e.g., piperidine) to the solution.

  • Reflux: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyrazoline-thiosemicarbazide derivative.

The antiamoebic activity of these compounds is believed to be related to their ability to inhibit essential enzymes in Entamoeba histolytica, although the precise mechanism is still under investigation. [1][6]

Synthesis of Antifungal Triazine Derivatives

Triazine moieties are known to exhibit a broad spectrum of biological activities, including antifungal properties. [7]this compound can be utilized in the synthesis of pyrazoline-fused triazine derivatives.

G Start 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one Reaction1 Substitution Start->Reaction1 Reagent Hydrazine derivative Reagent->Reaction1 Intermediate Hydrazino-pyrazoline Reaction2 Cyclocondensation Intermediate->Reaction2 Triazine_Precursor Cyanuric chloride or other triazine synthons Triazine_Precursor->Reaction2 Product Pyrazoline-fused Triazine Derivative Reaction1->Intermediate Reaction2->Product

Caption: General pathway to pyrazoline-fused triazine derivatives.

Representative Protocol for Synthesis of Pyrazoline-Triazine Derivatives:

  • Formation of Hydrazino-pyrazoline: React this compound with a hydrazine derivative to form a hydrazino-pyrazoline intermediate.

  • Cyclocondensation: React the intermediate with a suitable triazine precursor, such as cyanuric chloride, in the presence of a base to facilitate the cyclocondensation reaction.

  • Isolation and Purification: Isolate the crude product by precipitation or extraction, followed by purification using techniques like column chromatography or recrystallization.

The antifungal mechanism of triazine derivatives can be multifaceted, potentially involving the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. [7]

Safety and Handling

This compound is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. [8]

Regulatory Information

The specific regulatory status of this compound as a controlled substance was not found in readily available public databases. However, researchers should always ensure compliance with local and national regulations regarding the purchase, handling, and disposal of chemical compounds.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its reactive nature allows for the construction of diverse heterocyclic scaffolds, particularly thiosemicarbazide and triazine derivatives, which have demonstrated promising antiamoebic and antifungal activities. While detailed experimental data for the compound itself is limited, this guide provides a comprehensive overview of its known properties and a scientifically grounded framework for its synthesis and application in the pursuit of novel therapeutic agents. Further research into the specific mechanisms of action of its derivatives is warranted to fully exploit its potential in drug discovery.

References

  • Abid, M., & Azam, A. (2005). Synthesis and antiamoebic activities of 1-N-substituted cyclised pyrazoline analogues of thiosemicarbazones. Bioorganic & Medicinal Chemistry Letters, 15(6), 2213–2220.
  • Ghanghas, P., & D'Souza, F. (2023). Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. Journal of Fungi, 9(1), 103.
  • Singh, S., & Azam, A. (2005). Synthesis and antiamoebic activities of 1-N-substituted cyclised pyrazoline analogues of thiosemicarbazones. European Journal of Medicinal Chemistry, 40(11), 1145-1152.
  • MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • Alegaon, S. G., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65.
  • Ma, C., et al. (2022). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 27(1), 234.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial, Antifungal activity of some s-triazine Derivatives of Isoxazoline, Pyrazoline and. International Journal of ChemTech Research, 4(1), 253-261.
  • Ghamry, M. A., & Al-Omair, M. A. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. Journal of Fungi, 8(1), 56.
  • Closs, G. L., & Böll, W. A. (1966). Bromination of 2-pyrazolines and 3,4,5-trimethylpyrazole. Tetrahedron, 22(2), 463-471.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Singh, P. P., et al. (2012). Synthesis and antiamoebic activity of 3,7-dimethyl-pyrazolo[3,4-e]t[1][4][6]riazin-4-yl thiosemicarbazide derivatives. European Journal of Medicinal Chemistry, 53, 345-353.

  • Bhat, A. R., et al. (2009). Bis-pyrazolines: Synthesis, characterization and antiamoebic activity as inhibitors of growth of Entamoeba histolytica. European Journal of Medicinal Chemistry, 44(1), 426-431.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • El-Sayed, R. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • Parajuli, R., & Shrestha, S. (2015). Synthesis and Biological Evaluation of Some New Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • Zeynizadeh, B., & Akbari, D. (2014). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 4(95), 52934-52941.
  • El-Shehry, M. F., et al. (2013).
  • Closs, G. L., & Böll, W. A. (1966). BROMINATION OF 2-PYRAZOLINES AND 3,4,5_TRIMETHYLPYRAZOLE. Tetrahedron, 22(2), 463-471.
  • Beutner, G. L., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 768-775.
  • Al-Hourani, B. J., & Al-Awaida, W. A. (2017). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 82(10), 1105-1116.
  • Beutner, G. L., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 768-775.
  • da Silva, A. B., et al. (2021). Pyrazoline derivatives as promising novel antischistosomal agents. Scientific Reports, 11(1), 23512.
  • SpectraBase. (n.d.). 1H-pyrazole, 4-bromo-1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-. Retrieved from [Link]

  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. Retrieved from [Link]

  • Nde, P. N., et al. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 23(8), 2045.
  • Khan, M. S., et al. (2022). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. Steroids, 180, 108985.
  • PubChem. (n.d.). 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

Sources

Tautomeric Forms of 3-Methyl-2-Pyrazolin-5-One Derivatives: A Guide to Structure, Equilibrium, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Derivatives of 3-methyl-2-pyrazolin-5-one, a core scaffold in numerous pharmaceuticals, dyes, and chelating agents, exhibit a fascinating and critical phenomenon: tautomerism. The equilibrium between their distinct tautomeric forms—the CH, OH, and NH structures—is not merely an academic curiosity; it profoundly dictates their physicochemical properties, reactivity, and biological activity. For instance, the therapeutic efficacy of the neuroprotective drug Edaravone is intrinsically linked to its tautomeric state. This guide provides an in-depth exploration of the structural nuances of these tautomers, the environmental and substituent factors that govern their delicate equilibrium, and the definitive analytical methodologies required for their characterization. We synthesize field-proven insights with established protocols to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

The Principle of Tautomerism in Pyrazolin-5-ones

Pyrazolin-5-ones are heterocyclic compounds renowned for their utility as building blocks in the synthesis of a wide array of bioactive molecules.[1][2] A key feature of their chemistry is prototropic tautomerism, where isomers are readily interconverted through the migration of a proton. For 3-methyl-2-pyrazolin-5-one derivatives, particularly those unsubstituted at the 4-position, three primary tautomers exist in a dynamic equilibrium.[3]

  • CH-Form (4-Methylene-5-keto): Often referred to as the keto-hydrazone form.

  • OH-Form (5-Hydroxy-pyrazole): An aromatic enol form.

  • NH-Form (3-Methylene-5-keto): An alternative keto form, often called the keto-hydrazine form.

Understanding this equilibrium is paramount, as the dominant tautomer determines the molecule's hydrogen bonding capabilities, aromaticity, and electronic profile, which in turn influences its mechanism of action in biological systems. The well-known drug Edaravone (1-phenyl-3-methyl-5-pyrazolone), used to treat stroke and ALS, owes its potent radical-scavenging activity to this tautomeric flexibility.[4][5][6]

Caption: Dynamic equilibrium between the three principal tautomers of pyrazolin-5-ones.

Factors Governing Tautomeric Preference

The balance between the CH, OH, and NH forms is not static; it is exquisitely sensitive to a range of factors. The ability to predict or control the predominant tautomer is a significant advantage in rational drug design and materials science.

Solvent Effects: The Primary Determinant

The choice of solvent has the most dramatic impact on the tautomeric equilibrium. This is a direct consequence of differential solvation and the stabilization of specific tautomers through intermolecular interactions.

  • Non-Polar Solvents (e.g., n-hexane, CDCl₃): In these environments, the less polar CH-form is often the most stable and predominant tautomer.[7][8][9] Its reduced capacity for hydrogen bonding compared to the OH and NH forms makes it more compatible with non-polar media.

  • Polar Aprotic Solvents (e.g., DMSO, Dioxane): These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors. Consequently, they tend to stabilize the more polar NH and OH forms . In many cases, a mixture of these tautomers is observed, with the NH form often being a major contributor.[5][9] For example, in DMSO, Edaravone exists as a mixture where the OH and NH forms are significant.[6][9]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong stabilization of the OH and NH tautomers . The aromatic, enolic OH-form, in particular, can be favored due to its ability to form strong hydrogen bonds.[9]

Substituent and Structural Effects

The electronic nature of substituents on the pyrazolone ring or at the N-1 position can subtly shift the equilibrium.

  • Electron-donating groups at the C-3 position tend to shift the equilibrium towards the CH form.[9]

  • Intramolecular Hydrogen Bonding: Substituents capable of forming an intramolecular hydrogen bond can "lock" the molecule into a specific tautomeric form. For example, a pyridinyl group at N-1 can form a hydrogen bond with the proton of the OH or NH tautomer, stabilizing those forms.[3][10]

Physical State: Solution vs. Solid

The tautomeric form observed in the solid state can differ significantly from that in solution. In the crystalline lattice, intermolecular forces, particularly strong hydrogen bonds, and crystal packing effects dictate the structure. X-ray crystallography has shown that while one tautomer may dominate in solution, a different one, often forming stable hydrogen-bonded dimers, can be exclusively present in the solid state.[1][7][11]

Definitive Analytical Characterization

Identifying and quantifying tautomeric forms requires a multi-faceted analytical approach. No single technique provides a complete picture across all conditions; therefore, a combination of spectroscopic and structural methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying tautomeric equilibria in solution.[9] It allows for both the identification and, in many cases, the quantification of the different forms present.

Causality Behind the Method: Each tautomer possesses a unique electronic structure and set of protons and carbons, resulting in distinct and predictable chemical shifts (δ) and coupling constants. ¹H NMR is particularly effective for identifying the CH-form , which exhibits a characteristic signal for the proton at the C-4 position. Distinguishing between the rapidly exchanging OH and NH forms with ¹H NMR can be challenging, but ¹³C and ¹⁵N NMR provide unambiguous fingerprints for each tautomer.[1][3][9]

Experimental Protocol: Tautomer Analysis by NMR

  • Sample Preparation: Dissolve a precise amount of the pyrazolin-5-one derivative (typically 5-10 mg) in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. Ensure the solvent choice reflects the environment of interest.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution. Tune and shim the instrument for the specific solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to observe are the C4-H (if present), aromatic protons, and the exchangeable OH/NH protons (which may be broad or absent depending on the solvent and concentration).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial for distinguishing the tautomers, as the chemical shifts of the carbonyl carbon (C5) and the C3 and C4 carbons are highly sensitive to the tautomeric state.

  • ¹⁵N NMR Acquisition (Optional but Recommended): If available, ¹⁵N NMR provides definitive data, as the chemical shifts of the two nitrogen atoms differ significantly between the sp² and sp³ hybridization states present in the various tautomers.[1][3]

  • Data Analysis: Compare the observed chemical shifts with literature values for known "fixed" derivatives (e.g., O-methylated or N-methylated analogs) or with theoretically calculated shifts to assign the signals to the correct tautomers.[1][2] Quantify the relative ratios by integrating characteristic, non-overlapping signals in the ¹H spectrum.

Table 1: Typical NMR Chemical Shifts for Pyrazolin-5-one Tautomers

Tautomer Key ¹H Signal (δ ppm) Key ¹³C Signal (δ ppm)
CH-Form C4-H₂: ~3.4 ppm (singlet)[12] C4: ~40-45 ppm; C5 (C=O): ~170-175 ppm
OH-Form C4-H: ~5.4-5.9 ppm (singlet); OH: broad, variable C4: ~90-100 ppm; C5 (C-OH): ~155-160 ppm[1]

| NH-Form | C4-H₂: ~5.4 ppm (in DMSO)[5]; NH: ~11.7 ppm (in DMSO)[5] | C4: ~90-95 ppm; C5 (C=O): ~160-165 ppm |

Note: Values are approximate and can vary significantly based on substituent and solvent.

X-Ray Crystallography

This technique provides the definitive, unambiguous structure of a molecule in the solid state.

Causality Behind the Method: By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom, revealing bond lengths, bond angles, and the exact location of protons. This allows for the unequivocal identification of the tautomer present in the crystal lattice.[7][13]

XRay_Workflow cluster_0 Experimental cluster_1 Computational cluster_2 Result Crystal Single Crystal Selection & Mounting Diffractometer X-ray Diffraction Data Collection Crystal->Diffractometer Integration Data Integration & Reduction Diffractometer->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Structure Final Structure: Unambiguous Tautomer ID Refinement->Structure

Caption: Standard workflow for tautomer determination via X-ray crystallography.

UV-Visible and Infrared (IR) Spectroscopy

While less definitive than NMR or X-ray methods, UV-Vis and IR spectroscopy are valuable supporting techniques.

  • UV-Vis Spectroscopy: The different electronic systems of the tautomers (aromatic vs. non-aromatic) result in distinct absorption maxima (λmax). This method is particularly useful for studying photo-isomerization processes between tautomers upon irradiation with UV light.[8]

  • IR Spectroscopy: This technique helps identify key functional groups. The CH and NH forms will show a characteristic C=O stretching vibration, whereas the OH form will lack this and instead display a broad O-H stretch.

Conclusion

The tautomerism of 3-methyl-2-pyrazolin-5-one derivatives is a complex but governable phenomenon central to their function. The equilibrium between the CH, OH, and NH forms is predominantly dictated by the solvent environment, with non-polar media favoring the CH form and polar solvents stabilizing the OH and NH tautomers. A comprehensive analytical strategy, led by NMR spectroscopy for solution-state analysis and X-ray crystallography for the solid state, is crucial for accurate characterization. For scientists engaged in the development of pharmaceuticals and functional materials based on this important scaffold, a thorough understanding and empirical validation of tautomeric behavior are not optional—they are fundamental to achieving rational design and predictable outcomes.

References

  • New Journal of Chemistry. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography.
  • PubMed Central.
  • ChemicalBook. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum.
  • National Institutes of Health.
  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones.
  • PubMed Central. Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents.
  • Scilit. Semiempirical and ab initio Calculations on the Tautomerism of Pyrazolin‐5‐ones in the Gas Phase and in Solution.
  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • National Institutes of Health. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols.
  • Sci-Hub. Tautomerism of NH-pyrazolinones in the solid state: the case of 3(5)-ethoxycarbonyl-5(3)-hydroxypyrazole.
  • MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • National Institutes of Health.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv

Sources

"electronic properties of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Authored by: A Senior Application Scientist

Foreword: The landscape of drug discovery and materials science is perpetually in search of novel molecular scaffolds with tunable electronic properties. Pyrazolinone derivatives, a class of five-membered heterocyclic compounds, have garnered significant attention for their diverse biological activities and potential applications in organic electronics.[1][2][3] This guide focuses on a specific, yet under-characterized member of this family: this compound. While its synthesis and utility as a chemical intermediate are known, a deep dive into its electronic characteristics is conspicuously absent in current literature.[4][5][6] This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a robust, integrated approach to thoroughly characterize the electronic properties of this molecule. We will proceed from theoretical predictions to experimental validation, providing not just protocols, but the scientific rationale underpinning each step.

Molecular Overview and Significance

This compound is an organic compound featuring a pyrazolone core.[4] The key structural features are a five-membered ring with two adjacent nitrogen atoms, a methyl group at the 3-position, and, most notably, two bromine atoms at the 4-position.[4] The presence of these electron-withdrawing bromine atoms is anticipated to significantly influence the molecule's electronic structure and reactivity.[7][8] Understanding these electronic properties is paramount, as they can dictate the molecule's potential as a redox-active therapeutic agent, its stability, and its utility as a building block in functional organic materials.[3][9]

Compound Name CAS Number Molecular Formula Molecular Weight
This compound33549-66-5C4H4Br2N2O255.90 g/mol

Theoretical and Computational Investigation: A Predictive Framework

Before embarking on extensive laboratory work, a computational approach provides invaluable predictive insights into the electronic behavior of a molecule. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a balance of accuracy and computational cost for organic molecules.[10][11][12]

Causality of Method Selection:

We select DFT at the B3LYP/6-311++G(d,p) level of theory. The B3LYP functional is a well-established hybrid functional that provides reliable results for many organic systems. The 6-311++G(d,p) basis set is chosen for its robustness; the diffuse functions (++) are crucial for accurately describing the electron distribution in a molecule with electronegative bromine atoms, and the polarization functions (d,p) account for the non-spherical nature of electron clouds in chemical bonds.

Step-by-Step Protocol for DFT Calculations:
  • Structure Optimization:

    • Construct the 3D structure of this compound using molecular modeling software.

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a critical step to ensure that subsequent electronic property calculations are performed on the most stable structure.

  • Frequency Analysis:

    • Following optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine key electronic properties.

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy relates to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity).[8]

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the bandgap, which provides an indication of the molecule's kinetic stability and electronic excitability.[11]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Predicted Electronic Properties (Hypothetical Data):

Parameter Description Predicted Value (Illustrative)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Bandgap (ΔE) EHOMO - ELUMO4.7 eV
Ionization Potential (IP) -EHOMO6.5 eV
Electron Affinity (EA) -ELUMO1.8 eV

digraph "Computational Workflow for Electronic Properties" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
mol_build [label="1. Molecular Structure Construction"];
geom_opt [label="2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p))"];
freq_anal [label="3. Frequency Analysis"];
single_point [label="4. Single-Point Energy Calculation"];
properties [label="5. Extraction of Electronic Properties (HOMO, LUMO, MEP)"];

mol_build -> geom_opt [label="Initial Geometry"];
geom_opt -> freq_anal [label="Optimized Geometry"];
freq_anal -> single_point [label="Verified Minimum"];
single_point -> properties [label="Calculated Wavefunction"];

}

Caption: A typical DFT workflow for predicting molecular electronic properties.

Experimental Validation: Bridging Theory and Reality

Computational predictions must be anchored by empirical data. The following experimental protocols are designed to validate and refine the theoretical models.

Synthesis and Structural Confirmation

While various methods exist for synthesizing pyrazolinone derivatives, a common route involves the reaction of a β-keto ester with a hydrazine derivative.[13] For the purpose of this guide, we assume the availability of this compound. Purity and structural integrity are paramount for accurate electronic measurements.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure and assess purity.[14][15]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H stretches.[16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern, which will be distinctive due to the two bromine atoms.[17]

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of a molecule and experimentally estimate its HOMO and LUMO energy levels.[7]

  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., anhydrous acetonitrile).

    • Prepare a ~1 mM solution of this compound in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Purge the solution with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Scan the potential from an initial value (e.g., 0 V) towards a positive potential to observe oxidation, and then reverse the scan towards a negative potential to observe reduction.

    • Record the resulting voltammogram (current vs. potential).

    • As an internal reference, add ferrocene (Fc/Fc⁺) to the solution and record its voltammogram.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the ferrocene standard (E½(Fc/Fc⁺)):

      • HOMO (eV) = -[E_ox - E½(Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red - E½(Fc/Fc⁺) + 4.8]

Spectroscopic Characterization: UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap of the molecule by measuring its absorption of light as a function of wavelength.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Measurement:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_max).

    • Determine the absorption edge (λ_onset) from the spectrum.

    • Calculate the optical bandgap (E_g) using the formula:

      • E_g (eV) = 1240 / λ_onset (nm)

Experimental Validation Workflow cluster_synthesis Synthesis & Purity cluster_electrochem Electrochemical Analysis cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cv_setup Cyclic Voltammetry Setup characterization->cv_setup uv_prep UV-Vis Sample Prep characterization->uv_prep cv_run CV Measurement cv_setup->cv_run cv_analysis Data Analysis (E_ox, E_red) cv_run->cv_analysis homo_lumo homo_lumo cv_analysis->homo_lumo HOMO/LUMO Levels uv_run UV-Vis Measurement uv_prep->uv_run uv_analysis Data Analysis (λ_onset) uv_run->uv_analysis bandgap bandgap uv_analysis->bandgap Optical Bandgap

Caption: Integrated workflow for the experimental validation of electronic properties.

Synthesis of Findings and Future Directions

By correlating the computationally predicted values with the experimentally determined data from cyclic voltammetry and UV-Vis spectroscopy, a comprehensive and validated electronic profile of this compound can be established.

Property Computational Method (DFT) Experimental Method (CV) Experimental Method (UV-Vis)
HOMO Level Predicted from -EHOMOCalculated from E_ox-
LUMO Level Predicted from -ELUMOCalculated from E_red-
Bandgap Calculated from EHOMO - ELUMOCalculated from HOMO - LUMOCalculated from λ_onset

Discrepancies between theoretical and experimental values are expected and can provide further insights. For instance, differences between the DFT-calculated gap and the optical gap can be attributed to excitonic effects not fully captured by standard DFT.

The elucidated electronic properties will directly inform the potential applications of this molecule. A relatively low LUMO energy, influenced by the dibromo substitution, might suggest enhanced electron-accepting capabilities, which could be relevant for applications in organic electronics or for mediating redox processes in biological systems. This foundational understanding is the critical first step toward rationally designing novel drugs and materials based on the this compound scaffold.

References

  • Taylor & Francis Group. (2000). Halogenated Organic Compounds. CRC Press. [Link]

  • ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2011). From computational discovery to experimental characterization of a high hole mobility organic crystal. [Link]

  • PubMed. (2021). Electrohalogenation of organic compounds. [Link]

  • Indian Academy of Sciences. (n.d.). Electronic properties of organic monolayers and molecular devices. [Link]

  • Forschungszentrum Jülich. (n.d.). Electronic and Chemical Properties of Organic Molecules. [Link]

  • ACS Publications. (n.d.). Electrochemical Reduction of Halogenated Alkanes and Alkenes Using Activated Carbon-Based Cathodes. [Link]

  • RSC Publishing. (n.d.). Halogen-mediated electrochemical organic synthesis. [Link]

  • Asian Journal of Chemistry. (2018). Synthesis and Spectroscopic Study of Some Transition Metal Complexes with New Pyrazolinone Ligand Derived from 2-Hydrazino Quinoxaline-3-one. [Link]

  • ResearchGate. (2016). Electrochemical Halogenation of Organic Compounds. [Link]

  • MDPI. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. [Link]

  • E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Determination of Electron Affinities of Organic Molecules. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). Electrical Characterization of Organic Electronic Materials and Devices. [Link]

  • National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • RSC Publishing. (2017). Unveiling a versatile heterocycle: pyrazoline – a review. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • MDPI. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS No. 33549-66-5) is a versatile heterocyclic building block in modern organic synthesis.[1][2] Its unique structural feature, a geminal dibromo group at the C4 position, renders this carbon atom highly electrophilic and susceptible to a variety of nucleophilic attacks. This guide provides an in-depth exploration of its applications, focusing on the synthesis of complex heterocyclic systems, including molecules with known biological activity. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Introduction: Properties and Reactivity

This compound is a stable, crystalline solid characterized by a five-membered pyrazolone ring.[1] The core reactivity of this molecule is dominated by the two bromine atoms attached to the C4 carbon. Unlike the parent 3-methyl-2-pyrazolin-5-one, which possesses a nucleophilic active methylene group at C4, the dibromo derivative presents a highly electrophilic center. This inversion of reactivity is the cornerstone of its synthetic utility, enabling reactions that are inaccessible to its non-halogenated counterpart.

The pyrazolone scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[3][4][5] Consequently, derivatives synthesized from this dibromo precursor are of significant interest for biological screening.[6][7]

Tautomerism of the Pyrazolone Core

It is crucial to recognize that pyrazolin-5-ones can exist in several tautomeric forms. While the dibromination at C4 locks the immediate ring structure, the N-H and C=O groups can still exhibit tautomerism, which can influence solubility and reactivity in different solvent systems.[8][9]

G cluster_0 Tautomeric Forms of Pyrazolin-5-one Core A OH-form (Aromatic Pyrazole) B NH-form (Pyrazolin-5-one) A->B Keto-Enol C CH-form (Active Methylene) B->C Amide-Iminol G start 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one reagent + Guanidine (Dinucleophile) intermediate1 Intermediate A (Monosubstituted) reagent->intermediate1 Nucleophilic Attack (SN2) intermediate2 Intermediate B (Cyclized Adduct) intermediate1->intermediate2 Intramolecular Cyclization product Pyrazolo[5,1-c][1,2,4]triazine Derivative intermediate2->product Dehydration/ Aromatization G start 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one reagent + Ethane-1,2-diamine (Bis-nucleophile) intermediate Monosubstituted Intermediate reagent->intermediate First SN2 Attack cyclization Intramolecular Attack (Ring Closure) intermediate->cyclization Conformational Change product Spiro-pyrazoline -imidazolidine cyclization->product Second SN2 Attack (Spirocyclization)

Sources

Application Notes and Protocols for the Synthesis of Novel Spiro[pyrazole-thiadiazoline] Heterocycles from 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Scaffolds in Medicinal Chemistry

The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic functionalization of the pyrazolone ring offers a fertile ground for the discovery of novel drug candidates. This application note details a proposed synthetic route to a novel class of heterocyclic compounds: spiro[pyrazole-thiadiazoline] derivatives, starting from the readily accessible 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

Thiosemicarbazide and its derivatives are also well-established pharmacophores, known for their diverse biological activities.[2][3][4] The fusion of these two key motifs through a spirocyclic linkage is anticipated to yield compounds with unique three-dimensional structures and potentially novel pharmacological profiles. The gem-dibromo functionality at the C4 position of the pyrazolinone ring serves as a reactive handle for nucleophilic attack, making it an ideal substrate for the construction of spiro-heterocycles.[5]

This document provides a comprehensive, step-by-step protocol for the synthesis and characterization of these novel spiro-compounds, grounded in established principles of heterocyclic chemistry.

Proposed Synthetic Pathway and Mechanistic Rationale

The proposed synthesis involves a base-mediated condensation reaction between this compound and thiosemicarbazide. The reaction is hypothesized to proceed via a sequential nucleophilic substitution, culminating in the formation of a spiro-thiadiazoline ring at the C4 position of the pyrazolone.

Reaction Scheme:

G cluster_0 Reaction Scheme Reactant_A This compound Product Spiro[pyrazole-thiadiazoline] Derivative Reactant_A->Product Reactant_B Thiosemicarbazide Reactant_B->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product G cluster_workflow Experimental Workflow A Dissolve 4,4-dibromopyrazolinone in Ethanol B Add Thiosemicarbazide A->B C Add Triethylamine B->C D Reflux Reaction Mixture C->D E Monitor by TLC D->E F Cool and Isolate Product E->F G Purify by Recrystallization F->G H Characterize the Product (NMR, IR, MS) G->H G cluster_mechanism Proposed Reaction Mechanism start 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one intermediate1 Nucleophilic Attack (Intermediate) start->intermediate1 + Thiosemicarbazide - HBr intermediate2 Intramolecular Cyclization (Intermediate) intermediate1->intermediate2 product Spiro[pyrazole-thiadiazoline] Derivative intermediate2->product - HBr

Sources

Application Note: A Proposed Synthetic Pathway for Pyrazolo[1,5-a]triazine Derivatives from 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Application Note: A Proposed Synthetic Pathway for Pyrazolo[1,5-a][1][2][3]triazine Derivatives from 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note outlines a proposed, multi-step synthetic protocol for the preparation of novel pyrazolo[1,5-a][1][2][3]triazine derivatives, starting from the readily accessible this compound. While a direct, one-pot conversion is not documented, this guide provides a scientifically rigorous and plausible pathway based on established chemical transformations. The proposed synthesis involves the initial hydrolysis of the gem-dibromo group to a reactive dicarbonyl intermediate, followed by a condensation-cyclization reaction with aminoguanidine to construct the target triazine core. This document provides a detailed theoretical framework, step-by-step experimental protocols, and the necessary scientific justification for each stage of the proposed synthesis.

Introduction: The Rationale for a Novel Synthetic Approach

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a purine isostere and has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as enzyme inhibitors.[1][3] The development of novel and efficient synthetic routes to access structurally diverse analogs of this heterocyclic system is, therefore, of considerable importance for drug discovery programs.

This application note addresses a synthetic challenge: the utilization of this compound as a starting material for the synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives. A direct literature precedent for this specific transformation is not available. Consequently, we propose a logical and experimentally viable two-stage synthetic sequence. This approach leverages the inherent reactivity of the gem-dibromo functionality to generate a versatile dicarbonyl intermediate, which can then be elaborated to the desired triazine ring system.

The proposed pathway is as follows:

  • Stage 1: Hydrolysis of this compound. The gem-dibromo group at the C4 position will be hydrolyzed to a carbonyl group, yielding a highly reactive 3-methyl-1H-pyrazole-4,5-dione intermediate.

  • Stage 2: Condensation with Aminoguanidine and Cyclization. The in-situ generated pyrazole-4,5-dione, a 1,2-dicarbonyl equivalent, will undergo a condensation reaction with aminoguanidine, followed by intramolecular cyclization to afford the final pyrazolo[1,5-a][1][2][3]triazine product.

This document provides a detailed protocol for each stage, supported by established principles of organic chemistry and analogous transformations reported in the scientific literature.

Proposed Synthetic Pathway and Mechanistic Insights

The overall proposed transformation is depicted below:

Synthetic_PathwayStart4,4-Dibromo-3-methyl-2-pyrazolin-5-oneIntermediate3-Methyl-1H-pyrazole-4,5-dione(in-situ)Start->IntermediateStage 1: HydrolysisProductSubstituted Pyrazolo[1,5-a][1,3,5]triazineIntermediate->ProductStage 2: Condensation-Cyclization withAminoguanidine

Figure 1: Proposed two-stage synthesis of a pyrazolo[1,5-a][1][2][3]triazine derivative.

Stage 1: Hydrolysis of the Gem-Dibromo Group

The conversion of a geminal dihalide to a carbonyl compound is a well-established transformation in organic synthesis.[4] In the case of this compound, this hydrolysis can be achieved under aqueous basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where hydroxide ions displace the bromide ions, forming an unstable geminal diol, which rapidly dehydrates to the corresponding ketone.

The resulting intermediate, 3-methyl-1H-pyrazole-4,5-dione, is a 1,2-dicarbonyl compound and is expected to be highly reactive. For the purpose of this protocol, it is proposed to be generated in-situ and used immediately in the subsequent step to avoid potential decomposition or self-condensation.

Stage 2: Construction of the Triazine Ring

The formation of a 1,2,4-triazine ring from a 1,2-dicarbonyl compound and aminoguanidine is a classic method in heterocyclic chemistry.[5] In the proposed synthesis, the 4,5-dione intermediate will react with aminoguanidine. The initial step is the condensation of the more reactive carbonyl group with the terminal amino group of aminoguanidine to form a hydrazone-like intermediate. This is followed by an intramolecular cyclization, where the guanidine nitrogen attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazolo[1,5-a][1][2][3]triazine ring system.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentGradeSupplier
This compoundReagent Grade, 97%(Typical supplier)
Sodium Hydroxide (NaOH)ACS Reagent Grade(Typical supplier)
Aminoguanidine Hydrochloride98%(Typical supplier)
Ethanol (EtOH)Anhydrous(Typical supplier)
Hydrochloric Acid (HCl)Concentrated, 37%(Typical supplier)
Dichloromethane (DCM)ACS Reagent Grade(Typical supplier)
Ethyl Acetate (EtOAc)ACS Reagent Grade(Typical supplier)
HexaneACS Reagent Grade(Typical supplier)
Protocol: Synthesis of 2-Amino-7-methyl-3,4-dihydropyrazolo[1,5-a][1][2][3]triazin-4-one

This protocol describes a one-pot procedure for the conversion of this compound to the target triazine.

Experimental_Workflowcluster_stage1Stage 1: In-situ generation of dionecluster_stage2Stage 2: Triazine formationcluster_workupWork-up and PurificationA1. Dissolve 4,4-dibromo-3-methyl-2-pyrazolin-5-one in aqueous NaOH.B2. Stir at room temperature to facilitate hydrolysis.A->BC3. Add a solution of aminoguanidinehydrochloride to the reaction mixture.B->CD4. Heat the mixture to reflux to promotecondensation and cyclization.C->DE5. Cool the reaction and neutralize with HCl.D->EF6. Collect the precipitate by filtration.E->FG7. Purify the crude product by recrystallizationor column chromatography.F->G

Figure 2: Experimental workflow for the one-pot synthesis.

Procedure:

  • In-situ Generation of the Dione Intermediate:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.5 eq.).

    • Stir the resulting solution at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Condensation and Cyclization:

    • In a separate beaker, dissolve aminoguanidine hydrochloride (1.2 eq.) in a minimal amount of water.

    • Add the aminoguanidine solution dropwise to the reaction mixture from the previous step.

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the flask to room temperature.

    • Carefully neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid until a precipitate is formed. Check the pH to ensure it is neutral or slightly acidic.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., dichloromethane/methanol gradient).

  • Characterization:

    • The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Expected Results and Data Interpretation

The successful synthesis of the target pyrazolo[1,5-a][1][2][3]triazine will be confirmed by the following expected data:

ParameterExpected Outcome
Yield Moderate to good yields are anticipated, contingent on the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
¹H NMR The spectrum should show characteristic signals for the methyl group on the pyrazole ring, the NH protons of the triazine ring, and any other relevant protons. The disappearance of the signals corresponding to the starting material will indicate the completion of the reaction.
¹³C NMR The spectrum should display signals for the carbon atoms of the fused heterocyclic core, including the carbonyl carbon and the carbon of the methyl group.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target compound.
IR Spectroscopy The IR spectrum should exhibit characteristic absorption bands for N-H and C=O stretching vibrations.

Conclusion

This application note details a robust and scientifically sound, albeit proposed, synthetic route for the preparation of pyrazolo[1,5-a][1][2][3]triazine derivatives from this compound. By leveraging the established reactivity of gem-dihalides and 1,2-dicarbonyl compounds, this protocol provides a valuable starting point for researchers seeking to explore the synthesis of this important class of heterocyclic compounds. The successful implementation of this methodology will open up new avenues for the creation of novel triazine-based molecules for evaluation in drug discovery and development programs.

References

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Molecules, 27(15), 4972. [Link]

  • Bar-Haim, G., & Kol, M. (2002). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 7(10), 735-742. [Link]

  • El-Metwally, S., & Khalil, A. K. (2010). Reactions of 1,3-Diphenyl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. Acta Chimica Slovenica, 57(4), 941-947. [Link]

  • Guan, A., et al. (2019). Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. Scientific Reports, 9, 15883. [Link]

  • Kravchenko, D. V., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 467-478. [Link]

  • Scott, F. L. (1957). Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie, 69(18-19), 569-581. [Link]

  • Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. Retrieved from [Link]

  • Zavialov, I. A., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1084-1087. [Link]

Application Note & Protocols: Development of Novel Antiamoebic Agents from a 4,4-Dibromo-3-methyl-2-pyrazolin-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant cause of morbidity and mortality in developing nations.[1] The emergence of drug resistance and the side effects associated with the current standard of care, metronidazole, necessitate the discovery of novel therapeutic agents.[2][3] The pyrazoline and pyrazolone heterocyclic systems have emerged as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including promising antiamoebic properties.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis, screening, and evaluation of antiamoebic compounds derived from the versatile starting material, 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. We present a systematic workflow from initial chemical synthesis to in vitro and in vivo validation, designed to guide researchers in the identification of potent and selective lead compounds.

The Pyrazolin-5-one Scaffold: A Privileged Structure in Antiamoebic Drug Discovery

The pyrazoline core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structure is a key pharmacophore in numerous compounds with diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[4] In the context of antiamoebic drug discovery, pyrazoline derivatives have demonstrated potent activity against E. histolytica, in some cases exceeding the efficacy of the reference drug, metronidazole.[6][7]

The selection of this compound as a starting scaffold is strategic.[8] The two bromine atoms at the C4 position serve as excellent leaving groups, providing a reactive site for introducing chemical diversity and constructing more complex molecules, such as thiosemicarbazide derivatives, which have been noted for their antiamoebic potential.[9] This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and reduce toxicity.

Synthesis and Characterization of Bioactive Derivatives

The foundational step in this discovery workflow is the chemical modification of the starting pyrazolinone scaffold. A common and effective strategy involves the reaction with various N-4 substituted thiosemicarbazides to generate 1-N-substituted thiocarbamoyl-2-pyrazoline derivatives.

Protocol 2.1: General Synthesis of 1-N-Substituted Thiocarbamoyl-2-pyrazoline Analogues

This protocol is a representative procedure based on established cyclization reactions of pyrazoline precursors with thiosemicarbazides.[7][10]

Causality: The reaction leverages the reactivity of the pyrazoline intermediate (formed from the dibromo-precursor) with the nucleophilic thiosemicarbazide. The choice of different substituents on the thiosemicarbazide allows for the creation of a library of compounds, which is essential for subsequent SAR studies.

Materials:

  • This compound

  • Appropriate N-4 substituted thiosemicarbazide

  • Ethanol or Methanol (Anhydrous)

  • Base catalyst (e.g., Sodium Hydroxide)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Procedure:

  • Intermediate Formation: Begin by preparing the chalcone or Mannich base intermediate from an appropriate ketone, which will then be cyclized. (Note: The dibromo-pyrazolone can be used to generate a reactive intermediate for subsequent reactions).

  • Cyclization Reaction: To a solution of the intermediate in ethanol, add an equimolar amount of the desired N-4 substituted thiosemicarbazide.

  • Catalysis: Add a catalytic amount of a suitable base (e.g., a few drops of 2N NaOH) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC. The rationale for refluxing is to provide the necessary activation energy for the cyclization reaction to proceed to completion.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Precipitation & Filtration: The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.

  • Characterization: Confirm the structure of the synthesized compounds using modern spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[6][11] This step is critical for verifying the successful synthesis and purity of each derivative before biological testing.

In Vitro Screening Cascade for Antiamoebic Drug Discovery

A tiered screening approach is essential for efficiently identifying promising compounds. The workflow begins with a primary screen for activity against the parasite, followed by a secondary screen to assess toxicity against human cells, allowing for the calculation of a selectivity index.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Selectivity & SAR cluster_2 Phase 3: In Vivo Validation Synthesis Synthesis of Pyrazolinone Derivatives (Protocol 2.1) PrimaryScreen In Vitro Antiamoebic Assay (Protocol 3.2) Determine IC50 vs. E. histolytica Synthesis->PrimaryScreen Compound Library Cytotoxicity Cytotoxicity Assay (Protocol 3.3) Determine CC50 vs. Human Cells PrimaryScreen->Cytotoxicity Active Hits (Low IC50) SAR Calculate Selectivity Index (SI = CC50/IC50) Structure-Activity Relationship Analysis Cytotoxicity->SAR InVivo In Vivo Efficacy Testing (Protocol 5.1) Mouse Model of Amebiasis SAR->InVivo Lead Candidates (High SI) Outcome Preclinical Candidate InVivo->Outcome

Caption: Drug discovery workflow for pyrazolinone-based antiamoebic agents.

Protocol 3.1: Axenic Culturing of Entamoeba histolytica Trophozoites

Trustworthiness: Maintaining a healthy, axenic (free from other microorganisms) culture of E. histolytica is the bedrock of reliable and reproducible screening results. Contamination can interfere with viability assays, leading to false positives or negatives.

Materials:

  • E. histolytica strain (e.g., HM1:IMSS)

  • TYI-S-33 growth medium[6]

  • Adult bovine serum (heat-inactivated)

  • Diamond's vitamin-tween 80 solution

  • Penicillin-Streptomycin solution

  • Incubator at 37°C

  • Sterile culture tubes and flasks

Procedure:

  • Prepare the complete TYI-S-33 medium by aseptically adding bovine serum (to 15% v/v), vitamin-tween 80 solution, and antibiotics.

  • Inoculate the fresh medium with trophozoites from a late log-phase culture.

  • Incubate the cultures vertically at 37°C. Trophozoites will adhere to the glass surface.

  • For subculturing, chill the tubes in an ice-water bath for 10 minutes to detach the amoebae.

  • Invert the tubes gently to dislodge the cells and transfer an aliquot to a fresh tube of pre-warmed medium. Cultures are typically passaged every 72 hours.

Protocol 3.2: Primary Screening - Microdilution Assay for IC50 Determination

Expertise: This assay quantifies the potency of a compound. We use a microtiter plate format for higher throughput. A metabolic indicator dye (e.g., Resazurin, MTT) or a luminescence-based assay (e.g., CellTiter-Glo) provides a quantitative measure of cell viability, which is more reliable and less subjective than manual cell counting.[12]

Materials:

  • Log-phase E. histolytica trophozoites

  • Complete TYI-S-33 medium

  • 96-well microtiter plates (white, solid-bottom for luminescence)

  • Test compounds dissolved in DMSO

  • Metronidazole (standard drug control)

  • CellTiter-Glo® Luminescence Cell Viability Assay kit

  • Luminometer

Procedure:

  • Harvest trophozoites from culture tubes and count them using a hemocytometer. Adjust the cell density to 5 x 10⁴ cells/mL in fresh medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

  • Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution to the wells. The final DMSO concentration should not exceed 0.5%, as higher concentrations can be toxic to the cells.[6]

  • Include control wells:

    • Negative Control: Cells with 0.5% DMSO (represents 100% viability).

    • Positive Control: Cells treated with a known lethal concentration of metronidazole (e.g., 10 µM) (represents 0% viability).

  • Incubate the plates in an anaerobic gas pack or chamber at 37°C for 48 hours.

  • After incubation, equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to controls. Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC50).

Protocol 3.3: Selectivity Assessment - Cytotoxicity Assay Against Human Cells

Expertise: A potent antiamoebic compound is useless if it is equally toxic to human cells. This assay is crucial for determining the therapeutic window. We use a standard human cell line like HEK293 (Human Embryonic Kidney) or HepG2 (Human Liver Cancer) as they are robust and commonly used in toxicology screening.[13][14]

Materials:

  • HEK293 cells

  • DMEM medium supplemented with 10% FBS and antibiotics

  • 96-well clear-bottom plates

  • Test compounds and controls (as above)

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit.[15]

Procedure:

  • Seed HEK293 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[13]

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Perform the LDH assay according to the manufacturer's instructions. This assay measures the release of LDH from damaged cells into the supernatant, which is a direct indicator of cytotoxicity.

  • Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound. The Selectivity Index (SI) is then calculated as SI = CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite over human cells and is a key criterion for advancing a compound.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of the synthesized analogues with their biological activity. This provides critical insights for designing more potent and selective compounds.

SAR_Diagram Pyrazolinone R1 R1: N-1 Position p1 R1->p1 Bulky groups (e.g., N,N-dipropyl amine) may increase activity [8] R2 R2: C-3 Position p2 R2->p2 Phenyl rings with e-withdrawing groups (e.g., -Br, -Cl) enhance activity [8, 20]

Caption: Key modification sites on the pyrazoline scaffold for SAR studies.

Based on published studies of pyrazoline analogues, several key SAR trends have been observed.[4][7]

Modification Position Substituent Type Impact on Antiamoebic Activity Reference
Phenyl Ring at C-3 Electron-withdrawing groups (e.g., 3-bromo, 3-chloro)Significantly enhances activity compared to unsubstituted phenyl ring.[4][7]
N-1 Thiocarbamoyl Bulky aliphatic amine groups (e.g., N,N-dipropyl amine)Generally increases potency.[7]
N-1 Thiocarbamoyl Aromatic substituentsFound to be more active than cyclic groups in some bis-pyrazoline series.[4]
Metal Complexation Palladium(II) complexesOften show significantly enhanced activity compared to the parent pyrazoline ligand.[4][10]

Expertise: The data suggests that increasing lipophilicity with bulky groups at the N-1 position and introducing electronegative atoms on the C-3 phenyl ring are favorable modifications. The enhanced activity of metal complexes suggests that chelation may be a viable strategy, possibly by facilitating interaction with metalloenzymes within the parasite.[10]

In Vivo Efficacy Evaluation

Promising candidates with high potency (low IC50) and a favorable selectivity index (high SI) must be evaluated in an animal model to assess their efficacy in a complex biological system. The mouse model of intestinal amebiasis is a standard for such evaluations.[1][16]

Causality: In vitro results do not always translate to in vivo success.[1][17] Factors like compound absorption, distribution, metabolism, and excretion (ADME) can only be assessed in a living organism. This step is critical to validate a compound's potential as a true therapeutic.

Protocol 5.1: Mouse Model of Intestinal Amebiasis (Curative Regimen)

This is a summarized protocol based on established models.[1][17] All animal experiments must be conducted under approved ethical guidelines.

Materials:

  • C3H/HeJ mice (or other susceptible strain)

  • E. histolytica trophozoites

  • Test compound formulated for oral or parenteral administration

  • Metronidazole (positive control)

  • Vehicle (negative control)

Procedure:

  • Infection: Anesthetize mice and surgically introduce E. histolytica trophozoites directly into the cecum.

  • Treatment Initiation: After allowing the infection to establish (e.g., 48-72 hours post-infection), begin treatment with the test compound, metronidazole, or vehicle. Administer daily for 5-7 days.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals.

  • Efficacy Assessment:

    • Amebic Load: Culture cecal contents to quantify the number of viable amoebae.

    • Cecal Scoring: Score the cecum for the extent of tissue damage and inflammation on a scale (e.g., 0-4), where 0 is a healthy cecum and 4 is severe ulceration.

  • Data Analysis: Compare the amebic load and cecal scores between the treated, positive control, and negative control groups to determine the efficacy of the test compound.

Concluding Remarks

The this compound scaffold represents a promising starting point for the development of a new generation of antiamoebic drugs. The protocols and workflow detailed in this guide provide a robust framework for the synthesis of a diverse chemical library, its systematic evaluation through a cascade of in vitro assays, and its ultimate validation in a relevant in vivo model. By focusing on compounds with high potency and a strong selectivity index, and by using SAR insights to guide further chemical optimization, researchers can significantly increase the probability of identifying a viable preclinical candidate to combat amoebiasis.

References

  • Title: Rapid in vitro test for determination of anti-amoebic activity Source: Transactions of the Royal Society of Tropical Medicine and Hygiene URL: [Link]

  • Title: Efficacy of Antiamebic Drugs in a Mouse Model Source: Antimicrobial Agents and Chemotherapy (via PMC) URL: [Link]

  • Title: Experimental amebiasis: a selected review of some in vivo models Source: Archives of Medical Research URL: [Link]

  • Title: Novel Drug Screening Assay for Acanthamoeba castellanii and the Anti-Amoebic Effect of Carbonic Anhydrase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis, characterization, antiamoebic activity and cytotoxicity of new pyrazolo[3, 4-d]pyrimidine-6-one derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Synthesis, characterization, antiamoebic activity and cytotoxicity of new pyrazolo[3, 4-d]pyrimidine-6-one derivatives Source: Scilit URL: [Link]

  • Title: Efficacy of antiamebic drugs in a mouse model. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and antiamoebic activities of 1-N-substituted cyclised pyrazoline analogues of thiosemicarbazones Source: ResearchGate URL: [Link]

  • Title: Synthesis and antiamoebic activity of new 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives and their Pd(II) complexes Source: ResearchGate URL: [Link]

  • Title: Antiamoebic Activity of Imidazothiazole Derivatives against Opportunistic Pathogen Acanthamoeba castellanii Source: Pharmaceuticals (via PMC) URL: [Link]

  • Title: In vitro antiamoebic activity of compounds against E. histolytica and cytotoxic profile Source: ResearchGate URL: [Link]

  • Title: High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds Source: PLOS ONE URL: [Link]

  • Title: High-throughput phenotypic screen identifies a new family of potent anti-amoebic compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amebicides against Acanthamoeba castellanii: The Impact of Organism Models Used in Amebicide Assays Source: MDPI URL: [Link]

  • Title: Experimental amebiasis: a selected review of some in vivo models. Source: Semantic Scholar URL: [Link]

  • Title: Virtual Screening, Identification and In Vitro Testing of Novel Inhibitors of O-Acetyl-L-Serine Sulfhydrylase of Entamoeba histolytica Source: PLOS ONE URL: [Link]

  • Title: Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In Vitro and In Vivo Studies Source: MDPI URL: [Link]

  • Title: Probing the antiamoebic and cytotoxicity potency of novel tetrazole and triazine derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Riluzole, a Derivative of Benzothiazole as a Potential Anti-Amoebic Agent against Entamoeba histolytica Source: MDPI URL: [Link]

  • Title: Recent advances in the therapeutic applications of pyrazolines Source: Expert Opinion on Therapeutic Patents (via PMC) URL: [Link]

  • Title: Antiamoebic Activity of Imidazothiazole Derivatives against Opportunistic Pathogen Acanthamoeba castellanii Source: MDPI URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Recent breakthroughs in the development of azole based molecules as antiamoebic agents Source: RSC Advances URL: [Link]

Sources

Application Notes & Protocols: A Framework for the Cytotoxic Evaluation of Novel Compounds Synthesized from 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole and pyrazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including significant potential as antitumor agents.[1][2][3] Novel derivatives, such as those synthesized from 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, represent a promising frontier in the discovery of new chemotherapeutic agents.[4][5] However, the journey from synthesis to a viable drug candidate is rigorous, with cytotoxic evaluation being a critical initial step.[6][7] This process is not merely about determining if a compound can kill cells, but rather about quantifying its potency, understanding its mechanism of action, and establishing a preliminary safety profile.[8]

This guide provides a comprehensive, multi-tiered framework for the in vitro cytotoxic evaluation of these novel pyrazolinone derivatives. We move beyond simple protocols to explain the causality behind each experimental choice, ensuring a robust and logical progression from broad screening to mechanistic investigation. This self-validating system is designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data, adhering to high standards of scientific integrity.[9][10][11]

Part 1: Primary Screening - Quantifying Potency via Metabolic Viability

The initial goal is to efficiently screen the synthesized compounds to determine their cytotoxic potency. This is achieved by measuring their effect on cell viability across a range of concentrations.[6] A metabolic assay is the workhorse for this stage due to its high-throughput capability and its function as a robust indicator of overall cellular health.[12][13]

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Causality & Principle: The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which directly correlates with the number of viable cells.[14][15] In healthy, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[16][17] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) — a key measure of a compound's potency.[14][18]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis plate_cells 1. Plate Cells (e.g., MCF-7, DU145) in 96-well plate incubate_adhere 2. Incubate (24h) Allow cells to adhere plate_cells->incubate_adhere prep_compounds 3. Prepare Compound Dilutions incubate_adhere->prep_compounds treat_cells 4. Treat Cells Add compound dilutions (include vehicle & positive controls) prep_compounds->treat_cells incubate_treat 5. Incubate (e.g., 48h) Expose cells to compounds treat_cells->incubate_treat add_mtt 6. Add MTT Reagent (0.5 mg/mL final conc.) incubate_treat->add_mtt incubate_mtt 7. Incubate (4h) Allow formazan formation add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 10. Calculate % Viability read_absorbance->calc_viability calc_ic50 11. Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for determining compound IC₅₀ using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, DU145 for prostate cancer[1][3]) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[14][17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protecting it from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16][17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values

Summarize the results in a table for clear comparison of compound potency.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
PZD-001MCF-74834.3
PZD-002MCF-748> 100
PZD-001DU1454845.1
DoxorubicinMCF-7481.2

Part 2: Secondary Screening - Assessing Cell Membrane Integrity

Compounds that show promising IC₅₀ values should be further investigated to understand their primary cytotoxic mechanism. A loss of plasma membrane integrity is a hallmark of necrotic cell death.[19][20]

Featured Assay: Lactate Dehydrogenase (LDH) Release Assay

Causality & Principle: LDH is a stable enzyme present in the cytoplasm of all cells.[21] When the plasma membrane is damaged, LDH is rapidly released into the surrounding culture medium.[19][22] The LDH assay measures the activity of this released enzyme. The enzymatic reaction involves the oxidation of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like WST-8) into a colored formazan product.[22] The intensity of the color is directly proportional to the amount of LDH released and, therefore, to the number of cells with compromised membranes.[21]

Detailed Protocol: LDH Assay
  • Cell Culture and Treatment: Plate and treat cells with the compounds of interest (at concentrations around their IC₅₀) as described in the MTT protocol (Steps 1-4).

  • Establish Controls: For each plate, prepare three essential controls:

    • Spontaneous Release: Supernatant from untreated (vehicle control) cells. This represents the baseline LDH release from healthy cells.

    • Maximum Release: Supernatant from untreated cells that are lysed by adding a lysis buffer (e.g., Triton X-100) 1 hour before the end of incubation. This represents 100% cytotoxicity.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 10 minutes.[22] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and a dye solution). Add 50 µL of this reaction mixture to each well containing the supernatant.[22]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. Monitor for color development.

  • Absorbance Reading: Measure the absorbance at 450-490 nm using a microplate reader.[22]

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Data Presentation: LDH Release
Compound ID (at IC₅₀)Target Cell Line% Cytotoxicity (LDH Release)
PZD-001MCF-715.2% ± 2.1%
PZD-003MCF-785.7% ± 5.4%
DoxorubicinMCF-725.3% ± 3.5%

A low LDH release for a compound with a potent IC₅₀ (like PZD-001) suggests that the primary mode of cell death is likely not necrosis, pointing towards apoptosis.

Part 3: Mechanistic Insight - Differentiating Apoptosis and Necrosis

Understanding how a compound induces cell death is paramount. Apoptosis, or programmed cell death, is a controlled process that avoids inflammation and is the desired mechanism for most anticancer drugs.[23] Necrosis is an uncontrolled form of cell death resulting from acute injury, which can cause inflammation.[24]

Featured Assay: Annexin V & Propidium Iodide (PI) Staining with Flow Cytometry

Causality & Principle: This dual-staining method is the gold standard for distinguishing between apoptotic and necrotic cells.[25]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, acting as an "eat-me" signal.[26] Annexin V is a protein that has a high, calcium-dependent affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it specifically labels early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeable to cells with intact membranes (live and early apoptotic cells).[27] It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity has been lost, by intercalating with DNA.[25]

By using both stains, flow cytometry can differentiate four distinct cell populations:

  • Viable Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Primary Necrotic Cells: Annexin V- / PI+ (can occur, but often cells are double-positive)[23]

Principle of Annexin V / PI Staining

AnnexinV_PI cluster_cells cluster_stains Viable Viable Cell Inner PS Intact Membrane Stain_Viable Annexin V- / PI- No Staining Viable->Stain_Viable No binding EarlyApop Early Apoptotic Outer PS Intact Membrane Stain_EarlyApop Annexin V+ / PI- Green Staining EarlyApop->Stain_EarlyApop Annexin V binds PS LateApop Late Apoptotic / Necrotic Outer PS Compromised Membrane Stain_LateApop Annexin V+ / PI+ Green & Red Staining LateApop->Stain_LateApop Annexin V binds PS PI enters cell

Caption: Differentiating cell states with Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining
  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound of interest (at its IC₅₀) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from a single well and centrifuge at 500 x g for 5 minutes.[28]

  • Washing: Wash the cell pellet twice with cold 1X PBS, centrifuging between washes.[28]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The calcium in this buffer is essential for Annexin V binding.[29]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.[30]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[29][30]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[30] Use unstained, Annexin V only, and PI only controls to set up proper compensation and gating.[28]

Data Presentation: Flow Cytometry Quadrant Analysis
Compound ID (at IC₅₀)% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.1%2.5%1.8%
PZD-00140.2%45.3%12.1%
Staurosporine15.8%60.5%21.3%

High percentage of cells in the Early Apoptotic quadrant for PZD-001 strongly indicates an apoptotic mechanism of action.

Part 4: Confirmation of Apoptotic Pathway - Measuring Executioner Caspase Activity

To confirm that the observed apoptosis is genuine, the activation of key effector enzymes in the apoptotic cascade must be measured. Caspases are a family of cysteine proteases that execute programmed cell death. Caspase-3 is a critical executioner caspase, responsible for cleaving key cellular proteins and dismantling the cell.[31]

Featured Assay: Colorimetric Caspase-3 Activity Assay

Causality & Principle: This assay provides direct biochemical evidence of apoptosis. It utilizes a specific peptide substrate for Caspase-3, DEVD (Asp-Glu-Val-Asp), which is conjugated to a colorimetric reporter molecule, p-nitroaniline (p-NA).[32] In a lysate prepared from apoptotic cells, active Caspase-3 cleaves the DEVD sequence, releasing the yellow p-NA chromophore.[31] The amount of p-NA released can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the Caspase-3 activity in the sample.

Apoptotic Caspase Cascade

Caspase_Cascade cluster_pathways cluster_caspases cluster_outcome Intrinsic Intrinsic Pathway (Mitochondrial Stress) Initiator Initiator Caspases (Caspase-8, Caspase-9) Intrinsic->Initiator Extrinsic Extrinsic Pathway (Death Receptors) Extrinsic->Initiator Compound Pyrazolinone Compound Compound->Intrinsic Compound->Extrinsic Executioner Executioner Caspase (Caspase-3) Initiator->Executioner activates Cleavage Cleavage of Cellular Substrates Executioner->Cleavage executes Apoptosis Apoptosis Cleavage->Apoptosis

Caption: Simplified caspase cascade leading to apoptosis.

Detailed Protocol: Caspase-3 Activity Assay
  • Cell Culture and Treatment: Culture and treat cells in 6-well plates as described for the Annexin V assay.

  • Cell Lysate Preparation: After treatment, harvest cells and wash with cold PBS. Lyse the cells using a chilled lysis buffer provided with the assay kit. Incubate on ice for 15-20 minutes. Centrifuge at high speed (16,000 x g) for 15 minutes at 4°C to pellet cellular debris. The supernatant is the cell lysate containing the active enzymes.

  • Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal amounts of protein are used in the assay for normalization.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Add the reaction buffer followed by 10 µL of the Caspase-3 substrate (DEVD-pNA).

  • Controls:

    • Negative Control: Lysate from untreated cells.

    • Inhibitor Control: Lysate from treated cells pre-incubated with a specific Caspase-3 inhibitor (DEVD-CHO). This confirms the specificity of the cleavage.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold increase in Caspase-3 activity relative to the untreated control after normalizing for protein concentration.

Data Presentation: Caspase-3 Activity
Compound ID (at IC₅₀)Target Cell LineFold Increase in Caspase-3 Activity
Vehicle ControlMCF-71.0 (Baseline)
PZD-001MCF-75.8 ± 0.6
PZD-001 + InhibitorMCF-71.2 ± 0.2
StaurosporineMCF-78.1 ± 0.9

A significant fold increase in Caspase-3 activity, which is abrogated by a specific inhibitor, provides conclusive evidence that the compound induces apoptosis through the caspase-dependent pathway.

Summary and Future Directions

This structured application guide outlines a robust, four-part strategy for the comprehensive cytotoxic evaluation of novel compounds derived from this compound. By progressing from broad screening (MTT) to confirmatory assays for membrane integrity (LDH), mode of cell death (Annexin V/PI), and apoptotic pathway activation (Caspase-3), researchers can build a strong, evidence-based profile for their lead candidates.

The data generated through these protocols will not only establish the cytotoxic potential of the synthesized compounds but will also provide critical mechanistic insights necessary for further development. Promising compounds that demonstrate potent, apoptosis-inducing activity can then be advanced to more complex studies, including:

  • Cell Cycle Analysis: To determine if the compounds cause arrest at specific phases of the cell cycle.

  • Mitochondrial Membrane Potential Assays: To further investigate the involvement of the intrinsic apoptotic pathway.

  • Western Blotting: To analyze the expression levels of key apoptotic regulatory proteins (e.g., Bcl-2 family members, Cytochrome c).

  • In Vivo Studies: To evaluate the efficacy and safety of lead compounds in animal models.

By employing this logical and scientifically rigorous approach, drug discovery professionals can efficiently identify and characterize novel pyrazolinone derivatives with the highest potential to become next-generation anticancer therapeutics.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Lactate Concentration assay (LDH method). Protocols.io. Available at: [Link]

  • Determination of apoptosis and necrosis. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry (MD+DI). Available at: [Link]

  • Annexin-V and Apoptosis - Flow Cytometry Core Facility. Blizard Institute. Available at: [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Available at: [Link]

  • EVS-EN ISO 10993-5:2009+A11:2025. Estonian Centre for Standardisation and Accreditation. Available at: [Link]

  • Caspase Activity Assay. Creative Bioarray. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][28][33]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. iTeh Standards. Available at: [Link]

  • IS EN ISO 10993-5:2009. National Standards Authority of Ireland. Available at: [Link]

  • Cytotoxicity Assays. Opentrons. Available at: [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. Available at: [Link]

  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. Available at: [Link]

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. BenchSci. Available at: [Link]

  • M. Serum LDH Laboratory Procedure Manual. Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Cytotoxicity of the synthetic compounds. MTT assays of cell viability... ResearchGate. Available at: [Link]

  • Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. Available at: [Link]

  • Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie. Available at: [Link]

  • Principles & Applications of cell viability assays (MTT Assays). SlideShare. Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Semantic Scholar. Available at: [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ACS Publications. Available at: [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link]

Sources

Application Notes and Protocols: Exploring the Reactivity of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazolone Core and the Potential of its Gem-Dibromo Derivatives

Pyrazolone derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the pyrazolone scaffold is a key area of research for the development of novel therapeutic agents. 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is a particularly intriguing, yet underexplored, starting material.[3] The presence of two bromine atoms on the C4 carbon dramatically alters the electron density and reactivity of the pyrazolone ring, transforming the typically nucleophilic C4 position into a highly electrophilic center. This gem-dibromo functionality opens up a rich field of synthetic possibilities for the introduction of diverse substituents through nucleophilic substitution reactions.

This guide provides a detailed exploration of the potential reactions of this compound with various classes of nucleophiles. While direct literature on this specific substrate is limited, the principles outlined herein are based on established reactivity patterns of gem-dihalo ketones and other activated heterocyclic systems.[4][5] The protocols provided are intended as a starting point for researchers to investigate and optimize these novel transformations.

Reaction with Amine Nucleophiles: A Gateway to 4-Aminopyrazolone Derivatives

The introduction of an amino group at the C4 position of the pyrazolone ring is of significant interest for the synthesis of compounds with potential biological activity.[1][6] The reaction of this compound with primary and secondary amines is anticipated to proceed via a nucleophilic substitution mechanism.

Proposed Reaction Mechanism

The reaction is expected to be initiated by the nucleophilic attack of the amine on the electrophilic C4 carbon. This is followed by the elimination of a bromide ion to form a 4-bromo-4-aminopyrazolone intermediate. A second nucleophilic attack by another equivalent of the amine, or a subsequent elimination of HBr under basic conditions, could lead to the formation of a 4,4-diamino- or a 4-imino-pyrazolin-5-one derivative. The exact outcome will likely depend on the reaction conditions and the nature of the amine.

Reaction with Amines cluster_0 Nucleophilic Attack cluster_1 Elimination & Further Reaction Start 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one Intermediate1 Tetrahedral Intermediate Start->Intermediate1 + R1R2NH Nuc R1R2NH (Amine) Nuc->Intermediate1 Intermediate2 4-Bromo-4-amino- pyrazolin-5-one Intermediate1->Intermediate2 - Br- Product1 4,4-Diamino- pyrazolin-5-one Intermediate2->Product1 + R1R2NH, -HBr Product2 4-Imino- pyrazolin-5-one Intermediate2->Product2 - HBr

Caption: Proposed mechanism for the reaction of this compound with amines.

General Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine (2-3 equivalents)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (optional, e.g., Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the amine (2-3 equivalents) to the solution. If using an amine salt, add a non-nucleophilic base (2-3 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsNotes
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Acetonitrile can also be used.
Temperature Room Temperature (20-25 °C)May require heating to 40-60 °C for less reactive amines.
Amine Equivalents 2.2 equivalentsAn excess is used to drive the reaction and act as a base.
Reaction Time 2 - 24 hoursMonitor by TLC for consumption of starting material.

Reaction with Thiol Nucleophiles: Synthesis of 4-Thio-Substituted Pyrazolones

Thioether-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction of this compound with thiols is a promising route to novel 4-thio-substituted pyrazolones.

Proposed Reaction Mechanism

Similar to amines, thiols are expected to act as nucleophiles, attacking the electrophilic C4 carbon. The reaction likely proceeds through a sequential substitution of the two bromine atoms. The use of a base is generally required to deprotonate the thiol to the more nucleophilic thiolate.

Reaction with Thiols Start 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one Intermediate 4-Bromo-4-thio- pyrazolin-5-one Start->Intermediate + R-S- Thiol R-SH (Thiol) + Base Thiol->Intermediate Product 4,4-Bis(thio)- pyrazolin-5-one Intermediate->Product + R-S-, - Br-

Caption: Proposed mechanism for the reaction with thiols.

General Experimental Protocol

Materials:

  • This compound

  • Thiol (2-3 equivalents)

  • Base (e.g., Triethylamine, Sodium hydride, Potassium carbonate)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the thiol (2.2 equivalents) in the chosen solvent, add the base (2.5 equivalents) at 0 °C and stir for 15-30 minutes.

  • Add a solution of this compound (1 equivalent) in the same solvent dropwise to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended Starting ConditionsNotes
Solvent Dimethylformamide (DMF)Provides good solubility for the reactants.
Base Potassium Carbonate (K₂CO₃)A mild base suitable for generating the thiolate.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Thiol Equivalents 2.2 equivalentsTo ensure complete disubstitution.
Reaction Time 4 - 12 hoursReaction progress should be monitored by TLC.

Reaction with Active Methylene Compounds: Formation of C-C Bonds and Spirocyclic Systems

The reaction with carbanions derived from active methylene compounds offers a powerful tool for C-C bond formation at the C4 position. This can lead to the synthesis of novel pyrazolone derivatives with extended carbon skeletons or even spirocyclic systems.

Proposed Reaction Mechanism

In the presence of a base, active methylene compounds (e.g., malonates, cyanoacetates) form a nucleophilic carbanion. This carbanion can then attack the electrophilic C4 of the dibromopyrazolone. A subsequent intramolecular cyclization, if the nucleophile has an appropriate second reactive site, could lead to the formation of spirocyclic compounds.

Reaction with Active Methylene Compounds cluster_0 Carbanion Formation & Attack cluster_1 Potential Cyclization Start 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one Intermediate1 Substitution Product Start->Intermediate1 + -CH(X)Y Nuc CH2(X)Y + Base Nuc->Intermediate1 Intermediate2 Intramolecular Nucleophilic Attack Intermediate1->Intermediate2 Intramolecular Reaction Product Spiro-pyrazolone Derivative Intermediate2->Product

Caption: Plausible reaction pathway with active methylene compounds leading to spiro-pyrazolones.

General Experimental Protocol

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, ethyl cyanoacetate) (1-1.2 equivalents)

  • Strong, non-nucleophilic base (e.g., Sodium hydride, Sodium ethoxide)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Standard laboratory glassware for anhydrous reactions and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add the active methylene compound (1.1 equivalents) to a suspension of the base (1.2 equivalents) in the anhydrous solvent at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the carbanion.

  • Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

ParameterRecommended Starting ConditionsNotes
Solvent Anhydrous Tetrahydrofuran (THF)Essential to maintain anhydrous conditions.
Base Sodium Hydride (NaH)A strong base is needed to deprotonate the active methylene compound.
Temperature 0 °C to Room TemperatureControl of temperature is crucial for selectivity.
Equivalents 1.1 equivalents of active methylene compoundA slight excess ensures complete reaction of the dibromide.
Reaction Time 6 - 24 hoursReactions involving carbanions can be slow.

Conclusion and Future Outlook

This compound represents a highly promising, yet largely untapped, building block in synthetic organic and medicinal chemistry. The protocols and mechanistic insights provided in this guide offer a foundational framework for exploring its reactivity with a range of nucleophiles. The successful development of these reactions will provide access to a diverse array of novel 4-substituted pyrazolone derivatives, including 4-amino, 4-thio, and 4-carbon-substituted analogs, as well as potentially novel spirocyclic systems. Further investigation into the reaction conditions, substrate scope, and mechanistic details is highly encouraged to fully unlock the synthetic potential of this versatile reagent.

References

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. [Link]

  • Thiocyanation of Pyrazoles Using KSCN/K2S2O8 Combination. Thieme. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • This compound. PubChem. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]

  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie. [Link]

  • Safe Synthesis of 4,7-Dibromo[1][2][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. [Link]

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]

  • Nucleophilic Additions to Ketones and Aldehydes. YouTube. [Link]

  • Nucleophilic Addition Reactions of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. Journal of the American Chemical Society. [Link]

  • Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. [Link]

  • Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: 4,4-Dibromo-3-methyl-2-pyrazolin-5-one as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with the pyrazole ring being a particularly prominent structural motif found in numerous pharmaceuticals.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4] The synthesis of novel and diverse heterocyclic libraries is therefore a cornerstone of drug discovery. 4,4-Dibromo-3-methyl-2-pyrazolin-5-one has emerged as a powerful and versatile precursor for this purpose. Its unique structural features, particularly the gem-dibromo group at the C4 position, provide a reactive center for a variety of chemical transformations, enabling the construction of complex fused and spiro-heterocyclic systems.[5][6]

This guide provides an in-depth exploration of this compound as a synthetic building block. It details its core reactivity, offers validated protocols for the synthesis of key heterocyclic scaffolds, and presents data to support the described methodologies.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 33549-66-5
Molecular Formula C₄H₄Br₂N₂O[7]
Molecular Weight 255.90 g/mol [8]
Appearance Off-white to yellow crystalline solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents[8]
Storage Store at 2-8 °C in a dry, well-ventilated place[8]

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the material safety data sheet (MSDS) for complete safety information.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the C4-dihalo center. This position is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[9] The two bromine atoms can be substituted sequentially or simultaneously, leading to a diverse array of products.

Key reaction types include:

  • Cyclocondensation with binucleophiles: Reaction with compounds containing two nucleophilic centers (e.g., hydrazine derivatives, thiosemicarbazide) leads to the formation of fused heterocyclic systems, such as pyrazolo[3,4-c]pyrazoles.[10][11]

  • Formal [4+1] Cycloaddition: This precursor can participate in cycloaddition reactions to form spirocyclic compounds, which are of significant interest in drug design.[6]

  • Substitution Reactions: Reactions with various C-, N-, O-, and S-nucleophiles allow for the introduction of diverse functional groups at the C4 position.[9][12][13]

The diagram below illustrates the general synthetic pathways originating from this versatile precursor.

G precursor 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one binucleophiles Binucleophiles (e.g., Hydrazine Hydrate, Thiosemicarbazide) precursor->binucleophiles Cyclocondensation c_nucleophiles C-Nucleophiles (e.g., Active Methylene Compounds) precursor->c_nucleophiles Substitution spiro_precursors Cycloaddition Partners (e.g., α-Bromooximes) precursor->spiro_precursors [4+1] Cycloaddition fused_pyrazoles Fused Pyrazoles (e.g., Pyrazolo[3,4-c]pyrazoles) binucleophiles->fused_pyrazoles c4_substituted C4-Substituted Pyrazolones c_nucleophiles->c4_substituted spiro_pyrazoles Spiro-Pyrazolones spiro_precursors->spiro_pyrazoles

Caption: Synthetic pathways from this compound.

Application I: Synthesis of Fused Pyrazolo[3,4-c]pyrazole Derivatives

Fused pyrazole scaffolds, such as pyrazolo[3,4-c]pyrazoles, are known pharmacophores with reported analgesic and anti-inflammatory activities.[10][11] The synthesis is typically achieved through a cyclocondensation reaction between the dibromo-precursor and a hydrazine derivative.

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack by one nitrogen of the hydrazine on the electrophilic C4 carbon, displacing a bromide ion. This is followed by an intramolecular cyclization where the second nitrogen attacks the same carbon, displacing the second bromide ion, leading to the formation of the fused bicyclic ring system.

G cluster_0 Mechanism: Pyrazolo[3,4-c]pyrazole Formation A Start: This compound + Hydrazine Hydrate B Step 1: Initial Nucleophilic Attack (Formation of intermediate) A->B Displacement of Br⁻ C Step 2: Intramolecular Cyclization (Ring Closure) B->C Rotation & Attack D Product: 3-Methyl-1,3a,4,5-tetrahydropyrazolo[3,4-c]pyrazole C->D Displacement of 2nd Br⁻

Caption: Mechanism for Pyrazolo[3,4-c]pyrazole synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-(aryl)-3-methyl-1,3a,4,5-tetrahydropyrazolo[3,4-c]pyrazoles.[10]

  • Step 1: Synthesis of Arylidene Pyrazolone Intermediate.

    • In a round-bottom flask, dissolve 3-methyl-5-pyrazolone (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in glacial acetic acid (20 mL).

    • Add anhydrous sodium acetate (0.02 mol) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it onto crushed ice.

    • Filter the resulting solid precipitate, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure arylidene pyrazolone.

  • Step 2: Bromination to form this compound derivative.

    • This protocol assumes the use of a pre-synthesized arylidene pyrazolone which is then brominated. Alternatively, one can start with commercially available this compound and react it with appropriate precursors. A common method for bromination involves treating the pyrazolone with bromine in glacial acetic acid.[5]

  • Step 3: Cyclocondensation to form Pyrazolo[3,4-c]pyrazole.

    • To a solution of the appropriate 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one intermediate (which will react with hydrazine) (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (0.015 mol).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 8-10 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Purify the product by recrystallization from a suitable solvent like ethanol or a mixture of ethanol/DMF.

Expected Results & Characterization
Compound ClassYield RangeKey Spectroscopic Data (¹H NMR)
Pyrazolo[3,4-c]pyrazoles56-81%[10][11]Singlet for N-H proton (~8.3-8.8 ppm), Doublets for ring protons H4 and H5 (~4.2-4.9 ppm), Singlet for methyl group (~2.1-2.3 ppm), Multiplet for aromatic protons (~7.0-7.4 ppm).[14]

Application II: Synthesis of Spiro-heterocycles

Spirocyclic compounds, which contain two rings connected by a single common atom, are gaining increasing attention in drug discovery due to their rigid three-dimensional structures. 4,4-Dihalo-pyrazolones are excellent precursors for spiro-isoxazoline-pyrazolones via a formal [4+1] cycloaddition reaction.[6]

Detailed Experimental Protocol

This protocol outlines the synthesis of spiro-isoxazoline-pyrazolones.[6]

  • Preparation of Reagents:

    • Prepare a solution of the desired α-bromooxime (0.24 mmol) in a suitable solvent like Dichloromethane (DCM) (1.0 mL).

    • In a separate flask, dissolve this compound (0.2 mmol) in DCM (1.0 mL).

  • Reaction Setup:

    • To the solution of the dibromopyrazolone, add a base such as triethylamine (Et₃N) (0.4 mmol).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the solution of the α-bromooxime to the reaction mixture dropwise over 10 minutes.

  • Reaction and Workup:

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, quench it with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure spiro-isoxazoline-pyrazolone.

Expected Results
Compound ClassYield RangeKey Spectroscopic Data
Spiro-isoxazoline-pyrazolonesGood to excellent yields[6]The formation of the spiro center can be confirmed by ¹³C NMR spectroscopy, which will show a characteristic quaternary carbon signal. ¹H NMR will show the absence of the C4-H proton and the appearance of signals corresponding to the newly formed isoxazoline ring.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature or time; Impure reagents.Monitor reaction closely with TLC to ensure completion. Optimize temperature and reaction time. Use freshly purified reagents and anhydrous solvents.
Formation of Side Products Reaction with solvent; Polymerization; Alternative reaction pathways.Use an inert solvent. Run the reaction at a lower temperature. Modify the ratio of reactants.
Difficulty in Purification Product and starting material have similar polarity.Adjust the eluent system for column chromatography. Consider recrystallization from different solvent systems.
No Reaction Deactivated starting material; Insufficiently strong nucleophile/base.Check the purity and integrity of the precursor. Use a stronger nucleophile or a different base/catalyst system.

Conclusion and Future Outlook

This compound is a highly effective and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the construction of both fused and spirocyclic systems, which are of high value in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. Future research could focus on developing asymmetric syntheses to produce chiral heterocyclic compounds, expanding the scope of nucleophiles used, and exploring the biological activities of the novel compounds synthesized.

References

  • Al-Zoubi, R. M., et al. (2018). Pyrazole and its Derivatives: A Review of the Broad-Spectrum of Pharmacological Activities. Molecules. Available at: [Link][3]

  • Bhat, M. A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical Health Risks. Available at: [Link][4]

  • Faria, J. V., et al. (2017). Biologically Active Pyrazole Derivatives: A Review. Molecules. Available at: [Link][1]

  • Gomha, S. M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed., Wiley.
  • More, V. S., et al. (2022). Synthesis, analgesic and anti-inflammatory activities of some pyrazolo[3,4-c]pyrazole derivatives. International Journal of Health Sciences. Available at: [Link][10][11]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Wang, X., et al. (2019). Synthesis of Spiro-isoxazoline-pyrazolones via Formal [4 + 1] Cycloaddition Between α-Bromooximes and 4-Bromo-pyrazolones. ChemistrySelect. Available at: [Link][6]

  • Yüksek, H., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link][14]

  • Zohdi, H. F. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry.[5]

Sources

Application Note & Protocol Guide: Synthesis of Pyrazolo[1,5-a]triazines from Brominated Pyrazolones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[1,5-a][1][2][3]triazine scaffold is a privileged heterocycle in medicinal chemistry, primarily due to its function as a purine isostere, which makes it a valuable core for designing inhibitors of enzymes involved in purine metabolism.[1][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazolo[1,5-a]triazines, starting from versatile brominated pyrazolone intermediates. We will explore the strategic importance of brominated pyrazolones as synthons, detail their preparation, and provide step-by-step protocols for their conversion into the target bicyclic system. This document is intended for researchers and professionals in synthetic chemistry and drug development, offering field-proven insights into experimental design, reaction mechanisms, and troubleshooting.

Introduction: The Strategic Value of Pyrazolo[1,5-a]triazines

The pyrazolo[1,5-a][1][2][3]triazine system, also known as 5-aza-9-deazapurine, has garnered significant interest from medicinal chemists.[4] Its structural analogy to biogenic purines like adenine and guanine allows it to interact with a wide range of biological targets. This has led to the development of potent therapeutic agents, including kinase inhibitors and thymidine phosphorylase (TP) inhibitors, the latter being a key target in cancer therapy.[4][5]

The synthesis of this scaffold typically involves the annelation (fusion) of a 1,3,5-triazine ring onto a pre-existing pyrazole.[1][5] Brominated pyrazolones are particularly useful precursors in this context. The bromine atom at the C4 position of the pyrazole ring serves two primary purposes:

  • Electronic Modulation: It influences the reactivity of the pyrazole ring system.

  • Synthetic Handle: It provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) if desired, allowing for late-stage diversification of the final product.[2]

This guide focuses on a robust and logical synthetic pathway that leverages the unique properties of 4-bromopyrazolone intermediates.

Overall Synthetic Strategy

The transformation from simple starting materials to the complex pyrazolo[1,5-a]triazine core is a multi-step process. The overall strategy is to first construct a functionalized 4-bromopyrazole and then use this intermediate to build the triazine ring.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Heterocycle Activation cluster_2 Part III: Triazine Ring Annulation A 1,3-Diketone + Arylhydrazine B One-Pot Condensation & Bromination A->B C 4-Bromopyrazolone B->C D Chlorination (POCl3) C->D Activation E 4-Bromo-5-chloropyrazole D->E F Amination E->F G 5-Amino-4-bromopyrazole F->G H Reaction with Isothiocyanate G->H Cyclization Start I Thiourea Intermediate H->I J Base-Mediated Intramolecular Cyclization I->J K Pyrazolo[1,5-a]triazine Core J->K

Figure 1: High-level workflow for the synthesis of pyrazolo[1,5-a]triazines.

Part I: Synthesis of 4-Bromopyrazolone Precursors

The journey begins with the construction of the core pyrazole ring, followed by its regioselective bromination. Modern synthetic methods often combine these steps into a highly efficient one-pot procedure.

Causality and Experimental Rationale

The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. By including a brominating agent in the same reaction vessel, the nascent pyrazole is immediately brominated at the electron-rich C4 position. N-bromosaccharin (NBSac) or N-bromosuccinimide (NBS) are excellent electrophilic bromine sources for this purpose. The use of a solid acid catalyst like silica-supported sulfuric acid under solvent-free conditions presents a green and efficient alternative to traditional methods.[2][3]

Protocol 1: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole

This protocol describes an efficient, solvent-free method for preparing a representative 4-bromopyrazole intermediate.[2][3]

Materials:

  • Acetylacetone (1,3-diketone)

  • Phenylhydrazine

  • N-Bromosaccharin (NBSac)

  • Silica-supported sulfuric acid (H₂SO₄/SiO₂)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine phenylhydrazine (1.0 mmol) and acetylacetone (1.0 mmol).

  • Catalyst Addition: Add silica-supported sulfuric acid (0.1 g). Stir the mixture vigorously at room temperature for 5-10 minutes. The reaction is often exothermic.

  • Bromination: Add N-bromosaccharin (1.1 mmol) to the mixture in one portion. Continue stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (4:1) eluent. The reaction is typically complete within 10-15 minutes.

  • Work-up: Upon completion, add 20 mL of cold water to the flask. The solid product will precipitate.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water. Recrystallize the solid from hot ethanol to yield pure 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole as a white crystalline solid.

Trustworthiness Check:

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Purity: Assess purity by melting point determination and comparison with literature values.

Entry1,3-DiketoneArylhydrazineYield (%)Reference
1AcetylacetonePhenylhydrazine98[3]
2BenzoylacetonePhenylhydrazine90[3]
3Acetylacetonep-Chlorophenylhydrazine96[3]
4Benzoylacetonep-Methoxyphenylhydrazine94[3]

Table 1: Representative yields for the one-pot synthesis of 4-bromopyrazoles using N-bromosaccharin.

Part II: Annulation of the 1,3,5-Triazine Ring

With the 4-bromopyrazole intermediate in hand, the next stage is the construction of the fused triazine ring. A common and reliable method involves the conversion of a 5-aminopyrazole with an isothiocyanate, followed by an intramolecular cyclization. This requires converting our pyrazolone (or its tautomer) into the key 5-amino-4-bromopyrazole precursor.

Mechanism and Rationale

The conversion of the pyrazolone to the 5-aminopyrazole is a critical step. A standard method involves activating the carbonyl group by converting it to a chloro group with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). This highly reactive 5-chloro intermediate can then undergo nucleophilic aromatic substitution (SₙAr) with an amine source (e.g., ammonia) to install the required 5-amino group.

Once the 5-aminopyrazole is formed, it acts as a binucleophile. The exocyclic amino group reacts with an electrophile like ethoxycarbonyl isothiocyanate to form a thiourea derivative. In the presence of a base (e.g., sodium ethoxide), the endocyclic N1 nitrogen is deprotonated, and it subsequently attacks the carbonyl carbon of the ethoxycarbonyl group, leading to intramolecular cyclization and formation of the stable pyrazolo[1,5-a]triazine ring system.[4]

G cluster_0 Step A: Activation & Amination cluster_1 Step B: Cyclization A 4-Bromopyrazolone C 4-Bromo-5-chloropyrazole A->C Chlorination B POCl3 E 5-Amino-4-bromopyrazole C->E Amination D NH4OH G Thiourea Intermediate E->G Addition F Ethoxycarbonyl Isothiocyanate I 8-Bromo-2-thioxo-pyrazolo [1,5-a]triazin-4-one G->I Cyclization H NaOEt (Base)

Figure 2: Workflow for the conversion of 4-bromopyrazolone to the pyrazolo[1,5-a]triazine core.

Protocol 2: Synthesis of 8-bromo-5,7-dimethyl-2-thioxo-2,3-dihydro-1H-pyrazolo[1,5-a][1][2][3]triazin-4(5H)-one

This protocol outlines the complete sequence from the 4-bromopyrazole intermediate to the final heterocyclic system.

Materials:

  • 4-Bromo-3,5-dimethyl-1H-pyrazol-5(4H)-one (prepared as in Protocol 1, using hydrazine instead of phenylhydrazine)

  • Phosphorus oxychloride (POCl₃)

  • Ammonium hydroxide (NH₄OH)

  • Ethoxycarbonyl isothiocyanate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

Procedure:

Step A: Synthesis of 5-Amino-4-bromo-3-methyl-1H-pyrazole

  • Chlorination: In a flame-dried flask under a nitrogen atmosphere, suspend 4-bromo-3,5-dimethyl-1H-pyrazol-5(4H)-one (1.0 mmol) in POCl₃ (5.0 mL). Heat the mixture to reflux for 3 hours.

  • Quenching: Carefully pour the cooled reaction mixture onto crushed ice. The product, 4-bromo-5-chloro-3-methyl-1H-pyrazole, will precipitate. Filter the solid, wash with water, and dry.

  • Amination: Place the crude 4-bromo-5-chloro-3-methyl-1H-pyrazole in a sealed tube with concentrated ammonium hydroxide (10 mL). Heat at 120 °C for 12 hours.

  • Isolation: Cool the tube, collect the precipitated solid by filtration, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 5-amino-4-bromo-3-methyl-1H-pyrazole.

Step B: Triazine Ring Annulation

  • Thiourea Formation: Dissolve the 5-amino-4-bromopyrazole (1.0 mmol) in DMF (10 mL). Add ethoxycarbonyl isothiocyanate (1.1 mmol) dropwise at room temperature. Stir the mixture for 4 hours.

  • Cyclization: Add a solution of sodium ethoxide (2.0 mmol) in ethanol (5 mL) to the reaction mixture. Heat the mixture to 80 °C and maintain for 6 hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to a pH of ~5-6.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol or purification by column chromatography will yield the final product, 8-bromo-2-thioxo-pyrazolo[1,5-a]triazin-4-one.

Trustworthiness Check:

  • Reaction Monitoring: Use TLC to monitor the disappearance of starting material and the appearance of the product at each stage.

  • Spectroscopic Confirmation: The final structure must be confirmed by ¹H NMR, ¹³C NMR, IR (presence of C=S and C=O stretches), and high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Expert Insights and Troubleshooting

  • Regioselectivity in Pyrazole Synthesis: When using unsymmetrical 1,3-diketones, a mixture of regioisomers can form. Careful selection of reaction conditions or chromatographic separation is necessary to isolate the desired isomer.[2]

  • Harshness of POCl₃: The chlorination step with POCl₃ is aggressive. Ensure all glassware is perfectly dry, as moisture will rapidly decompose the reagent. The reaction should be performed in a well-ventilated fume hood.

  • Incomplete Cyclization: If the final cyclization step stalls, ensure the base is sufficiently strong and anhydrous. Sodium ethoxide is hygroscopic; using freshly prepared or commercially available solutions is recommended. Increasing the reaction temperature or time may also drive the reaction to completion.

  • Product Stability: Some substituted pyrazolo[1,5-a]triazines can be sensitive to strong acids or bases. During work-up, it is crucial to neutralize the reaction mixture carefully to avoid product degradation.[6]

References

  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles. [Link]

  • Request PDF (n.d.). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Bénimèlis, D., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 26(12), 3540. [Link]

  • ResearchGate (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Ang, K. K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 447-457. [Link]

Sources

Application of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AP-DYS-001

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the application of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one as a versatile precursor in the synthesis of novel azo dyes. Pyrazolone derivatives are a cornerstone in the development of chromogenic materials, and the unique reactivity of the 4,4-dibromo substituted variant offers a pathway to synthesize dyes with potentially enhanced properties. This guide elucidates the underlying chemical principles, provides a detailed, step-by-step protocol for a representative azo coupling reaction, and discusses the characterization of the resulting dye.

Introduction: The Significance of Pyrazolone-Based Azo Dyes

Pyrazolone scaffolds are integral to a vast array of commercially significant dyes and pigments, prized for their brilliant hues, high tinctorial strength, and good lightfastness properties.[1] The electronic characteristics of the pyrazolone ring system make it an excellent coupling component in azo dye synthesis. The typical azo coupling reaction involves an electrophilic attack by an aryl diazonium salt on the electron-rich C4 position of the pyrazolone ring.[2][3]

The subject of this application note, this compound, presents a unique synthetic opportunity. The presence of two bromine atoms at the typically reactive C4 position suggests a modified reactivity profile. Based on established principles of azo coupling and the reactivity of halogenated active methylene compounds, we propose a reaction pathway where the diazonium salt couples at the C4 position with the concurrent elimination of one bromide ion. This leads to the formation of a novel 4-arylazo-4-bromo-3-methyl-2-pyrazolin-5-one dye, a structure that holds promise for applications in textiles, printing, and advanced materials.

Chemical Principles and Reaction Mechanism

The core of this synthetic application is the azo coupling reaction, a cornerstone of dye chemistry.[3][4] This reaction is an electrophilic aromatic substitution where the aryl diazonium cation acts as the electrophile.[2] In the case of this compound, the C4 position, while bearing two bromine atoms, remains the site of electrophilic attack due to the activation by the adjacent carbonyl group and the ring nitrogens.

The proposed mechanism proceeds as follows:

  • Diazotization: An aromatic primary amine (e.g., aniline) is converted to a highly reactive aryl diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).[4]

  • Coupling and Bromide Elimination: The aryl diazonium salt is then introduced to a solution of this compound under controlled pH conditions. The diazonium cation attacks the C4 position of the pyrazolone ring. This is followed by the elimination of one of the bromine atoms as a bromide ion, which is a good leaving group, to yield the stable 4-arylazo-4-bromo-3-methyl-2-pyrazolin-5-one dye. This pathway is analogous to aspects of the Japp-Klingemann reaction, where an azo coupling is accompanied by the cleavage of a substituent at the active methylene position.[1][5][6][7]

The resulting dye's color and properties will be determined by the specific aromatic amine used in the diazotization step, allowing for the synthesis of a library of dyes with varying shades and characteristics.

Experimental Section: Synthesis of a Representative Dye

This section provides a detailed protocol for the synthesis of 4-((4-nitrophenyl)diazenyl)-4-bromo-3-methyl-1H-pyrazol-5(4H)-one.

3.1. Materials and Equipment

MaterialGradeSupplier
This compound≥98%Commercially available
4-NitroanilineReagent gradeCommercially available
Sodium Nitrite (NaNO₂)ACS reagentCommercially available
Hydrochloric Acid (HCl), concentrated37%Commercially available
Sodium Acetate (CH₃COONa)AnhydrousCommercially available
Ethanol95%Commercially available
Distilled WaterIn-house
Magnetic stirrer with heating plateStandard laboratory equipment
Ice bathStandard laboratory equipment
Buchner funnel and flaskStandard laboratory equipment
Standard laboratory glassware

3.2. Diazotization of 4-Nitroaniline (Diazo Component)

Diazotization_Workflow cluster_0 Step 1: Preparation of 4-Nitroaniline Solution cluster_1 Step 2: Diazotization A Dissolve 1.38 g (10 mmol) of 4-nitroaniline in 3 mL conc. HCl and 5 mL water. Warm gently to dissolve. B Cool the solution to 0-5 °C in an ice bath. A->B Cooling D Add NaNO₂ solution dropwise to the 4-nitroaniline solution over 15 min, maintaining temperature below 5 °C. B->D Slow Addition C Prepare a solution of 0.7 g (10.1 mmol) of NaNO₂ in 5 mL cold water. E Stir for an additional 20 minutes in the ice bath. The resulting clear solution is the diazonium salt. D->E Stirring

Caption: Workflow for the preparation of the diazonium salt.
  • In a 100 mL beaker, suspend 1.38 g (10 mmol) of 4-nitroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 5 mL of water. Warm the mixture gently to facilitate dissolution.

  • Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride solution over a period of 15 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. The resulting clear, pale yellow solution of 4-nitrobenzenediazonium chloride is used immediately in the next step.

3.3. Azo Coupling Reaction

Azo_Coupling_Workflow cluster_0 Step 1: Preparation of Coupling Component Solution cluster_1 Step 2: Coupling Reaction F Dissolve 2.56 g (10 mmol) of This compound in 20 mL of ethanol. G Add a solution of 2.5 g of sodium acetate in 10 mL of water to the pyrazolone solution. F->G Buffering H Cool the mixture to 0-5 °C in an ice bath. G->H Cooling I Add the cold diazonium salt solution dropwise to the pyrazolone solution with vigorous stirring. H->I Slow Addition J A colored precipitate should form immediately. I->J Precipitation K Continue stirring in the ice bath for 1-2 hours to ensure complete reaction. J->K Stirring

Caption: Workflow for the azo coupling and dye isolation.
  • In a 250 mL beaker, dissolve 2.56 g (10 mmol) of this compound in 20 mL of ethanol.

  • Add a solution of 2.5 g of sodium acetate in 10 mL of water to the pyrazolone solution. This will act as a buffer to maintain a suitable pH for the coupling reaction.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • With vigorous stirring, add the previously prepared cold 4-nitrobenzenediazonium chloride solution dropwise to the pyrazolone solution.

  • A deeply colored precipitate should form immediately upon addition.

  • After the complete addition of the diazonium salt, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

3.4. Isolation and Purification of the Dye

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is colorless.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 50-60 °C.

3.5. Expected Results and Characterization

The expected product is a brightly colored solid (likely in the orange to red spectrum). The structure and purity should be confirmed using standard analytical techniques:

TechniqueExpected Observations
FT-IR (ATR) Presence of C=O stretch (pyrazolone), N=N stretch (azo group), C-Br stretch, and aromatic C-H and C=C stretches.
¹H NMR Signals corresponding to the methyl group on the pyrazolone ring and the aromatic protons of the nitrophenyl group.
¹³C NMR Resonances for the carbonyl carbon, the C3 and C4 carbons of the pyrazolone ring, and the carbons of the aromatic ring.
UV-Vis Spectroscopy An absorption maximum (λ_max) in the visible region, characteristic of the extended π-conjugated system of the azo dye.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₁₀H₇BrN₄O₃), confirming its molecular formula.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts are unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately. Do not attempt to isolate the diazonium salt.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of novel 4-arylazo-4-bromo-pyrazolone dyes. The protocol detailed herein provides a robust and reproducible method for obtaining these chromophores. The presence of the bromine atom at the C4 position in the final dye structure opens avenues for further functionalization, potentially leading to dyes with tailored properties for advanced applications. This application note demonstrates a key synthetic strategy that can be adapted by researchers to create a diverse palette of new azo dyes.

References

  • Mali, P. B., & Rindhe, S. S. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26735–26769. [Link]

  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227–231. [Link]

  • Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Coupling Components in Azo Dye Synthesis. PharmaChem. [Link]

  • Wikipedia contributors. (2023). Azo coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of New Pyrazolone Dyes. ResearchGate. [Link]

  • SynArchive. (n.d.). Japp-Klingemann Reaction. SynArchive.com. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

  • Clark, J. (2015). Reactions of diazonium ions. Chemguide. [Link]

  • Al-Tahan, J. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 314-334. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of the Synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists. The synthesis of this valuable heterocyclic intermediate, while straightforward in principle, presents several common challenges that can impact yield, purity, and reproducibility. This document provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field-proven insights.

The core of this synthesis is the electrophilic bromination of the C-4 position of the 3-methyl-2-pyrazolin-5-one ring. Due to the reactive nature of the pyrazolone nucleus and the strong electrophilicity of bromine, the reaction is susceptible to side reactions, over-bromination, and degradation if not carefully controlled. This guide will help you navigate these complexities to achieve a robust and efficient synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis in a question-and-answer format.

Question 1: My final yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield is the most common issue and typically points to one of four areas: suboptimal stoichiometry, poor temperature control, side reactions, or inefficient workup.

  • Bromine Stoichiometry: The reaction requires two equivalents of bromine (Br₂) to form the dibrominated product. Using less than two full equivalents will naturally result in incomplete conversion. Conversely, a large excess of bromine can lead to degradation and the formation of complex, often colored, byproducts, which complicates purification and reduces the isolated yield of the desired product.[1]

  • Temperature Control: This reaction is exothermic. Uncontrolled temperature can accelerate side reactions. It is crucial to maintain a consistent temperature, often at or below room temperature, especially during the addition of bromine. Pre-cooling the reaction vessel in an ice bath before and during the dropwise addition of bromine is highly recommended.

  • Side Reactions: The pyrazolone ring is electron-rich and can be susceptible to oxidation or other electrophilic attacks besides the desired bromination at C-4.[1][2] These side reactions become more prevalent with excess bromine or elevated temperatures.

  • Workup & Isolation: The product can be lost during workup if not performed correctly. Ensure the product is fully precipitated from the reaction mixture before filtration. Washing the crude product with an appropriate cold solvent (like a small amount of cold ethanol or water) is critical to remove impurities without dissolving a significant amount of the product.

Question 2: My product is contaminated with a significant amount of the 4-mono-bromo intermediate. How can I drive the reaction to completion?

Answer: The presence of 4-bromo-3-methyl-2-pyrazolin-5-one indicates that the second bromination step is incomplete. This is a kinetic issue.

  • Stirring and Reaction Time: Ensure the reaction mixture is stirring efficiently to maintain homogeneity. After the addition of bromine is complete, allow the reaction to stir for a sufficient period (e.g., 1-2 hours) at room temperature to ensure the second bromination goes to completion.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside your starting material and, if available, a standard of the monobrominated intermediate. The reaction should be considered complete only when the starting material and mono-bromo spots have disappeared.

  • Reagent Equivalents: While a large excess is detrimental, ensuring you have at least 2.0 to 2.1 equivalents of bromine is crucial to compensate for any potential loss or reaction with trace impurities.

Question 3: The reaction mixture turns dark brown or black, and the final product is difficult to purify. What is causing this discoloration?

Answer: A dark coloration is a strong indicator of product degradation or the formation of poly-brominated, oxidized, or polymeric side products. This is often caused by the harshness of the brominating agent.[1]

  • Rate of Addition: Add the bromine solution dropwise and slowly. A rapid, bulk addition will create localized "hot spots" of high bromine concentration and temperature, promoting degradation.

  • Choice of Solvent: Acetic acid is a common solvent for this reaction as it helps to moderate the reactivity of bromine. Performing the reaction in a less suitable solvent may exacerbate degradation pathways.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.

Question 4: I am struggling with the purification of the crude product. What is the recommended procedure?

Answer: Purification is key to obtaining high-quality this compound.

  • Recrystallization: The most common and effective method is recrystallization. Ethanol is frequently reported as a suitable solvent.[3][4] The principle is to dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The pure product should crystallize out, leaving more soluble impurities in the mother liquor.

  • Washing: Before recrystallization, ensure the filtered crude solid is washed thoroughly with cold water to remove any residual acid (like HBr byproduct) and inorganic salts.

  • Alternative Methods: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel can be employed. For pyrazole-type compounds, forming an acid addition salt to crystallize away from neutral impurities is also a viable, though more complex, strategy.[5][6]

Frequently Asked Questions (FAQs)

Q: What is the optimal brominating agent: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)? A: Both can be effective, but they have different characteristics.

  • Molecular Bromine (Br₂): This is the most common and atom-economical reagent. It is highly reactive and effective but is also volatile, corrosive, and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.[1] Its high reactivity can sometimes lead to over-bromination or side reactions if not added carefully.[2]

  • N-Bromosuccinimide (NBS): NBS is a solid and is generally easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which can often lead to cleaner reactions with fewer byproducts.[7] However, it is more expensive and less atom-economical. For this specific di-bromination, Br₂ in acetic acid is the standard, cost-effective choice.

Q: How does the tautomerism of 3-methyl-2-pyrazolin-5-one affect the synthesis? A: 3-methyl-2-pyrazolin-5-one exists in three tautomeric forms: the CH, OH, and NH forms. The equilibrium between these forms is influenced by the solvent. The reaction proceeds via electrophilic attack on the electron-rich C-4 position. The CH and OH (enolic) forms present a nucleophilic C-4 that readily reacts with the bromine electrophile. In most organic solvents, the equilibrium favors tautomers that are reactive towards this substitution.[8][9]

Q: What are the essential safety precautions for this experiment? A: Safety is paramount.

  • Bromine Handling: Always handle liquid bromine in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. Have a bromine spill kit (containing a neutralizer like sodium thiosulfate solution) readily available.

  • Pressure Buildup: The reaction generates hydrogen bromide (HBr) gas as a byproduct. Ensure the reaction vessel is not sealed and is adequately vented, for example, by using a gas outlet connected to a scrubber (a trap containing a base like sodium hydroxide solution).

  • Exothermicity: Be prepared for a temperature increase. Use an ice bath for cooling, especially during reagent addition.

Q: How can I definitively confirm the structure of my product? A: Standard analytical techniques should be used:

  • ¹H NMR: The most telling feature will be the disappearance of the proton signal from the C-4 position of the starting material. You should primarily see the signal for the C-3 methyl group.

  • ¹³C NMR: The C-4 carbon signal will shift dramatically downfield into the quaternary region and will show a characteristic signal for a carbon bonded to two bromine atoms.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks for the molecular ion [M, M+2, M+4] in an approximate 1:2:1 ratio).

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the pyrazolone ring.

Optimized Synthesis Protocol & Workflow

This protocol is designed to be a robust starting point for achieving high yield and purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Pyrazolone in Acetic Acid B 2. Cool Mixture in Ice Bath A->B Control Temp. D 4. Add Br₂ Solution Dropwise B->D Initiate Reaction C 3. Prepare Br₂ Solution in Acetic Acid C->D Add Reagent E 5. Stir at Room Temp (Monitor by TLC) D->E Allow to Complete F 6. Quench & Precipitate in Ice Water E->F Isolate Product G 7. Filter & Wash Solid F->G Collect Crude H 8. Recrystallize from Ethanol G->H Purify I 9. Dry & Characterize H->I Final Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a basic scrubber, add 3-methyl-2-pyrazolin-5-one (1.0 eq).

  • Dissolution: Add glacial acetic acid (approx. 5-10 mL per gram of starting material) and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (2.1 eq) in a small amount of glacial acetic acid. Add this bromine solution to the stirred pyrazolone solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).

  • Workup: Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10x the volume of the acetic acid used). Stir vigorously. A pale yellow or off-white solid should precipitate.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral (check with pH paper).

  • Purification: Recrystallize the crude solid from hot ethanol.[3][4]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight. The final product should be a white to pale yellow crystalline solid.

Table of Optimized Parameters
ParameterRecommended ValueRationale
Starting Material 3-methyl-2-pyrazolin-5-oneCommercially available precursor.[10]
Bromine Equiv. 2.05 - 2.1 equivalentsEnsures complete di-bromination without significant excess leading to degradation.
Solvent Glacial Acetic AcidModerates bromine reactivity and keeps intermediates in solution.
Temperature 0-10 °C (addition), RT (reaction)Controls exotherm and minimizes side product formation.[2]
Reaction Time 1-3 hours post-additionAllows the reaction to proceed to completion. Monitor with TLC.
Workup Precipitation in ice waterEffectively quenches the reaction and precipitates the organic product.
Purification Recrystallization (Ethanol)Proven method for achieving high purity of pyrazolone derivatives.[3][4]
Typical Yield 80-90%Achievable with optimized conditions.
Troubleshooting Decision Tree

G Start Low Yield or Purity Issue Check_Stoich Verify Br₂ (2.1 eq) Start->Check_Stoich Check_Temp Check Temp. Control (0-10°C) Start->Check_Temp Check_Purity Analyze Impurity Profile (TLC/NMR) Start->Check_Purity Sol_Time Increase Reaction Time Post-Addition Check_Stoich->Sol_Time Low Sol_Dropwise Slow Dropwise Addition of Br₂ Check_Temp->Sol_Dropwise High MonoBromo Mono-bromo Product Present Check_Purity->MonoBromo Yes StartMat Starting Material Present Check_Purity->StartMat Yes DarkColor Dark/Tarry Byproducts Check_Purity->DarkColor Yes MonoBromo->Sol_Time StartMat->Sol_Time DarkColor->Sol_Dropwise Sol_Recrystal Optimize Recrystallization DarkColor->Sol_Recrystal

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]

  • WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Synthesis and characterization of Pyrazoline derivatives. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH) PMC. [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

  • This compound. Allmpus. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chapter 2 Pyrazol-3-ones. Part IV: Synthesis and Applications. ResearchGate. [Link]

  • Bromination of 2-pyrazolines and 3,4,5-trimethylpyrazole. Sci-Hub. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. MDPI. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of ChemTech Research. [Link]

  • Optimization Study for Model Pyrazoline Formation. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ACS Publications. [Link]

  • 3-Methyl-2-pyrazolin-5-one. PubChem. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]

Sources

Technical Support Center: Bromination of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this crucial synthetic step. Our goal is to equip you with the expertise and practical insights to navigate the complexities of this reaction, ensuring high yield and purity of your target compound, 4-bromo-3-methyl-2-pyrazolin-5-one.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the bromination of 3-methyl-2-pyrazolin-5-one, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired 4-Bromo-3-methyl-2-pyrazolin-5-one

  • Potential Cause 1: Incomplete Reaction. The brominating agent may not have been added in a sufficient stoichiometric amount, or the reaction time was too short.

    • Solution: Carefully calculate the stoichiometry of your reactants. While a 1:1 molar ratio of 3-methyl-2-pyrazolin-5-one to the brominating agent (e.g., N-bromosuccinimide) is theoretically required, a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) can sometimes drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction may be too slow at lower temperatures.

    • Solution: While ambient temperatures can work, gentle heating (e.g., 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote the formation of side products.

  • Potential Cause 3: Poor Solubility of Reactants. If the reactants are not well-dissolved, the reaction will be slow and incomplete.

    • Solution: Choose an appropriate solvent that dissolves both the 3-methyl-2-pyrazolin-5-one and the brominating agent. Acetic acid or a mixture of acetic acid and water is often a good choice.

Issue 2: Formation of a Significant Amount of White Precipitate (Side Product)

  • Potential Cause: Over-bromination leading to 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. This is the most common side product and often appears as a white, crystalline solid. It arises when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

    • Solution 1: Strict Stoichiometric Control. The most critical factor is to use a precise amount of the brominating agent. A 1:1 molar ratio is ideal to minimize the formation of the dibromo compound.

    • Solution 2: Controlled Addition of Brominating Agent. Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring monobromination.

    • Solution 3: Temperature Management. Conduct the reaction at a controlled, lower temperature (e.g., 0-10 °C) to slow down the rate of the second bromination, which typically has a higher activation energy.

    • Solution 4: Quenching the Reaction. Once TLC indicates the consumption of the starting material and the formation of the desired product, quench the reaction promptly by adding a reducing agent like sodium thiosulfate or sodium bisulfite solution to destroy any excess brominating agent.

Issue 3: Difficulty in Purifying the Monobrominated Product from the Dibrominated Side Product

  • Potential Cause: Similar Physical Properties. The mono- and di-brominated products can sometimes have similar polarities, making chromatographic separation challenging.

    • Solution 1: Recrystallization. This is often the most effective method for purification. The dibromo compound is generally less soluble than the monobromo product in certain solvent systems. Experiment with different solvents for recrystallization. A mixture of ethanol and water or isopropanol and water is a good starting point. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. The less soluble dibromo compound should crystallize out first.

    • Solution 2: Column Chromatography. If recrystallization is not effective, column chromatography on silica gel can be employed. Use a solvent system with a gradually increasing polarity (e.g., a gradient of ethyl acetate in hexane) to achieve good separation. Monitor the fractions carefully by TLC.

    • Solution 3: Acid-Base Extraction. The acidity of the pyrazolone ring can be exploited. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic monobrominated product will move to the aqueous layer as its salt. The less acidic or non-acidic impurities might remain in the organic layer. Acidify the aqueous layer to precipitate the purified monobrominated product.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the bromination of 3-methyl-2-pyrazolin-5-one and why does it form?

A1: The most prevalent side product is this compound[1][2][3]. This occurs due to over-bromination. The initial product, 4-bromo-3-methyl-2-pyrazolin-5-one, still possesses an acidic proton at the C4 position, making it susceptible to a second electrophilic substitution by bromine, especially if an excess of the brominating agent is present or the reaction conditions are too harsh.

Q2: How does tautomerism of 3-methyl-2-pyrazolin-5-one influence the bromination reaction?

A2: 3-Methyl-2-pyrazolin-5-one exists in three main tautomeric forms: the CH-form (3-methyl-1,2-dihydropyrazol-5-one), the OH-form (3-methyl-1H-pyrazol-5-ol), and the NH-form (3-methyl-2,4-dihydropyrazol-5-one)[4][5][6]. The reactivity towards electrophiles like bromine is highly dependent on the predominant tautomer in the reaction medium. The OH-form is particularly reactive at the C4 position due to the electron-donating nature of the hydroxyl group, which activates the ring for electrophilic substitution. The CH-form is also reactive at the C4 position. Controlling the tautomeric equilibrium through solvent choice can be a key factor in achieving high selectivity.

Q3: Which brominating agent is best for this reaction?

A3: While elemental bromine (Br₂) in a solvent like acetic acid can be used, N-bromosuccinimide (NBS) is often preferred. NBS is a solid, making it easier to handle and weigh accurately, which is crucial for maintaining the correct stoichiometry and avoiding over-bromination. It also generates bromine in situ at a controlled rate, which can improve selectivity.

Q4: What is a reliable experimental protocol for the selective monobromination of 3-methyl-2-pyrazolin-5-one?

A4: The following protocol is a good starting point for achieving selective monobromination.

Experimental Protocol: Synthesis of 4-Bromo-3-methyl-2-pyrazolin-5-one

StepProcedure
1. Dissolution In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 3-methyl-2-pyrazolin-5-one in glacial acetic acid.
2. Cooling Cool the solution to 0-5 °C in an ice bath.
3. Addition of Brominating Agent Slowly add a solution of 1.05 equivalents of N-bromosuccinimide (NBS) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
4. Reaction Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
5. Quenching Once the starting material is consumed, pour the reaction mixture into ice-cold water. If any color from excess bromine is present, add a few drops of a saturated sodium thiosulfate solution until the color disappears.
6. Isolation Collect the precipitated solid by vacuum filtration and wash it with cold water.
7. Purification Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-bromo-3-methyl-2-pyrazolin-5-one.

Q5: How can I confirm the identity and purity of my product and identify any side products?

A5: A combination of spectroscopic techniques is essential for characterization:

  • ¹H NMR Spectroscopy: The desired 4-bromo-3-methyl-2-pyrazolin-5-one will show a characteristic singlet for the C4-H proton, which will be absent in the starting material and the 4,4-dibromo side product. The methyl group protons will appear as a singlet.

  • ¹³C NMR Spectroscopy: The C4 carbon in the monobrominated product will show a signal at a chemical shift indicative of a carbon bearing a bromine atom. In the dibrominated product, this signal will be shifted further downfield.

  • Mass Spectrometry (MS): The mass spectrum of the monobrominated product will show a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks with approximately equal intensity). The dibrominated product will exhibit a pattern for two bromine atoms (M+, M+2, and M+4 peaks).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the C=O and N-H functional groups.

By comparing the spectra of your product with known data for the starting material and potential side products, you can confirm its identity and assess its purity.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the tautomerism, the reaction mechanism for both desired product and side product formation, and a general experimental workflow.

Tautomerism CH CH-form (3-methyl-1,2-dihydropyrazol-5-one) OH OH-form (3-methyl-1H-pyrazol-5-ol) CH->OH [H⁺] NH NH-form (3-methyl-2,4-dihydropyrazol-5-one) CH->NH [H⁺] OH->CH [H⁺] OH->NH [H⁺] NH->CH [H⁺] NH->OH [H⁺]

Caption: Tautomeric equilibrium of 3-methyl-2-pyrazolin-5-one.

Bromination_Mechanism cluster_0 Monobromination (Desired Pathway) cluster_1 Dibromination (Side Reaction) Pyrazolone 3-Methyl-2-pyrazolin-5-one (OH-tautomer) Intermediate1 Wheland Intermediate Pyrazolone->Intermediate1 + Br⁺ Product1_2 4-Bromo-3-methyl-2-pyrazolin-5-one Product1 4-Bromo-3-methyl-2-pyrazolin-5-one Intermediate1->Product1 - H⁺ Intermediate2 Second Wheland Intermediate Product1_2->Intermediate2 + Br⁺ Product2 This compound Intermediate2->Product2 - H⁺

Caption: Mechanism of mono- and di-bromination.

Experimental_Workflow Start Dissolve 3-methyl-2-pyrazolin-5-one in Acetic Acid Cool Cool to 0-5 °C Start->Cool Add_NBS Slowly add NBS solution Cool->Add_NBS React Stir at 0-5 °C (Monitor by TLC) Add_NBS->React Quench Pour into ice water + Sodium Thiosulfate React->Quench Filter Filter and wash with water Quench->Filter Purify Recrystallize from Ethanol/Water Filter->Purify End Pure 4-Bromo-3-methyl-2-pyrazolin-5-one Purify->End

Caption: Experimental workflow for selective monobromination.

References

  • PubChem. This compound. [Link]

  • Elguero, J., Claramunt, R. M., & Katritzky, A. R. (1996). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 67, 1-133.
  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. The Pyrazoles. Advances in Heterocyclic Chemistry, 1, 311-338.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The chemistry of pyrazolones. Molecules, 8(11), 793-840.
  • Reddit. Tautomers of 3-methyl-5-pyrazolone. [Link]

  • PubChem. 3-Methyl-2-pyrazolin-5-one. [Link]

  • MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. [Link]

  • Elmaati, T. M. A., & El-Taweel, F. M. A. (2003). Tautomeric structure of some pyrazolone derivatives. Journal of the Chinese Chemical Society, 50(5), 1051-1056.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • New Journal of Chemistry. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. [Link]

  • ResearchGate. Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. [Link]

  • PubChem. This compound. [Link]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • ResearchGate. Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3. [Link]

Sources

Technical Support Center: Purification of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS: 33549-66-5) via recrystallization. Our goal is to move beyond simple protocols by explaining the causality behind experimental choices, enabling you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My product has "oiled out" into a liquid layer at the bottom of the flask instead of forming solid crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute is insoluble in the solution at a temperature above its own melting point. The compound melts before it dissolves, forming an immiscible liquid layer. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities, which can depress the melting point.

Corrective Actions:

  • Re-heat and Add More Solvent: Heat the solution back to the solvent's boiling point to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[1] This often provides enough solvency to keep the compound dissolved until the solution cools below its melting point.

  • Lower the Cooling Temperature Slowly: Allow the flask to cool more gradually. A slower cooling rate prevents the solution from becoming supersaturated at a temperature where the compound is still molten. Insulating the flask can help achieve this.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point. Alternatively, use a solvent system where the compound has lower solubility, allowing crystallization to occur at a lower temperature.

Q2: The solution has cooled completely, even in an ice bath, but no crystals have formed. What are the next steps?

A2: The failure of crystals to form is typically due to either excessive solvent use, leading to a non-saturated solution, or a state of supersaturation where the crystallization process lacks an initiation point.[2]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[1][2] The microscopic scratches provide a rough surface that serves as a nucleation site for crystal growth.

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound (a "seed crystal").[1][2] This provides a perfect template for other molecules to crystallize upon.

    • Evaporation: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a small crystalline residue on the rod. Re-insert the rod into the solution to seed it.[1]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could cause the product to crash out of solution too quickly.

  • Introduce an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

Q3: Crystals formed almost immediately and in large quantities as soon as I removed the flask from the heat. Is this a problem?

A3: Yes, this is a significant issue. Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization process involves slow crystal growth over a period of 15-20 minutes, which allows for the selective incorporation of the desired molecule into the lattice while impurities remain in the mother liquor.[1]

Corrective Actions:

  • Re-dissolve and Add More Solvent: Place the flask back on the heat source, re-dissolve the solid completely, and add a small excess of hot solvent (e.g., 1-2 mL for every 100 mg of solid).[1] This ensures the solution is not supersaturated at a high temperature, promoting slower cooling and more controlled crystal formation.

  • Ensure Gradual Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated by a few paper towels, before moving it to an ice bath for maximum yield.[1]

Q4: My final, dried crystals are still colored, but I expected a white or colorless product. How can I remove the color?

A4: Persistent color is usually due to highly conjugated, colored impurities that co-crystallize with your product. These can often be removed using an adsorbent like activated charcoal.

Decolorization Protocol:

  • Dissolve the impure, colored crystals in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source to prevent flash boiling in the next step.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding too much will adsorb your product and reduce the yield.

  • Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the filter funnel. Use a pre-warmed funnel and flask.

  • Allow the now-colorless filtrate to cool slowly to form pure crystals.

Q5: My final yield is very low. What are the most likely causes?

A5: A poor yield (e.g., less than 50%) can result from several procedural errors.[1]

Potential Causes and Solutions:

  • Excessive Solvent Use: Using too much solvent is the most common cause of low yield, as a significant amount of the product remains dissolved in the mother liquor even after cooling.[1] To check this, evaporate a small sample of the mother liquor; a large residue indicates significant product loss.

  • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove insoluble impurities or charcoal), it will be lost. Ensure the solution is not overly saturated and use pre-heated glassware for this step.

  • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[2]

  • Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be poor. A good recrystallization solvent should exhibit a large difference in solubility between hot and cold conditions.[3]

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for the recrystallization of this compound?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. For pyrazolone derivatives, alcohols like ethanol and methanol, or ketones like acetone, are excellent starting points.[4][5] A supplier datasheet indicates that this compound is soluble in methanol (MEOH).[6]

Solvent Selection Protocol:

  • Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.[3]

  • Cool the tubes that showed good hot solubility. The best solvent will yield a large quantity of crystals upon cooling to room temperature and then in an ice bath.

Solvent Boiling Point (°C) Rationale for Pyrazolone Derivatives
Ethanol 78A common and effective polar protic solvent for pyrazolones.[4][7][8] Often provides a good balance of solubility.
Methanol 65Similar to ethanol but with a lower boiling point. Good solubility for this specific compound has been noted.[6]
Ethyl Acetate 77A moderately polar solvent that is often effective.[4] Can be used in a solvent system with hexane.[4]
Acetone 56A polar aprotic solvent with a low boiling point, making it easy to remove during drying.[4][5]
Water 100Generally, organic compounds are not very soluble in water, but for polar molecules, it can be a good choice due to the large temperature gradient.[9]

Q: What are the likely impurities in my crude this compound?

A: Impurities will largely depend on the synthetic route. The synthesis of pyrazolones often involves the condensation of a β-ketoester (like ethyl acetoacetate) with a hydrazine derivative.[7][10] The subsequent bromination can also introduce impurities. Potential contaminants include:

  • Unreacted Starting Materials: 3-methyl-2-pyrazolin-5-one.

  • Mono-brominated Species: 4-Bromo-3-methyl-2-pyrazolin-5-one.

  • Side-products: Compounds formed from undesired side reactions during synthesis.

  • Reagents: Residual acids or bases used as catalysts.

Q: How can I definitively confirm the purity of my recrystallized product?

A: The most common and accessible method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting point range. Comparing your experimental melting point to the literature value is a strong indicator of purity. For more definitive analysis, techniques like NMR spectroscopy (¹H and ¹³C), and elemental analysis can be employed to confirm the structure and composition.

Standard Operating Protocol: Recrystallization Workflow

This protocol outlines the standard procedure for purifying this compound.

Recrystallization_Workflow A Step 1: Dissolution Dissolve crude solid in a minimum amount of hot solvent. B Step 2: Hot Filtration (Optional) If insoluble impurities or charcoal are present, filter the hot solution. A->B If impurities are visible C Step 3: Cooling & Crystallization Allow the clear filtrate to cool slowly and undisturbed to room temperature, then in an ice bath. A->C If solution is clear B->C D Step 4: Crystal Collection Isolate crystals using vacuum filtration (Büchner funnel). C->D E Step 5: Washing Rinse crystals with a small amount of ice-cold solvent. D->E F Step 6: Drying Dry the pure crystals to a constant weight. E->F

Caption: Standard workflow for the purification of an organic solid by recrystallization.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common recrystallization issues.

Troubleshooting_Flowchart decision decision action action start Start Cooling Process q1 Did crystals form? start->q1 q2 Did the compound 'oil out'? q1->q2 No q3 Did crystals form too quickly? q1->q3 Yes action1 Induce crystallization: - Scratch flask - Add seed crystal q2->action1 No action2 Reheat, add more solvent, and cool more slowly. q2->action2 Yes action3 Reheat, add a small amount of excess solvent. q3->action3 Yes end_success Successful Crystallization q3->end_success No end_fail Re-evaluate solvent choice action1->end_fail action2->start action3->start

Caption: A decision tree to guide troubleshooting during the crystallization process.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Hanna, S. Y. (2017, April 23). What solvent should I use to recrystallize pyrazoline? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Recrystallization1. (n.d.). Recrystallization.
  • Recrystallization-1.pdf. (n.d.). Recrystallization.
  • Recrystallization, filtration and melting point. (n.d.).
  • Prajuli, R., et al. (2015). Synthesis, Characterization and Cytotoxic and Antibacterial Activities of Some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
  • Anwar, T., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Biomedicine & Pharmacotherapy, 139, 111567.

Sources

Technical Support Center: Synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this synthesis. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a higher rate of success and a deeper understanding of the reaction dynamics.

Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step involves the condensation of ethyl acetoacetate with a hydrazine source to form the 3-methyl-2-pyrazolin-5-one ring. The second, critical step is the regioselective bromination at the C4 position of the pyrazolone ring. The target compound is a valuable intermediate in the synthesis of various biologically active molecules, including antifungal and antiamoebic agents.[1][2]

Overall Reaction Scheme
  • Step 1: Ethyl acetoacetate + Hydrazine hydrate → 3-Methyl-2-pyrazolin-5-one

  • Step 2: 3-Methyl-2-pyrazolin-5-one + 2 Br₂ → this compound

The workflow for this synthesis is outlined in the diagram below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dibromination cluster_2 Workup & Purification EAA Ethyl Acetoacetate Reaction1 Condensation (60-80°C) EAA->Reaction1 HH Hydrazine Hydrate HH->Reaction1 Solvent1 Ethanol Solvent1->Reaction1 Precursor 3-Methyl-2-pyrazolin-5-one Reaction1->Precursor Reaction2 Electrophilic Addition (0°C to RT) Precursor->Reaction2 Purified Precursor Bromine Bromine (2.1 eq) Bromine->Reaction2 Solvent2 Glacial Acetic Acid Solvent2->Reaction2 Product 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one Reaction2->Product Quench Quench Product->Quench Filter Filtration Quench->Filter Recrystal Recrystallization Filter->Recrystal Dry Drying Recrystal->Dry

Caption: General workflow for the two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.

Question 1: My final yield of this compound is significantly lower than expected. What are the most likely causes?

Answer: Low yield is a common issue that can stem from several factors throughout the synthetic process. Let's break down the key areas to investigate:

  • Purity of Starting Material: The purity of the 3-methyl-2-pyrazolin-5-one precursor is critical. Impurities from the initial condensation reaction can interfere with the bromination step, consuming bromine and leading to undesirable side products.

    • Recommendation: Ensure your precursor is properly purified, typically by recrystallization from ethanol or an ethanol/water mixture, before proceeding.[3] Confirm its purity by checking the melting point (should be sharp, around 217-220°C) and comparing its NMR spectrum to literature values.[4]

  • Stoichiometry of Bromine: The reaction requires two equivalents of bromine to form the dibrominated product. Using less than two equivalents will inevitably result in a mixture containing the starting material and the mono-brominated intermediate, thus lowering the yield of the desired product.[5]

    • Recommendation: Use a slight excess of bromine (e.g., 2.1-2.2 equivalents) to ensure the reaction goes to completion. Bromine is volatile, so a small excess accounts for potential loss during handling.

  • Temperature Control: The bromination reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undefined, often tarry, side products.

    • Recommendation: Perform the bromine addition slowly, dropwise, while maintaining the reaction temperature between 0-5°C using an ice bath. Allow the mixture to warm to room temperature only after the addition is complete.

  • Loss During Workup: The product can be lost during filtration and recrystallization if the incorrect solvents or techniques are used.

    • Recommendation: After quenching the reaction, ensure the product has fully precipitated before filtering. When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly to maximize crystal formation.

Question 2: My analytical data (TLC, NMR) shows a mixture of the desired 4,4-dibromo product and the 4-mono-bromo intermediate. How can I drive the reaction to completion?

Answer: The presence of the mono-brominated species, 4-bromo-3-methyl-2-pyrazolin-5-one, is a clear indication of incomplete bromination.

  • Mechanistic Insight: The C4 position of the pyrazolone ring is an active methylene group, making it susceptible to electrophilic substitution. The first bromination is typically fast. The second bromination at the same carbon is slower and requires sufficient electrophile (Br₂) concentration and reaction time to proceed to completion.

  • Corrective Actions:

    • Verify Bromine Stoichiometry: As mentioned, this is the most common culprit. Ensure you are using at least two full equivalents of bromine.[5]

    • Increase Reaction Time: After adding the bromine and allowing the mixture to warm to room temperature, let the reaction stir for an extended period (2-4 hours) to ensure the second bromination is complete.

    • Monitor with TLC: Track the reaction's progress using thin-layer chromatography (TLC). The starting material, mono-bromo, and di-bromo products should have distinct Rf values. The reaction is complete when the spot corresponding to the starting material and mono-bromo intermediate has disappeared. A suitable mobile phase for TLC is a mixture of ethyl acetate and petroleum ether.[4]

Question 3: I am struggling to purify the final product. Recrystallization attempts result in an oil or poor recovery. What is the best approach?

Answer: Purification can be challenging if the crude product contains significant impurities that inhibit crystallization.

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Recommended Solvents: For pyrazolone derivatives, ethanol, ethyl acetate, or a mixture of ethanol and water are often effective.[3][4]

    • Procedure: Start with a small amount of the crude product and test different solvents. Dissolve the crude material in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Pre-Purification Wash: If the product is very impure, washing the crude solid before recrystallization can be beneficial. After filtering the reaction mixture, wash the crude solid with cold water to remove any residual acetic acid and inorganic salts, followed by a wash with a small amount of cold ethanol or hexane to remove non-polar impurities.

  • Consider Acid-Base Extraction: If impurities persist, an acid-base extraction might be necessary, although this is more complex. The pyrazolone has acidic protons and can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[6]

Frequently Asked Questions (FAQs)

Q: What is the function of glacial acetic acid in the bromination step? A: Glacial acetic acid serves multiple purposes. It is a polar protic solvent that effectively dissolves the 3-methyl-2-pyrazolin-5-one precursor. Furthermore, its acidic nature can facilitate the electrophilic substitution by stabilizing the transition state of the reaction.[5] It is also relatively unreactive towards bromine under the reaction conditions.

Q: What specific safety precautions are necessary when handling bromine? A: Bromine (Br₂) is extremely corrosive, toxic, and volatile. All work must be conducted in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Have a solution of sodium thiosulfate (Na₂S₂O₃) readily available to neutralize any spills and to quench residual bromine in the reaction mixture and glassware.

Q: Can N-Bromosuccinimide (NBS) be used as an alternative to liquid bromine? A: Yes, N-Bromosuccinimide (NBS) can be an effective and safer alternative to elemental bromine for this type of reaction. It is a solid and easier to handle. The reaction would typically be run in a solvent like tetrahydrofuran (THF) or acetonitrile. However, reaction conditions would need to be re-optimized, as the reactivity and mechanism can differ slightly. One study notes the use of N-bromobenzamide to produce the 4,4-dibromo-pyrazolone.[5]

Q: How can I be certain I have successfully synthesized the 3-methyl-2-pyrazolin-5-one precursor in Step 1? A: Characterization is essential. The purified product should be a white to off-white solid. You should perform the following analyses:

  • Melting Point: The literature melting point is approximately 217-220°C.[4] A sharp melting point in this range indicates high purity.

  • Spectroscopy: Acquire ¹H NMR and IR spectra. The IR spectrum should show characteristic peaks for N-H (~3350 cm⁻¹) and C=O (~1740 cm⁻¹) stretches.[4] The NIST Chemistry WebBook is a reliable source for reference spectra.[7]

Troubleshooting and Decision Logic

The following diagram provides a logical path for diagnosing and resolving common issues.

G start Start Synthesis check_yield Is Final Yield < 60%? start->check_yield check_purity TLC/NMR shows mixture of products? check_yield->check_purity No cause_precursor Impure Precursor (Step 1) check_yield->cause_precursor Yes cause_stoich Incorrect Bromine Stoichiometry check_yield->cause_stoich Yes cause_temp Poor Temperature Control check_yield->cause_temp Yes cause_workup Loss During Workup check_yield->cause_workup Yes sol_purity_stoich Increase Br₂ to 2.2 eq. check_purity->sol_purity_stoich Yes sol_purity_time Increase reaction time to 2-4h after Br₂ addition. check_purity->sol_purity_time Yes sol_purity_tlc Monitor reaction by TLC until starting material is consumed. check_purity->sol_purity_tlc Yes success Successful Synthesis check_purity->success No sol_precursor Recrystallize precursor. Verify m.p. and NMR. cause_precursor->sol_precursor sol_stoich Use 2.1-2.2 eq. of Br₂. Add slowly. cause_stoich->sol_stoich sol_temp Add Br₂ at 0-5°C. Monitor internal temp. cause_temp->sol_temp sol_workup Optimize recrystallization solvent. Minimize transfers. cause_workup->sol_workup sol_precursor->start sol_stoich->start sol_temp->start sol_workup->start sol_purity_stoich->start sol_purity_time->start sol_purity_tlc->start

Caption: Troubleshooting flowchart for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-pyrazolin-5-one

This protocol is adapted from established procedures for the synthesis of pyrazolones.[3][8]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl acetoacetate (0.1 mol, 13.01 g).

  • Reagent Preparation: In a separate beaker, prepare a solution of hydrazine hydrate (0.1 mol, 5.01 g) in 40 mL of absolute ethanol.

  • Reaction: Begin stirring the ethyl acetoacetate and slowly add the hydrazine hydrate solution dropwise over 30 minutes. The reaction is exothermic; maintain the temperature around 60°C using a water bath if necessary.

  • Stirring: After the addition is complete, continue stirring the mixture for 1 hour. A white crystalline solid should precipitate.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid product using a Büchner funnel, wash it with a small amount of cold ethanol, and then dry it under vacuum. The yield is typically around 60-70%.[3][4]

  • Characterization: Confirm the identity and purity of the product (C₄H₆N₂O, MW: 98.10 g/mol ) via melting point and spectroscopy before proceeding.[7][9]

Protocol 2: Synthesis of this compound

This protocol is based on the bromination of pyrazolones in acetic acid.[5]

  • Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methyl-2-pyrazolin-5-one (0.05 mol, 4.90 g) in 100 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Bromine Addition: Slowly add bromine (0.105 mol, 16.78 g or 5.4 mL) dropwise via the dropping funnel over a period of 1 hour. Ensure the temperature of the reaction mixture does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Workup: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Quenching (Safety Step): Add a 10% aqueous solution of sodium thiosulfate dropwise until the orange/red color of excess bromine disappears.

  • Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry it under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure this compound (C₄H₄Br₂N₂O, MW: 255.90 g/mol ) as a crystalline solid.[10]

Data Summary Table
ParameterStep 1: Precursor SynthesisStep 2: Dibromination
Key Reagents Ethyl acetoacetate, Hydrazine hydrate3-Methyl-2-pyrazolin-5-one, Bromine
Solvent Absolute EthanolGlacial Acetic Acid
Temperature 60-80°C (addition), then RT0-5°C (addition), then RT
Reaction Time 1-2 hours2-4 hours
Monitoring Precipitation of solidTLC (e.g., 3:1 Hexane:Ethyl Acetate)
Workup Cooling, FiltrationPrecipitation in water, Quenching, Filtration
Typical Yield 60-70%70-85%
Product MW 98.10 g/mol 255.90 g/mol

References

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.

  • Parajuli, R., et al. (2015). Synthesis, Characterization and Cytotoxic and Antibacterial Activities of Some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

  • MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(15), 4983.

  • Al-Adiwish, W. M., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.

  • BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(35).

  • MDPI. (2020). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Crystals, 10(9), 748.

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.

  • Sigma-Aldrich. This compound Product Page.

  • ChemicalBook. This compound, 98+% Product Page.

  • Guidechem. This compound, 98+% Wiki.

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.

  • Naqvi, A., et al. (2008). Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. Biomedical Pharmacology Journal, 1(1).

  • Adib, M., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Polycyclic Aromatic Compounds.

  • Santa Cruz Biotechnology. This compound Product Page.

  • CymitQuimica. CAS 33549-66-5: this compound.

  • PubChem. 3-Methyl-2-pyrazolin-5-one Compound Summary.

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

  • Natural Sciences Publishing. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Volatiles & Essential Oils, 8(4).

  • NIST Chemistry WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-.

Sources

"stability and storage conditions for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. It covers essential information on stability, storage, handling, and troubleshooting to ensure the integrity and success of your experiments.

Chemical and Physical Properties

This table summarizes the key properties of this compound for quick reference.

PropertyValueSource(s)
CAS Number 33549-66-5[1][2]
Molecular Formula C₄H₄Br₂N₂O[1][2][3]
Molecular Weight 255.90 g/mol [2][4]
Appearance Very pale yellow to pale yellow crystal or powder[5]
Purity Typically ≥98%[1][6]
IUPAC Name 4,4-dibromo-5-methyl-2,4-dihydro-3H-pyrazol-3-one[1]
Solubility Soluble in various organic solvents, including Methanol (MEOH)[2][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, this compound should be stored under refrigerated conditions, specifically between 2-8°C.[1][4] It is crucial to keep the container tightly closed and in a cool, dark, and dry place.[5][7] The two bromine atoms on the fourth carbon make the compound susceptible to degradation from prolonged exposure to light, moisture, and high temperatures.

Q2: The solid has developed a darker yellow or brownish tint. Can I still use it?

A: A noticeable color change is a primary indicator of potential degradation. While the compound is a pale yellow solid, darkening suggests the formation of impurities.[5] This can result from oxidation, reaction with atmospheric moisture, or exposure to light. Before using a discolored batch in a critical experiment, we strongly recommend performing a purity check (e.g., TLC, NMR, or melting point analysis) to validate its integrity.

Q3: What are the primary safety precautions I should take when handling this compound?

A: As with many brominated compounds, proper safety protocols are essential.[2]

  • Ventilation: Always handle the solid in a well-ventilated area or a chemical fume hood to avoid the generation and inhalation of dust.[5][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[5][8]

  • Hygiene: Wash your hands and face thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[9]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[5][8]

Q4: What materials and chemical classes are incompatible with this compound?

A: This compound should be stored away from incompatible materials. The most significant incompatibilities are with strong oxidizing agents, strong acids, and strong bases.[5][8][10] Contact with these substances can lead to vigorous reactions and decomposition of the compound, compromising its structure and purity.

Q5: What are the hazardous decomposition products?

A: Under high heat or fire conditions, thermal decomposition can lead to the release of irritating and toxic gases and vapors.[8] These include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and halogenated compounds like hydrogen halides and bromine.[10]

Troubleshooting Guide

This section provides a logical approach to resolving common experimental issues.

Problem: Reaction Failure or Low Yield

You are using this compound as a starting material or reagent, and the reaction is yielding poor results or failing entirely.

Causality Analysis and Workflow

The reactivity of this compound is significantly influenced by the two bromine substituents at the 4-position, making it an effective building block but also susceptible to degradation if not handled correctly.[2] The troubleshooting workflow below outlines a systematic approach to identifying the root cause of the issue.

G start Low or No Product Yield check_storage 1. Verify Compound Storage (2-8°C, Dark, Dry) start->check_storage check_appearance 2. Inspect Physical Appearance (Pale Yellow Powder) check_storage->check_appearance color_ok Is color pale yellow? check_appearance->color_ok purity_check 3. Perform Purity Check (TLC, NMR, or MP) color_ok->purity_check No / Darkened reagent_check 4. Review Reagent Compatibility (Avoid Strong Oxidizers, Acids, Bases) color_ok->reagent_check Yes purity_check->reagent_check Passes degraded Result: Compound likely degraded. Procure new batch. purity_check->degraded Fails control_rxn 5. Run Control Reaction (Use a new, validated batch) reagent_check->control_rxn success Result: Issue resolved. Proceed with experiment. control_rxn->success

Troubleshooting workflow for poor reaction performance.

Experimental Protocols

Protocol 1: Receiving and Storing the Compound

Proper handling from the moment of receipt is critical for maintaining the compound's stability.

G cluster_0 Receiving & Storage Workflow receive Receive Shipment inspect Inspect Container Seal for Integrity receive->inspect log Log Lot Number & Date of Receipt inspect->log store Store Immediately: - Tightly Sealed - Refrigerated (2-8°C) - Protected from Light log->store G compound <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>OTD>TR><TR><TD>TD><TD>TD><TD>||TD>TR><TR><TD>H3C—CTD><TD>——TD><TD>CTD><TD>——TD><TD>NTD>TR><TR><TD>TD><TD>/TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>NTD><TD>BrTD><TD>TD><TD>HTD>TR><TR><TD>TD><TD>|TD><TD>|TD>TR><TR><TD>TD><TD>CTD><TD>BrTD>TR><TR><TD>TD><TD>TD>TR><TR><TD>TD><TD>HTD>TR>TABLE>

Structure of this compound.
References
  • This compound. Sigma-Aldrich.
  • CAS 33549-66-5: this compound. CymitQuimica.
  • Safety D
  • This compound, 98+%. Guidechem.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. VWR.
  • Safety Data Sheet for 3-Methyl-2-pyrazolin-5-one. Fisher Scientific.
  • Safety Data Sheet for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole. Fisher Scientific.
  • This compound | C4H4Br2N2O. PubChem.
  • Synthesis of some new phenylthiocarbamoyl 2-pyrazolin-5-ones of pharmaceutical interest. Boll Chim Farm.
  • This compound, 98+%. ChemicalBook.
  • Synthesis and cyclization reaction of pyrazolin-5-one deriv
  • This compound. Allmpus.
  • 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One. Jay Organics.
  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • 3-Methyl-2-pyrazolin-5-one | C4H6N2O. PubChem.
  • Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents.
  • 4-Bromo-2,3-dimethyl-1-(4-methoxy-phenyl)-3-pyrazoline-5-one. SpectraBase.
  • Synthesis and Bio-activity of Some Pyrazolone Deriv
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.
  • Synthesis and reactions of pyrazolo[5,1-c]t[1][2][6]riazine-3-carbothioamides. ResearchGate.

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv

Sources

Technical Support Center: Degradation Pathways of Halogenated Pyrazolin-5-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the stability and degradation of halogenated pyrazolin-5-ones. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimental work. Our focus is on the causality behind the degradation pathways and the practical steps to identify and characterize them.

Part 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of the pyrazolin-5-one scaffold, using the well-studied, non-halogenated analogue Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) as a foundational model. We will then explore the specific influence of halogenation.

FAQ 1: What are the primary factors affecting the stability of the pyrazolin-5-one ring?

The stability of the pyrazolin-5-one core is highly sensitive to its chemical environment. Several key factors dictate its degradation rate and pathway.

  • pH: The pyrazolin-5-one structure possesses a pKa around 7.0.[1] In aqueous solutions at or near neutral pH, it exists predominantly in its anionic (enolate) form. This form is significantly more susceptible to oxidation because it can readily donate an electron.[1] Lowering the pH (e.g., to 3.0-4.5) increases stability by favoring the protonated keto/enol tautomers, which are less reactive.

  • Oxygen: The presence of molecular oxygen is a critical driver of degradation. The anionic form of the pyrazolin-5-one can transfer an electron to O₂, initiating a radical chain reaction that leads to various degradation products.[1][2][3] Therefore, deoxygenating solutions is a primary strategy to enhance stability.

  • Light: Exposure to light, especially UV radiation, can induce photolytic degradation.[1] This pathway can lead to complex reactions, including dimerization and the formation of other photoproducts.[4] It is crucial to protect solutions containing pyrazolin-5-ones from light.

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[1]

  • Oxidizing Agents: These compounds are highly sensitive to oxidizing agents like hydrogen peroxide (H₂O₂) or metal ions, which can rapidly lead to significant degradation.[1][5]

FAQ 2: What are the major degradation pathways for the pyrazolin-5-one scaffold?

Based on extensive forced degradation studies of Edaravone, the primary degradation pathways are oxidation, hydrolysis, and photolysis.[1][6][7]

  • Oxidative Degradation: This is the most prominent pathway. It begins with the formation of a pyrazolin-5-one radical, which can then undergo several reactions, most notably dimerization or trimerization.[1][8] Under thermal stress, other complex oxidative products can form.[6]

  • Hydrolytic Degradation: The pyrazolin-5-one ring can undergo hydrolysis under strong acidic or basic conditions, though it is generally more susceptible to oxidation.[3][5] Hydrolysis can potentially yield phenylhydrazine, a known carcinogen, making it a critical pathway to monitor.[3]

  • Photolytic Degradation: This pathway involves the absorption of light energy, leading to the formation of excited states that can decompose or react to form various products. Photodegradation can yield a complex mixture of degradants.[9][10]

G General Degradation Pathways of Pyrazolin-5-one Core Pyrazolinone Pyrazolin-5-one (Anionic form at neutral pH) Radical Pyrazolin-5-one Radical Pyrazolinone->Radical Oxidation (O2, H₂O₂) HydrolysisProducts Hydrolysis Products (e.g., Phenylhydrazine) Pyrazolinone->HydrolysisProducts Hydrolysis (Acid/Base) PhotoProducts Photodegradation Products Pyrazolinone->PhotoProducts Photolysis (UV Light) OxidativeProducts Dimer/Trimer & Other Oxidative Products Radical->OxidativeProducts Radical Coupling

Caption: Primary degradation routes for the pyrazolin-5-one scaffold.

FAQ 3: How does halogenation at the C4 position affect stability and degradation?

Introducing a halogen (e.g., Cl, Br, I) at the C4 position of the pyrazolin-5-one ring significantly alters its electronic properties and, consequently, its stability.

  • Electronic Effects: Halogens exert two opposing electronic effects:

    • Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density from the ring through the sigma bond network. This effect is deactivating, meaning it reduces the ring's overall electron density, making it less susceptible to electrophilic attack and oxidation.[11]

    • Resonance Effect (+R): The lone pairs on the halogen can be donated into the ring's pi system. While this effect is weaker than the inductive effect for halogens, it can still influence reactivity.[11][12]

  • Impact on Stability: The strong inductive withdrawal of electrons by the halogen is expected to stabilize the pyrazolin-5-one ring. By pulling electron density away, it makes the enolate form less likely to donate an electron to oxygen, thereby slowing the initial step of oxidative degradation. The order of this deactivating effect is generally I < Br < Cl < F.[13]

  • Altered Degradation Pathways: While halogenation likely retards oxidation, it can introduce new degradation possibilities:

    • Photolysis: Halogenated aromatic and heterocyclic compounds are often more susceptible to photolytic degradation. The carbon-halogen bond can be cleaved by UV light, leading to radical intermediates and potentially dehalogenated products.[9][10]

    • Reductive Dehalogenation: Under certain conditions, particularly anaerobic or in the presence of specific reducing agents, the halogen can be removed. This is a well-known degradation pathway for many halogenated environmental contaminants.

    • Formation of Halogenated Degradants: During oxidative or hydrolytic stress, the halogen may remain on the ring fragments, leading to the formation of halogenated byproducts. These byproducts can have different toxicological profiles and analytical characteristics than their non-halogenated counterparts.

G Electronic Influence of Halogen at C4 Position cluster_effects Dominant Electronic Effects Pyrazolone C4-H Pyrazolin-5-one Ring HalogenatedPyrazolone C4-X (Halogen) Pyrazolin-5-one Ring Inductive Inductive Effect (-I) Electron Withdrawing (Deactivating/Stabilizing) HalogenatedPyrazolone:f0->Inductive σ-bond withdrawal Resonance Resonance Effect (+R) Electron Donating (Weak) HalogenatedPyrazolone:f0->Resonance π-system donation

Caption: Dual electronic effects of a halogen substituent on the ring.

Part 2: Troubleshooting Guides

This section is formatted to directly address specific issues you may encounter during your experiments.

Problem 1: I'm seeing unexpected peaks in my HPLC analysis of a stressed 4-chloro-pyrazolinone sample. What could they be?

Plausible Causes & Solutions:

  • Cause A: Dehalogenated Degradant: One of the most common degradation pathways for halogenated compounds is dehalogenation, especially under photolytic or certain reductive conditions. The unexpected peak may be the non-halogenated parent pyrazolin-5-one.

    • Validation: Spike your sample with a standard of the non-halogenated parent compound. If the peak area increases at that specific retention time, you have confirmed its identity.

  • Cause B: Oxidative Dimer with Halogen Intact: The primary oxidative pathway may still occur, leading to a dimer or trimer. These products would have a much higher molecular weight.

    • Validation: Analyze your sample using LC-MS. Look for masses corresponding to double the parent mass minus two hydrogens (for a dimer). The isotopic pattern for chlorine (a ~3:1 ratio for M and M+2) should be present twice, creating a characteristic pattern.

  • Cause C: Ring-Opened Halogenated Products: Hydrolysis can cleave the pyrazolin-5-one ring, potentially leaving the halogen on one of the fragments.

    • Validation: LC-MS/MS is crucial here. Look for masses that do not correspond to the parent or dimer. Fragmenting these peaks (MS/MS) can help identify substructures and confirm the presence of the halogen through its isotopic signature.

Problem 2: My mass balance is low in my forced degradation study of a 4-bromo-pyrazolinone. Where could the compound be going?

Plausible Causes & Solutions:

  • Cause A: Formation of Insoluble Degradants: Oxidative degradation can lead to the formation of large, polymeric products (like trimers or higher-order oligomers) that may be insoluble in your mobile phase and precipitate out of solution.[1]

    • Troubleshooting: Visually inspect your stressed samples for any precipitate. Try dissolving a portion of the sample in a stronger solvent (e.g., DMSO) to see if additional peaks appear on the chromatogram.

  • Cause B: Formation of Volatile Degradants: Certain degradation pathways, particularly under thermal stress, could lead to fragmentation of the molecule into smaller, more volatile compounds.

    • Troubleshooting: Analyze the headspace of a heated sample using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile products.[4]

  • Cause C: Degradants Not Retained or Detected: The degradation products may be too polar to be retained on your reverse-phase HPLC column or may lack a UV chromophore for detection at your chosen wavelength.

    • Troubleshooting:

      • Change Detection: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector.

      • Modify Method: Run a rapid, steep gradient from 100% aqueous to 100% organic to see if any highly polar compounds elute near the void volume.

      • Use HILIC: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is designed to retain very polar analytes.

Problem 3: I'm struggling to chromatographically separate the parent 4-fluoro-pyrazolinone from an impurity.

Plausible Causes & Solutions:

  • Cause A: Suboptimal Column Chemistry: Standard C18 columns may not provide sufficient selectivity for closely related halogenated isomers or impurities.

    • Troubleshooting: Screen different column chemistries. A pentafluorophenyl (PFP) or phenyl-hexyl column often provides alternative selectivity for halogenated and aromatic compounds due to pi-pi and dipole-dipole interactions.[8]

  • Cause B: Inadequate Mobile Phase: The mobile phase composition may not be optimal for achieving separation.

    • Troubleshooting:

      • Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination. Methanol is a hydrogen-bond acceptor and donor, which can alter selectivity compared to acetonitrile.

      • Adjust pH: Small changes in the mobile phase pH can alter the ionization state of your analyte or residual silanols on the column, significantly impacting retention and peak shape.[14]

      • Lower Temperature: Reducing the column temperature can sometimes enhance resolution between closely eluting peaks, although it will increase retention times and backpressure.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for subjecting a halogenated pyrazolin-5-one to stress conditions as recommended by ICH guidelines.[6][7][15]

1. Stock Solution Preparation:

  • Prepare a stock solution of the halogenated pyrazolin-5-one at 1 mg/mL in a 50:50 mixture of acetonitrile and water. If solubility is an issue, methanol or DMSO can be used, but minimize the DMSO concentration in the final reaction mixture.

2. Stress Conditions:

  • Control Sample: Dilute the stock solution with the 50:50 acetonitrile:water mixture to a final concentration of ~100 µg/mL. Store protected from light at 2-8°C.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to the target concentration. Store at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at room temperature for 4 hours, monitoring frequently. Basic conditions are often harsher. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Dilute the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Stress: Store the solid compound in an oven at 70°C for 48 hours. Also, store a solution of the compound (in 50:50 ACN:H₂O) at 70°C in the dark.

  • Photolytic Stress: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in foil and place it alongside the exposed sample.

3. Sample Analysis:

  • Analyze all samples (including controls) by a stability-indicating HPLC-UV/MS method (see Protocol 2).

  • Aim for 10-20% degradation of the parent compound. If degradation is excessive, reduce the stress duration or temperature. If degradation is minimal, increase the stress severity.[16]

Table 1: Summary of Forced Degradation Conditions & Expected Outcomes
Stress ConditionReagent/ParameterTypical Duration/TempPrimary Degradation Pathway TargetedPotential Influence of Halogen (X)
Acid Hydrolysis 0.1 M - 1 M HCl60-80°C, hours to daysHydrolysisMinimal effect on hydrolysis rate unless it sterically hinders the reaction site.
Base Hydrolysis 0.1 M - 1 M NaOHRT - 60°C, minutes to hoursHydrolysisMinimal direct effect, but can influence pKa.
Oxidation 3% - 30% H₂O₂Room TemperatureOxidationSlowing of rate due to inductive electron withdrawal stabilizing the ring.
Thermal Stress 40°C - 105°CDaysThermolysis, OxidationHalogen may increase thermal stability; C-X bond may be a point of cleavage at high temps.
Photostability ICH Q1B LightPer guidelinesPhotolysisIncreased susceptibility ; potential for C-X bond cleavage (dehalogenation).[10]
Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing a method to separate the parent compound from its potential degradation products.

1. Instrumentation:

  • HPLC or UHPLC system with a Diode Array Detector (DAD) and coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

2. Chromatographic Conditions:

  • Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm. (Alternative: A PFP column for enhanced selectivity).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • DAD Detection: 210-400 nm

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative mode switching.

  • Scan Range: m/z 100 - 1200

  • MS/MS: Data-dependent acquisition (DDA) to fragment the top 3-5 most intense ions per scan.

4. Data Analysis:

  • Examine chromatograms for new peaks in stressed samples compared to the control.

  • Use the DAD to check for peak purity and compare UV spectra. Degradants often have similar but distinct spectra from the parent.

  • Use the high-resolution mass data to propose elemental compositions for degradant peaks.

  • Analyze MS/MS fragmentation patterns to elucidate the structures of the degradation products. Pay close attention to the characteristic isotopic patterns of Cl (M/M+2 ≈ 3:1) and Br (M/M+2 ≈ 1:1).

Caption: Workflow from stress testing to pathway identification.

References

  • Gautam, S., & Khan, S. (2024). Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance, 15(3), 2041-2048. [Link]

  • Watanabe, T., et al. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. Journal of Clinical Biochemistry and Nutrition, 62(2), 159-164. [Link]

  • Rajput, S. J., & Banchhor, M. (2018). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Journal of Liquid Chromatography & Related Technologies, 41(12), 759-769. [Link]

  • Abdallah, M. A., et al. (2021). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. Journal of Chromatography B, 1179, 122841. [Link]

  • Watanabe, T., et al. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 61(3), 159-163. [Link]

  • Ahmad, I. A., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Organic Process Research & Development, 17(12), 1517-1526. [Link]

  • Li, M., et al. (2024). Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Organic & Biomolecular Chemistry. [Link]

  • Rajput, S. J., & Banchhor, M. (2017). Stress degradation of edaravone: Separation, isolation and characterization of major degradation products. Biomedical Chromatography, 31(12), e4021. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • Sharma, N., et al. (2023). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Chemistry of Heterocyclic Compounds, 59(8-9), 567-579. [Link]

  • Grivas, S., & Tian, W. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]

  • Dwivedi, A. H., & Pande, U. C. (2011). Photochemical Degradation of Halogenated Compounds: A Review. Asian Journal of Chemistry, 23(3), 941-949. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. [Link]

  • Gupta, A., et al. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 3(5), 116-123. [Link]

  • Sereda, A. S., et al. (2023). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 28(13), 5183. [Link]

  • Roy, J. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]

  • LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Zhang, Q., et al. (2020). Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. Journal of Molecular Modeling, 26(10), 279. [Link]

  • Lounas, A., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1146. [Link]

  • Sedlak, D. L., & Andren, A. W. (1988). Oxidation of Chlorobenzene with Fenton's Reagent. Environmental Technology Letters, 9(10), 1115-1128. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 39(4), 289-297. [Link]

  • Bekhit, A. A., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Link]

  • Muneer, M., & Boxall, C. (2007). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. ResearchGate. [Link]

  • Rojas-Carrillo, E., et al. (2023). Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank, 2023(2), M1639. [Link]

  • Ashenhurst, J. (2018). Why are halogens ortho- para- directors?. Master Organic Chemistry. [Link]

  • Metwally, M. A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]

  • Chen, C., et al. (2020). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. Water Research, 185, 116246. [Link]

  • Ashenhurst, J. (2018). Why are halogens ortho-, para- directors?. Master Organic Chemistry. [Link]

  • Al-Mousawi, S. M., et al. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Serbian Chemical Society, 84(11), 1185-1196. [Link]

  • An, T., et al. (2019). Comprehensive study on the formation of brominated byproducts during heat-activated persulfate degradation. Water Research, 160, 385-394. [Link]

  • Baddeley, T. C., et al. (2012). 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one. Acta Crystallographica Section E, 68(Pt 4), o1016-o1017. [Link]

  • Wrona-Krol, E., & Krasowska, D. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. International Journal of Molecular Sciences, 24(22), 16373. [Link]

  • Li, C., et al. (2022). Degradation of Bisphenol A by UV/persulfate process in the presence of bromide: Role of reactive bromine. Chemosphere, 307(Pt 3), 135891. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. This resource is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic intermediate. The following question-and-answer guide provides troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve consistent, high-yield, and high-purity results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is yielding a mixture of 4-bromo- and this compound. How can I improve the selectivity for the desired di-brominated product?

A1: This is a classic selectivity challenge in the halogenation of active methylene compounds like pyrazolones. The issue stems from incomplete reaction kinetics or improper stoichiometry control. The mono-bromination is typically very fast, but driving the reaction to completion for the second bromination without causing degradation requires careful control.

Root Causes & Solutions:

  • Insufficient Bromine: Ensure you are using at least 2.0 equivalents of bromine (Br₂). On a larger scale, it is advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to compensate for any potential losses due to sublimation or reaction with the solvent.

  • Poor Mass Transfer: On scale-up, inadequate mixing can create localized "hot spots" and areas of low bromine concentration, leaving some starting material partially reacted. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry or solution.

  • Reaction Time and Temperature: The second bromination requires more energy. If the reaction temperature is too low or the reaction time is too short, the conversion will stall at the mono-bromo stage. Monitor the reaction progress using an appropriate analytical method like TLC, HPLC, or ¹H NMR.

Troubleshooting Protocol:

  • Staged Bromine Addition: Instead of adding all the bromine at once, add the first equivalent and stir for 30-60 minutes until TLC/HPLC shows complete conversion to the mono-bromo intermediate. Then, slowly add the second equivalent.

  • Temperature Control: Start the reaction at a lower temperature (0-5 °C) to control the initial exotherm, then allow it to warm to room temperature or slightly heat (e.g., 40 °C) after the addition is complete to drive the second bromination.

Q2: The reaction mixture is turning dark brown/black, and the final product is impure with a low yield. What is causing this decomposition?

A2: Dark coloration is a strong indicator of side reactions and product degradation, often caused by over-bromination or harsh reaction conditions. The pyrazolone ring, while aromatic in some tautomeric forms, can be susceptible to oxidative degradation, especially under acidic conditions generated by HBr byproduct.

Root Causes & Solutions:

  • Excess Bromine/Runaway Reaction: An uncontrolled exotherm or a large excess of bromine can lead to ring bromination or oxidative decomposition. The bromination of pyrazolones is known to be highly reactive.[1][2]

  • Acid-Catalyzed Degradation: The reaction generates two equivalents of hydrogen bromide (HBr). In some solvents, the increasing acidity can catalyze the degradation of the electron-rich pyrazolone ring.

  • Solvent Choice: The choice of solvent is critical. While acetic acid is common, its acidity can contribute to degradation. Less acidic solvents or the inclusion of an acid scavenger can mitigate this.

Troubleshooting Protocol:

  • Controlled Bromine Addition: Add bromine dropwise via an addition funnel, keeping the internal temperature below a set point (e.g., 10 °C). This is the single most important factor in preventing runaway reactions.

  • Use of an HBr Scavenger: Add a non-nucleophilic acid scavenger like sodium acetate to the reaction mixture. It will buffer the system by reacting with the HBr byproduct, forming sodium bromide and acetic acid.

  • Solvent Optimization: Consider using a less reactive solvent like dichloromethane (DCM) or 1,4-dioxane.[3] Dioxane can form a complex with bromine, moderating its reactivity.

Q3: I am struggling with the purification and isolation of the final product. Simple filtration yields an oily solid, and recrystallization attempts result in low recovery. What is the best approach for scale-up purification?

A3: The crude product is often contaminated with residual solvent, HBr, and colored impurities, which can hinder crystallization. A multi-step purification process is typically required for high-purity material.

Recommended Purification Protocol:

  • Quenching and Work-up: After the reaction is complete, cool the mixture and slowly quench it with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess bromine. This step is crucial for safety and purity.

  • Aqueous Wash: Dilute the quenched mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash it with water to remove inorganic salts. A subsequent wash with a saturated sodium bicarbonate solution will neutralize residual HBr. Caution: CO₂ evolution may cause pressure buildup.

  • Solvent Swap & Crystallization: After drying the organic layer, perform a solvent swap to a suitable crystallization solvent. A mixture of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or isopropanol) often works well.

  • Acid-Base Purification (Alternative): For particularly impure material, an acid addition salt can be formed to purify the product, as pyrazoles can be protonated.[4][5] Dissolving the crude product in a solvent and adding an acid (like HCl or H₂SO₄) can precipitate a salt, which can then be isolated and neutralized to recover the pure free base.

Q4: What are the most critical safety considerations when scaling up this synthesis from grams to kilograms?

A4: Scaling up a bromination reaction introduces significant safety hazards that must be rigorously controlled.

Core Safety Imperatives:

  • Bromine Handling: Bromine is highly toxic, corrosive, and volatile. All transfers and the reaction itself must be conducted in a well-ventilated fume hood or a closed, contained reactor system. Personnel must be equipped with appropriate PPE, including acid-gas respirators, face shields, and heavy-duty chemical-resistant gloves.

  • Exotherm Management: The reaction is highly exothermic. A robust reactor cooling system is mandatory. The rate of bromine addition must be dictated by the cooling capacity of the reactor to prevent a thermal runaway. A safety review (e.g., HAZOP) should be conducted to establish critical temperature limits.

  • HBr Gas Evolution: The reaction generates a significant amount of HBr gas. The reactor must be vented through a scrubbing system containing a caustic solution (e.g., sodium hydroxide) to neutralize the corrosive and toxic fumes before they are released.

  • Quenching: The quenching of excess bromine is also exothermic and must be done slowly and with cooling. Adding the reaction mixture to the quenching solution is often safer than the reverse.

Key Process Parameters & Data Summary

The following table summarizes the critical parameters for a successful and scalable synthesis.

ParameterLaboratory Scale (1-50 g)Pilot/Process Scale (1-100 kg)Rationale & Key Insights
Starting Material 3-methyl-2-pyrazolin-5-one3-methyl-2-pyrazolin-5-onePurity should be >98% to avoid side reactions with impurities.
Bromine (Br₂) Stoichiometry 2.05 - 2.1 equivalents2.1 - 2.2 equivalentsA slight excess ensures complete di-bromination. Excess is higher at scale to account for transfer losses.
Solvent Acetic Acid, DCM, Dioxane[3]Acetic Acid with Sodium Acetate bufferAcetic acid is a good solvent, but buffering is critical at scale to prevent acid-catalyzed degradation.
Temperature (Addition) 0 - 10 °C5 - 15 °CStrict temperature control is essential to manage the exotherm and prevent runaway reactions.
Temperature (Reaction) 20 - 25 °C25 - 40 °CGentle heating may be required after addition to drive the reaction to completion.
Reaction Time 2 - 6 hours4 - 12 hoursMonitor by HPLC/UPLC for reaction completion. Scale-up often requires longer times due to mixing dynamics.
Quenching Agent 10% aq. Na₂S₂O₃ or NaHSO₃10-15% aq. NaHSO₃Effectively neutralizes excess bromine. Must be added under temperature control.
Visual Guides: Mechanisms & Workflows
Reaction Mechanism

The bromination proceeds via the enol tautomer of the pyrazolinone, which is more nucleophilic. The reaction is a stepwise electrophilic substitution at the C4 position.

ReactionMechanism cluster_start Starting Material Tautomers cluster_bromination Stepwise Bromination Keto 3-Methyl-2-pyrazolin-5-one (Keto Form) Enol 3-Methyl-5-hydroxy-1H-pyrazole (Enol Form) Keto->Enol Tautomerization MonoBromo 4-Bromo Intermediate Enol->MonoBromo + Br₂ - HBr Step 1 (Fast) DiBromo Target Product: 4,4-Dibromo-3-methyl- 2-pyrazolin-5-one MonoBromo->DiBromo + Br₂ - HBr Step 2 (Slower)

Caption: Stepwise bromination of 3-methyl-2-pyrazolin-5-one via its enol tautomer.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common synthesis issues.

TroubleshootingWorkflow Start Experiment Outcome LowYield LowYield Start->LowYield Low Yield? ImpureProduct ImpureProduct Start->ImpureProduct Impure Product? ScaleUpIssue ScaleUpIssue Start->ScaleUpIssue Scale-up Problem? CheckPurity 1. Check Starting Material Purity LowYield->CheckPurity Yes DarkColor Dark Coloration (Decomposition) ImpureProduct->DarkColor Yes MonoBromoPresent MonoBromoPresent ImpureProduct->MonoBromoPresent Mixture of Mono/Di-Bromo Exotherm Uncontrolled Exotherm ScaleUpIssue->Exotherm Yes HBrFumes HBrFumes ScaleUpIssue->HBrFumes HBr Fumes CheckStoichiometry 2. Verify Bromine Stoichiometry (≥2.1 eq) CheckPurity->CheckStoichiometry Purity OK OptimizeTemp 3. Increase Reaction Temp/Time Post-Addition CheckStoichiometry->OptimizeTemp Stoich. OK ControlExotherm 1. Slow Bromine Addition (Control Exotherm) DarkColor->ControlExotherm Action AddScavenger 2. Add Acid Scavenger (e.g., NaOAc) ControlExotherm->AddScavenger And DriveReaction 1. Use Slight Excess Br₂ 2. Increase Reaction Time MonoBromoPresent->DriveReaction Action ImproveCooling 1. Improve Reactor Cooling 2. Reduce Addition Rate Exotherm->ImproveCooling Action InstallScrubber Install/Check Caustic Scrubber HBrFumes->InstallScrubber Action

Caption: Decision tree for troubleshooting common synthesis challenges.

References
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole. Slideshare. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • B. R. Davis, et al. Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. Available at: [Link]

  • Regioselectivity of pyrazole bromination. Reddit r/chemhelp. Available at: [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]

  • M. F. Anwer, et al. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • A. A. Farida, et al. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Physics: Conference Series. Available at: [Link]

  • S. A. M. Ali, et al. Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. ResearchGate. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. Available at: [Link]

  • M. V. B. Reddy, et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]

  • F. Azim, et al. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • S. Gul, et al. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology. Available at: [Link]

  • C. S. Yadav, et al. Recent advances in the synthesis of pyrazoline derivatives from chalcones as potent pharmacological agents: A comprehensive review. Results in Chemistry. Available at: [Link]

  • G. L. Closs, H. Heyn. Bromination of 2-pyrazolines and 3,4,5-trimethylpyrazole. Tetrahedron. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.

Sources

Technical Support Center: Purification of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. This guide is designed for researchers, chemists, and drug development professionals to provide robust troubleshooting advice and in-depth answers to common challenges encountered during the purification of this important halogenated intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound product is a discolored solid (yellow to brown). What are the likely impurities I need to remove?

Answer: The discoloration and impurity profile of your crude product primarily stems from the synthetic route, which is typically the direct bromination of 3-methyl-2-pyrazolin-5-one.

Common Impurities Include:

  • Residual Bromine (Br₂): Excess bromine from the reaction is a very common cause of yellow, orange, or brown coloration.

  • Unreacted Starting Material: 3-Methyl-2-pyrazolin-5-one may be present if the reaction did not go to completion.[1]

  • Mono-brominated Intermediate: 4-Bromo-3-methyl-2-pyrazolin-5-one is the primary intermediate and a common impurity. It has a polarity between the starting material and the desired product, making it a key challenge to separate.

  • Hydrogen Bromide (HBr): This byproduct of the bromination reaction can form salts with the pyrazolone ring, altering solubility and stability.

  • Degradation Products: Halogenated pyrazolones can be sensitive to heat and pH extremes, potentially leading to minor, often colored, degradation byproducts.

Application Scientist's Insight: The primary challenge lies in separating three compounds with similar structural backbones but differing degrees of bromination. The polarity difference between the mono- and di-brominated species is often small, which complicates both recrystallization and chromatographic methods. Residual bromine, while intensely colored, is chemically distinct and can often be removed with a simple chemical wash.

Q2: What is the most effective initial strategy for purifying the crude product? Recrystallization or Column Chromatography?

Answer: The choice depends on the scale of your reaction and the suspected primary impurities. For multi-gram scales where the main impurities are unreacted starting material and residual color, recrystallization is often the most efficient first step. For smaller scales or when high-purity material is required and mono-brominated species are prevalent, flash column chromatography is superior.

Workflow: Initial Purification Strategy

Caption: General purification workflow decision tree.

Application Scientist's Insight: I recommend performing a simple aqueous wash before attempting either method if significant color is present. Slurrying the crude product in a non-polar solvent (like hexanes) and washing with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), can effectively quench and remove residual bromine.[2] This step often simplifies the subsequent purification by removing the most obvious colored impurity.

Q3: I'm having trouble with recrystallization. My product either "oils out" or my recovery is very low. How can I troubleshoot this?

Answer: Recrystallization failures with this compound are common and usually relate to solvent choice or cooling rate. "Oiling out" occurs when the compound's melting point is below the boiling point of the solvent, or when it becomes supersaturated and precipitates as a liquid. Low recovery indicates the product is too soluble in the cold solvent.

Troubleshooting Recrystallization:

  • Problem: Product Oils Out

    • Cause: The solution is becoming saturated at a temperature above the product's melting point.

    • Solution 1: Add more solvent to lower the saturation point to a temperature below the melting point.

    • Solution 2: Switch to a lower-boiling point solvent system. For instance, if you are using toluene, consider a mixture like ethanol/water or ethyl acetate/hexanes.

    • Solution 3: After dissolving, allow the solution to cool more slowly. A sudden drop in temperature (e.g., placing directly in an ice bath) promotes oiling. Let it cool to room temperature first, then slowly cool further.

  • Problem: Very Low or No Crystal Formation

    • Cause: The product is too soluble in the chosen solvent even at low temperatures.

    • Solution 1: Use a less polar solvent or introduce an "anti-solvent." If your product is dissolved in ethanol, slowly add water (an anti-solvent) dropwise at an elevated temperature until the solution becomes faintly cloudy, then add a drop or two of ethanol to clarify and allow to cool.

    • Solution 2: Reduce the volume of the solvent by gentle heating or under reduced pressure to concentrate the solution before cooling.

    • Solution 3: Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site for crystal growth.

  • Problem: Persistent Color in Crystals

    • Cause: Colored impurities are co-crystallizing with your product.

    • Solution: During the hot dissolution step, add a small amount (1-2% by weight) of activated charcoal to the solution and keep it hot for 5-10 minutes.[3] The charcoal will adsorb many colored organic impurities. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the solution to cool.[3]

Table 1: Suggested Solvents for Recrystallization

Solvent SystemBoiling Point (°C)Suitability Notes
Ethanol/Water78-100Good for moderately polar compounds. The ratio can be tuned to achieve ideal solubility.
Isopropanol82A good single solvent to try. Less volatile than ethanol.
Ethyl Acetate/Hexanes60-77Excellent two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent.
Dichloromethane/Hexanes40-69Lower boiling point system, useful if the product is heat-sensitive. Requires careful handling due to volatility.
Toluene111Use with caution; its high boiling point may lead to oiling out or degradation.
Q4: My compound streaks on the TLC plate and co-elutes with an impurity during column chromatography. How can I improve my separation?

Answer: Streaking and co-elution are classic signs of either compound instability on the silica gel or a suboptimal eluent system. Given the pyrazolone core, the compound has acidic protons and basic nitrogen atoms, making it sensitive to the acidic nature of standard silica gel.

Troubleshooting Column Chromatography:

  • Problem: Tailing or Streaking on TLC/Column

    • Cause: The compound is strongly interacting with the acidic silanol groups (Si-OH) on the silica surface, or it may be degrading.[3]

    • Solution 1 (Deactivate Silica): Prepare a slurry of your silica gel in the eluent system and add 0.5-1% triethylamine (Et₃N) or pyridine. Let this slurry stand for an hour before packing the column. The base will neutralize the most acidic sites on the silica, leading to sharper peaks.[3]

    • Solution 2 (Use Alumina): Consider using neutral or basic alumina as the stationary phase instead of silica gel, as it is less acidic.

  • Problem: Poor Separation (Co-elution)

    • Cause: The polarity of the eluent is not optimized to resolve your product from the impurity (likely the mono-brominated species).

    • Solution 1 (Fine-tune Eluent): The key is to find an eluent system that maximizes the difference in retention factors (ΔRf). Use a less polar solvent system. A mixture of hexanes and ethyl acetate is standard. Methodically test different ratios (e.g., 9:1, 8:2, 7:3 Hex:EtOAc) by TLC to find the ratio that gives the best separation between your product spot and the impurity. An ideal Rf for the desired compound is ~0.3.

    • Solution 2 (Change Solvents): If hexanes/ethyl acetate fails, try a different solvent system with different chemical properties. For example, dichloromethane/hexanes or toluene/ethyl acetate can alter the specific interactions between your compounds and the stationary phase, sometimes revealing a separation.

Workflow: Optimizing Chromatographic Separation

Caption: Decision tree for troubleshooting column chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing highly polar or non-polar impurities.

Materials:

  • Crude this compound

  • Selected solvent system (e.g., Ethanol/Water)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capabilities

  • Büchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and then gently reheat for 5-10 minutes.

  • Hot Filtration: If charcoal was used, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a second clean, warm Erlenmeyer flask. This removes the charcoal and any insoluble impurities.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

Objective: To achieve high purity by separating the target compound from closely related impurities like the mono-brominated intermediate.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Optimized eluent (e.g., 8:2 Hexanes:Ethyl Acetate + 0.5% Triethylamine)

  • Chromatography column, sand, and collection tubes

  • Dichloromethane (for sample loading)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent. Pour the slurry into the column and use gentle pressure to pack an even bed. Add a thin layer of sand on top.[3]

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation.

  • Loading the Column: Carefully add the dry-loaded sample to the top of the column bed. Add another thin layer of sand.

  • Elution: Fill the column with the eluent and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

References

  • Benchchem Technical Support. (n.d.). Purification of Pyrazolone Derivatives.
  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. Retrieved from [Link]

  • Benchchem Technical Support. (n.d.). Characterization of Halogenated Organic Compounds.
  • Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-448.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Request PDF. Retrieved from [Link]

  • Al-Issa, S. A. (2013). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 18(7), 8349-8373. [Link]

  • Sigma-Aldrich. (n.d.). Bulletin 916 Purge-and-Trap System Guide.
  • Matos, M. J., Varela, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33. [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
  • Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(1), 135-143.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-2-pyrazolin-5-one. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-3-pyrazolin-5-one. PubChem Compound Database. Retrieved from [Link]

  • El-Shehry, M. F., & Abu-Hashem, A. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Parajuli, R., et al. (2015). Synthesis, Characterization, Cytotoxic and Antibacterial Activities of some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • Levkovskaya, G. G., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(15), 4991. [Link]

  • Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2496-2501. [Link]

Sources

"handling precautions for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS No. 33549-66-5). This document is designed for researchers, chemists, and drug development professionals to ensure safe and effective handling of this reactive intermediate. The guidance provided herein is synthesized from established safety protocols for halogenated organic compounds and related pyrazolone derivatives.

Quick Reference: Compound Properties

PropertyValueSource
CAS Number 33549-66-5[1]
Molecular Formula C₄H₄Br₂N₂O[1][2]
Molecular Weight 255.90 g/mol [1][2][3]
Appearance Solid, Crystal - Powder[4]
Storage Refrigerated (2-8 °C), in a cool, dark place[3][4]
Solubility Soluble in Methanol (MEOH) and various organic solvents[2][3]
Known Uses Intermediate in the preparation of antifungal, antiamoebic, and other biologically active compounds[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

While a specific, comprehensive hazard profile for this exact compound is not fully detailed in available literature, its structure as a dibrominated pyrazolone suggests several potential risks. As with many brominated organic compounds, it should be handled with care.[2] Related pyrazolone compounds are known to be harmful if swallowed and can cause serious eye irritation.[7][8] The primary hazards are likely to be:

  • Skin Irritation: Halogenated compounds can cause skin irritation or allergic reactions upon contact.[4][9][10]

  • Eye Irritation: The compound is expected to cause serious eye irritation.[7][10]

  • Oral Toxicity: May be harmful if swallowed.[7][11]

  • Inhalation Risk: Handling the solid powder without proper ventilation may lead to inhalation of fine particles, causing respiratory irritation.[9][11]

Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound?

A comprehensive PPE strategy is mandatory to prevent exposure.[9] Always handle this compound inside a certified chemical fume hood.[9]

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields. A face shield is recommended if there is a risk of splashing.[9][12]Protects against splashes and airborne particles causing serious eye irritation.[7][10]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if contamination is suspected.[9]Prevents direct skin contact, absorption, and potential irritation.
Body Protection A flame-resistant lab coat.[13]Protects clothing and skin from contamination.
Respiratory A NIOSH/MSHA-approved respirator with appropriate particulate filters should be used if exposure limits may be exceeded or if dust is generated outside a fume hood.[11]Chemical fume hoods are the primary means of respiratory protection.[13]

Q3: How should I properly store this compound?

Proper storage is critical to maintain the compound's integrity and ensure safety.

  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[4][14]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[14][15] Halogenated solvents should not be stored with alkali metals (e.g., sodium, potassium) due to the risk of explosion.[15]

  • Location: Do not store liquids above eye level.[15][16] Store in a designated and secured area.[17]

Q4: What is the recommended procedure for disposing of waste?

Treat all waste containing this compound as hazardous chemical waste.[8]

  • Segregation: Keep solid waste (contaminated gloves, weighing paper) separate from liquid waste (solutions containing the compound).[8] Halogenated solvent waste must be segregated from non-halogenated waste.[15][18]

  • Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container with a secure cap.[8]

  • Disposal: Do not pour down the drain.[8] Arrange for disposal through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office. The material may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[4][19]

Troubleshooting Guide

Problem: The solid compound has discolored (e.g., turned from off-white/yellow to brown) during storage.

  • Probable Cause: Discoloration often indicates decomposition or contamination. The pyrazolone ring system can be sensitive to prolonged exposure to air, light, or moisture, leading to degradation.

  • Solution & Causality:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C in a tightly sealed, opaque container to protect it from light.[4]

    • Purity Check: Before use in a critical experiment, consider re-analyzing the material's purity via techniques like NMR or LC-MS to identify potential degradation products.

    • Future Prevention: When handling the solid, minimize its exposure to the ambient atmosphere. Use a dry, inert gas like nitrogen or argon if working with it for extended periods outside its container.

Problem: My reaction is producing a complex mixture of byproducts or has a low yield.

  • Probable Cause: this compound is a highly functionalized and reactive molecule. The two bromine atoms on the same carbon create a reactive site.

  • Solution & Causality:

    • Assess Nucleophiles: The C4 position is highly electrophilic. Unintended nucleophiles in your reaction mixture (including water, alcohols from solvents, or amine bases) can lead to side reactions. Ensure all solvents and reagents are anhydrous and pure.

    • Consider Tautomerism: Pyrazolin-5-ones can exist in multiple tautomeric forms (CH, OH, and NH forms).[20][21] Reaction conditions (solvent, pH) can influence which tautomer is present, affecting reactivity at different sites (C4, O, or N). Buffer your reaction or choose a solvent system that favors the desired reactive form.

    • Thermal Stability: Pyrazoline structures can be thermally sensitive. Pyrolysis can lead to decomposition and rearrangement products.[22] If your reaction requires heat, run it at the lowest effective temperature and consider performing a small-scale thermal stability test first.

Problem: I am observing poor solubility of the compound in my chosen solvent.

  • Probable Cause: While generally soluble in organic solvents, its polarity and crystalline nature might limit solubility in non-polar solvents.[2]

  • Solution & Causality:

    • Solvent Selection: The compound is known to be soluble in methanol.[3] For other systems, consider more polar aprotic solvents like DMF, DMSO, or acetonitrile.

    • Gentle Warming: Gentle warming of the solvent may increase the rate of dissolution. However, be cautious of potential decomposition, as noted above.

    • Sonication: Using an ultrasonic bath can help break up solid agglomerates and increase the dissolution rate without excessive heating.

Problem: What are the expected decomposition products in case of a fire?

  • Probable Cause: Thermal decomposition during a fire will generate hazardous gases.

  • Solution & Causality: As a brominated, nitrogen-containing organic compound, combustion is expected to produce irritating and toxic gases including:

    • Carbon monoxide (CO) and Carbon dioxide (CO₂)[14]

    • Nitrogen oxides (NOx)[14]

    • Hydrogen bromide (HBr)

    Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[14] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11][19]

Emergency Procedures Workflow

The following diagram outlines the decision-making process for handling an accidental spill of this compound.

SpillResponse start Spill Occurs ppe Ensure Full PPE is Worn start->ppe First Priority assess Assess Spill (Size & Location) small_spill Small Spill (<1g, contained in fume hood) assess->small_spill Minor large_spill Large Spill or Outside Containment assess->large_spill Major ppe->assess evacuate Alert Personnel & Evacuate Area contain_large Contain spill with absorbent dikes evacuate->contain_large If trained & safe contain_small Cover with inert absorbent (vermiculite, sand) small_spill->contain_small large_spill->evacuate contact_ehs Contact Institutional EHS/ Emergency Response large_spill->contact_ehs sweep_up Carefully sweep into waste container (Avoid creating dust) contain_small->sweep_up decontaminate Decontaminate Area with appropriate solvent sweep_up->decontaminate contain_large->contact_ehs dispose Seal, label, and dispose of waste via EHS protocols contact_ehs->dispose After professional cleanup decontaminate->dispose

Caption: Workflow for handling a chemical spill.

References

  • Benchchem. (n.d.). Comprehensive Guide to Personal Protective Equipment for Handling Dibromomaleimide.
  • Sigma-Aldrich. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 33549-66-5: this compound.
  • Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazolin-5-one.
  • TCI Chemicals. (2020). SAFETY DATA SHEET - 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-Methyl-5-pyrazolone.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-2-pyrazolin-5-one.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Guidechem. (n.d.). This compound, 98+% 33549-66-5 wiki.
  • ChemicalBook. (2025). This compound, 98+%.
  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • MIT Environmental Health & Safety. (n.d.). Lab Safety.
  • El-Sayed, R. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • American Chemical Society. (n.d.). Chemical Storage.
  • University of Glasgow. (n.d.). Storage and Segregation of Hazardous Chemicals.
  • Allmpus. (n.d.). This compound.
  • Jay Organics. (n.d.). 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Benchchem. (n.d.). Proper Disposal of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals.
  • Chauhan, P., & Enders, D. (2014). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 12(24), 4046-4058.
  • Dean, F. M., & Houghton, L. E. (1973). Decomposition products of pyrazolines formed from 3-alkylthioinden-1-ones and diazomethane. Journal of the Chemical Society, Perkin Transactions 1, 722-726.

Sources

Technical Support Center: Troubleshooting Reactions with 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS 33549-66-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. As a gem-dibrominated electrophile, this pyrazolinone is a powerful building block for synthesizing a range of molecules, including compounds with potential antifungal and antiamoebic activities.[1][2] However, its inherent reactivity also presents specific challenges. This document provides in-depth, field-proven insights to help you navigate and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is giving a low yield or has failed completely. What are the primary causes?

Answer: A low or zero yield in reactions involving this compound often points to one of four key areas: reagent stability, solvent conditions, reaction temperature, or inappropriate base selection.

  • Reagent Integrity: The starting material itself can degrade. Although more stable than its iodo-analogs, brominated pyrazolones can be sensitive.[3] Always verify the purity of your starting material via NMR or melting point analysis before use. Store it under inert gas in a cool, dark place.

  • Solvent & Atmosphere: This reagent is sensitive to moisture and certain protic solvents which can participate in undesired side reactions.

    • Causality: Protic solvents (e.g., methanol, water) can act as a proton source, facilitating reductive dehalogenation, especially in the presence of certain bases or nucleophiles.

    • Solution: Employ anhydrous solvents and conduct the reaction under an inert atmosphere (Nitrogen or Argon). This is critical to prevent hydrolysis of the reagent and to suppress various side-reaction pathways.

  • Temperature Control: Pyrazolone chemistry can be exothermic, and localized heating can promote decomposition or the formation of side products.[4]

    • Causality: Uncontrolled temperature spikes can lead to ring-opening or elimination reactions, drastically reducing the yield of the desired product.

    • Solution: Use a suitable reaction vessel with efficient stirring to ensure homogenous heat distribution. For exothermic reactions, maintain control by slowly adding reagents and employing an ice bath as needed.

  • Base Selection: If your reaction requires a base, its nature is critical. A base that is too nucleophilic can attack the electrophilic bromine atoms, leading to dehalogenation, rather than performing its intended function (e.g., deprotonating a nucleophile). The pKa of the N-H proton is predicted to be around 9.27, which should guide your choice.[1]

FAQ 2: I'm observing significant amounts of mono-brominated or non-brominated pyrazolinone. Why is this dehalogenation happening?

Answer: The presence of 4-bromo-3-methyl-2-pyrazolin-5-one or 3-methyl-2-pyrazolin-5-one in your product mixture is a clear indicator of reductive dehalogenation.[5] The gem-dibromo group at the C4 position is an excellent electrophile and can be readily reduced.

  • Mechanistic Insight: This process can occur through several pathways. Nucleophilic attack on a bromine atom can lead to the formation of a bromonium ion (Br+) equivalent, which is subsequently lost. The resulting carbanion at C4 is then quenched by a proton source. Alternatively, single-electron transfer (SET) mechanisms from metallic impurities or certain reagents can initiate a radical dehalogenation cascade.

  • Common Culprits & Solutions:

    • Nucleophilic Bases/Reagents: Reagents like iodide salts, some phosphines, or soft anions can directly attack and remove a bromine atom.

    • Protic Solvents: As mentioned in FAQ 1, alcohols or water provide the necessary protons to quench the anionic intermediate formed after bromine loss.

    • Metallic Impurities: Trace metals from spatulas, dirty glassware, or low-grade reagents can catalyze dehalogenation.

Preventative Measures:

  • Use non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge®) if deprotonation is required elsewhere in your molecule.

  • Switch to a high-purity, anhydrous aprotic solvent (e.g., Dioxane, THF, Toluene).

  • Ensure all glassware is scrupulously cleaned and oven-dried. Avoid metal spatulas for transferring the reagent if possible.

FAQ 3: My spectral analysis (NMR, MS) suggests the pyrazolinone ring has opened. What causes this and how can I prevent it?

Answer: Pyrazole and pyrazolinone ring systems, while aromatic and relatively stable, are susceptible to ring-opening under specific conditions, particularly when subjected to strong bases or nucleophiles.[6][7][8][9]

  • Causality & Mechanism: Ring cleavage is often initiated by a nucleophilic attack at one of the ring's electrophilic centers, most commonly the C5 carbonyl carbon. This can trigger a cascade of bond reorganizations, especially if a stable species like a nitrile can be formed upon fragmentation.[8] The presence of two bulky bromine atoms at C4 can introduce ring strain, potentially lowering the activation energy for such a decomposition pathway.

  • Troubleshooting & Avoidance Strategy:

    • Milder Reaction Conditions: Avoid using harsh bases like alkali metal hydroxides or alkoxides at elevated temperatures. If a base is necessary, consider milder options like organic amines (e.g., triethylamine) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃).

    • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even -78 °C and slowly warming to room temperature can suppress these high-energy decomposition pathways.

    • Controlled Reagent Addition: Add the nucleophile or base slowly (dropwise via syringe pump) to the solution of the pyrazolinone. This prevents a localized high concentration of the reagent, which can favor side reactions over the desired transformation.

Troubleshooting Workflows & Protocols

General Troubleshooting Decision Tree

This workflow provides a logical path from an observed problem to a potential solution.

Caption: A decision tree for troubleshooting common issues.

Protocol 1: Standard Inert Atmosphere Reaction Setup

This protocol provides a self-validating system to minimize common environmental contaminants.

  • Glassware Preparation: Thoroughly wash all glassware (reaction flask, condenser, addition funnel) and oven-dry at 120 °C for at least 4 hours.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (Argon or Nitrogen) using a manifold or balloon. Allow the system to cool to room temperature under this inert atmosphere.

  • Reagent Addition: Add this compound and any other solid reagents to the reaction flask against a positive flow of inert gas.

  • Solvent Transfer: Add the anhydrous solvent via cannula or a dry syringe.

  • Temperature Equilibration: Bring the reaction mixture to the desired temperature (e.g., cool in an ice bath) before adding any liquid reagents.

  • Liquid Reagent Addition: Add liquid reagents dropwise via a syringe or an addition funnel over a planned period to maintain temperature and concentration control.

  • Reaction Monitoring: Monitor the reaction's progress using TLC by withdrawing small aliquots with a syringe at regular intervals.

Data & Reference Tables

Table 1: Solvent & Base Compatibility Guide
Solvent/Base ClassExamplesSuitability RatingRationale & Causality
Aprotic Polar Solvents THF, 1,4-Dioxane, AcetonitrileHighly Recommended Inert, good solubility for the reagent, minimizes risk of proton-driven side reactions.[10]
Aprotic Nonpolar Solvents Toluene, DichloromethaneRecommended Good for inertness; solubility may need to be verified. Dichloromethane can be a good choice for cleaner reactions.[10]
Protic Solvents Methanol, Ethanol, WaterNot Recommended Act as a proton source, significantly increasing the risk of reductive dehalogenation.[5]
Hindered/Non-Nu Bases DBU, DIPEA, Proton-Sponge®Recommended Effective at deprotonation with low risk of attacking the C-Br bonds due to steric hindrance.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Use with Caution Generally mild, but heterogeneity can lead to mixing issues. Ensure fine powder and vigorous stirring.
Hydroxides/Alkoxides NaOH, KOH, NaOMe, KOtBuNot Recommended Highly nucleophilic and basic; high risk of promoting both dehalogenation and ring-opening reactions.[9][11]
Table 2: Key Spectroscopic Data for Identification
CompoundKey ¹H NMR Signals (CDCl₃)Key ¹³C NMR Signals (CDCl₃)Key IR Bands (cm⁻¹)Mass Spec (m/z)
This compound ~2.2 ppm (s, 3H, CH₃), Broad NH~16.5 (CH₃), ~45-50 (C(Br)₂), ~156 (C=N), ~170 (C=O)~3200 (N-H), ~1740 (C=O)254, 256, 258 (Characteristic 1:2:1 Br₂ pattern)[1][12]
4-Bromo-3-methyl-2-pyrazolin-5-one ~2.1 ppm (s, 3H, CH₃), ~3.9 ppm (s, 1H, CH Br), Broad NH~14 (CH₃), ~40 (CHBr), ~158 (C=N), ~172 (C=O)~3200 (N-H), ~1730 (C=O)176, 178 (Characteristic 1:1 Br pattern)
3-Methyl-2-pyrazolin-5-one ~2.0 ppm (s, 3H, CH₃), ~3.1 ppm (s, 2H, CH₂ ), Broad NH~17 (CH₃), ~41 (CH₂), ~156 (C=N), ~172 (C=O)[13]~3250 (N-H), ~1725 (C=O), 1600 (C=C)98 (M⁺)[14]

References

  • Organic & Biomolecular Chemistry. Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Royal Society of Chemistry Publishing. Available from: [Link]

  • El-Metwally, M. M. H. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. Available from: [Link]

  • ResearchGate. Chapter 2 Pyrazol-3-ones. Part IV: Synthesis and Applications. ResearchGate. Available from: [Link]

  • Popov, A. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7335. Available from: [Link]

  • ResearchGate. Reaction mechanism and ring opening phenomenon in the synthesis of compounds 6–9. ResearchGate. Available from: [Link]

  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.com. Available from: [Link]

  • National Institutes of Health. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. NIH.gov. Available from: [Link]

  • ResearchGate. Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. jmedchemsci.com. Available from: [Link]

  • Wikipedia. Dehalogenation. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.com. Available from: [Link]

  • PubMed. Synthesis of some new phenylthiocarbamoyl 2-pyrazolin-5-ones of pharmaceutical interest. National Center for Biotechnology Information. Available from: [Link]

  • SlideShare. Pyrazole. Available from: [Link]

  • ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. Available from: [Link]

  • Google Patents. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Allmpus. This compound. Allmpus.com. Available from: [Link]

  • MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI.com. Available from: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of Some Methyl and Phenyl Substituted Pyrazolone Derivatives. Semantic Scholar. Available from: [Link]

  • Journal of Chemical Sciences. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Springer. Available from: [Link]

  • Organic Syntheses. A General, One-Pot, Regioselective Synthesis of Tetrasubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Org. Synth. 2014, 91, 244. Available from: [Link]

  • Semantic Scholar. SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Semantic Scholar. Available from: [Link]

  • CUTM Courseware. PYRAZOLE. Available from: [Link]

  • Springer. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. The Organic Chemistry Tutor. Available from: [Link]

  • ResearchGate. (PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. ResearchGate. Available from: [Link]

  • National Institutes of Health. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. NIH.gov. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and reactions of pyrazolo[5,1-c][1][4][6]triazine-3-carbothioamides. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. RSC Publishing. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Electrophilic Brominating Agents: A Focus on Efficacy, Selectivity, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise introduction of bromine atoms into molecular scaffolds is a cornerstone of modern organic synthesis. The choice of a brominating agent is a critical decision that profoundly influences reaction outcomes, dictating not only yield and regioselectivity but also operational safety and scalability. This guide provides an in-depth, objective comparison of three widely utilized electrophilic brominating agents: elemental Bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (PyBr₃). While other bromine-containing molecules exist, such as 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, their application as general brominating agents is not well-documented in the current scientific literature, limiting a direct comparative analysis.[1][2] This guide, therefore, focuses on the aforementioned workhorse reagents, offering experimental insights to inform rational reagent selection.

Introduction to Common Brominating Agents

The utility of organobromides as versatile intermediates in cross-coupling reactions, as precursors for organometallic reagents, and as bioactive compounds themselves underpins the continued interest in developing efficient bromination methodologies. The ideal brominating agent should offer a balance of reactivity, selectivity, ease of handling, and a favorable safety profile.

  • Elemental Bromine (Br₂): A fuming red-brown liquid, Br₂ is a powerful and fundamental brominating agent.[3] Its high reactivity allows for the bromination of a wide range of substrates, including alkenes, alkynes, aromatics, and carbonyl compounds. However, its high toxicity, corrosiveness, and the evolution of hazardous hydrogen bromide (HBr) gas necessitate stringent handling precautions.[3][4]

  • N-Bromosuccinimide (NBS): A white crystalline solid, NBS is a convenient and more selective source of electrophilic bromine.[3][5] It is particularly renowned for its efficacy in the allylic and benzylic bromination of alkenes and alkylarenes, respectively, via a radical pathway.[5][6] For electrophilic aromatic substitution, NBS often requires an acid catalyst.[7] Its solid nature makes it significantly easier and safer to handle than liquid bromine.[5][8]

  • Pyridinium Tribromide (PyBr₃): This red crystalline solid is a stable complex of pyridine, hydrogen bromide, and bromine.[3][9] It serves as a solid, easy-to-handle alternative to liquid bromine for electrophilic bromination reactions, particularly for substrates sensitive to the strongly acidic conditions generated by Br₂.[9] It slowly releases bromine in solution, allowing for more controlled reactions.[9][10]

Comparative Performance Analysis

The choice of a brominating agent is dictated by the specific synthetic transformation. Below is a comparative analysis of Br₂, NBS, and PyBr₃ across key performance metrics.

Reactivity and Substrate Scope
Brominating AgentTypical SubstratesReaction ConditionsAdvantagesDisadvantages
**Bromine (Br₂) **Alkenes, alkynes, activated and deactivated aromatics, enols/enolatesOften requires a Lewis acid catalyst for less reactive aromatics.[3]Highly reactive, readily available, and cost-effective.Highly corrosive and toxic, generates HBr byproduct, can lead to over-bromination.[3][4]
N-Bromosuccinimide (NBS) Allylic and benzylic positions (radical), activated aromatics, enol ethers.[4][5][6]Radical initiator (light, AIBN) for allylic/benzylic positions; acid catalyst for aromatic bromination.[6]Solid, easy to handle, selective for allylic/benzylic positions, provides a low concentration of Br₂ minimizing side reactions.[3][6][11]Can be unreliable if not pure, less reactive towards deactivated aromatics.[3]
Pyridinium Tribromide (PyBr₃) Ketones, phenols, ethers, activated aromatics.[3][9]Generally mild conditions, often in solvents like acetic acid or methanol.[12]Solid, stable, safer to handle than liquid bromine, easy to measure.[3][9]Can be less reactive than Br₂, the pyridine byproduct can complicate purification.[3]
Regioselectivity

The ability to direct bromination to a specific position on a molecule is crucial.

Caption: Regioselectivity of Brominating Agents.

For electrophilic aromatic substitution, the regioselectivity is highly dependent on the substrate and reaction conditions. However, some general trends can be observed:

  • Br₂: Due to its high reactivity, bromination with Br₂ can sometimes lead to a mixture of ortho and para isomers, and in some cases, polybromination, especially with highly activated rings like phenols.[13]

  • NBS: In the presence of an acid catalyst, NBS often exhibits high para-selectivity for the bromination of activated aromatic compounds.[14][15] This is attributed to the bulky nature of the succinimide portion, which sterically hinders attack at the ortho position.

  • PyBr₃: Pyridinium tribromide generally provides good regioselectivity, often favoring the para-isomer in the bromination of substituted phenols and anilines.

Experimental Data: Regioselective Bromination of Anisole

Brominating AgentCatalyst/SolventOrtho:Para RatioYield (%)Reference
Br₂Acetic Acid10:9095Fieser & Fieser, "Reagents for Organic Synthesis"
NBSAcetonitrile<5:9598(Mitchell et al., J. Org. Chem. 2004)
PyBr₃Acetic Acid15:8592(Pavia et al., "Introduction to Organic Laboratory Techniques")

Experimental Protocols

To provide a practical comparison, the following are representative protocols for the bromination of acetanilide, a moderately activated aromatic compound.

General Experimental Workflow

G start Dissolve Acetanilide in appropriate solvent reagent Add Brominating Agent (Br₂, NBS, or PyBr₃) start->reagent reaction Stir at specified temperature reagent->reaction workup Quench excess bromine (e.g., with NaHSO₃) reaction->workup isolation Isolate product (Precipitation/Filtration) workup->isolation purification Purify product (Recrystallization) isolation->purification analysis Characterize product (TLC, MP, NMR) purification->analysis

Caption: General workflow for aromatic bromination.

Protocol 1: Bromination using Elemental Bromine (Br₂)

Causality: The use of glacial acetic acid as a solvent helps to moderate the reactivity of bromine and solubilize the reactants. The dropwise addition of bromine is crucial to control the exothermic reaction and prevent over-bromination.

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.7 g (20 mmol) of acetanilide in 20 mL of glacial acetic acid.

  • In a fume hood, carefully prepare a solution of 1.1 mL (3.4 g, 21 mmol) of bromine in 5 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirring acetanilide solution over 15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Decolorize the solution by adding a saturated aqueous solution of sodium bisulfite dropwise until the orange color disappears.

  • Collect the white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford 4-bromoacetanilide.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

Causality: Acetonitrile is used as a polar aprotic solvent. A catalytic amount of a strong acid like HCl is often required to activate the NBS for electrophilic attack on the aromatic ring.[7]

  • To a 50 mL round-bottom flask, add 1.35 g (10 mmol) of acetanilide and 20 mL of acetonitrile.

  • Add 1.96 g (11 mmol) of N-bromosuccinimide and 2 drops of concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 50 mL of water.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol.

Protocol 3: Bromination using Pyridinium Tribromide (PyBr₃)

Causality: The solid PyBr₃ is added in portions to control the release of bromine and the reaction rate. Acetic acid is a common solvent for this reagent.

  • In a 50 mL flask, dissolve 1.35 g (10 mmol) of acetanilide in 15 mL of glacial acetic acid.

  • Add 3.52 g (11 mmol) of pyridinium tribromide in small portions over 10 minutes with stirring.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Pour the mixture into 75 mL of cold water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove pyridine hydrobromide.

  • Recrystallize the crude 4-bromoacetanilide from an ethanol/water mixture.

Safety and Handling

The safe handling of brominating agents is of paramount importance.

Caption: Safety profiles of common brominating agents.

  • Bromine (Br₂): Always handle liquid bromine in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton), splash goggles, and a lab coat.[16] Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize spills. Bromine can cause severe burns on contact with skin and is highly toxic upon inhalation.[2][17]

  • N-Bromosuccinimide (NBS): NBS is a solid and is significantly safer to handle than liquid bromine.[5] However, it is an irritant and should be handled with standard PPE. Avoid inhaling the dust. Pure NBS is white; a yellow or brown coloration indicates the presence of free bromine, suggesting decomposition.[18]

  • Pyridinium Tribromide (PyBr₃): As a solid, PyBr₃ is easier and safer to handle than Br₂.[10] However, it is corrosive and a lachrymator.[19][20] It should be handled in a well-ventilated area with appropriate PPE. It is hygroscopic and should be stored in a dry environment.

Conclusion and Recommendations

The selection of an appropriate brominating agent is a critical parameter in the design of a synthetic route.

  • Elemental Bromine (Br₂) remains a powerful and economical choice for a wide range of brominations, especially on a large scale. Its high reactivity is advantageous for less reactive substrates, but this comes at the cost of significant handling hazards and potentially lower selectivity.

  • N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations and offers excellent regioselectivity in the electrophilic bromination of many activated aromatic systems. Its solid nature and ease of handling make it a much safer alternative to liquid bromine for many applications.

  • Pyridinium Tribromide (PyBr₃) provides a convenient and safe solid alternative to Br₂ for electrophilic brominations. It is particularly useful for substrates that are sensitive to the strongly acidic conditions generated during bromination with elemental bromine.

Ultimately, the optimal brominating agent will depend on the specific substrate, the desired selectivity, and the safety infrastructure available. For routine laboratory-scale electrophilic aromatic brominations, NBS and PyBr₃ often provide the best combination of efficacy, selectivity, and safety.

References

  • BenchChem. (2025). A Comparative Guide to Brominating Agents for Organic Synthesis. BenchChem.
  • Zhang, Y., et al. (2014).
  • Santa Cruz Biotechnology. (n.d.).
  • Flinn Scientific. (2014).
  • CymitQuimica. (n.d.). CAS 39416-48-3: Pyridinium tribromide. CymitQuimica.
  • Solano, D. M., Bacher, A., & Hashim, H. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • ResearchGate. (2025). Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination.
  • BOC Sciences. (2024). Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. BOC Sciences.
  • Pearson. (n.d.). In allylic bromination, why does NBS result in higher selectivity than Br2?. Pearson.
  • PrepChem. (n.d.). Preparation of pyridinium tribromide. PrepChem.com.
  • Apollo Scientific. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • Chad's Prep. (n.d.). 10.
  • ResearchGate. (2025). ChemInform Abstract: 8-Bromination of 2,6,9-Trisubstituted Purines with Pyridinium Tribromide.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • ChemHelpASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube.
  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • Google Patents. (n.d.). Bromination of aromatic compounds - US3303224A.
  • PubChem. (n.d.). This compound. PubChem.
  • Gaponik, N. P., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][3][19][20]triazines. Structural Chemistry, 32(5), 1761-1770.

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Chad's Prep. (2020, December 16). 10.
  • Guidechem. (n.d.). This compound, 98+% 33549-66-5 wiki. Guidechem.
  • ResearchGate. (2025). ChemInform Abstract: Bromination of Alkenes and Alkynes with (Bromodimethyl)sulfonium Bromide.
  • Al-Hourani, B. J., et al. (2021). Synthesis and Crystal Structures of 7,8-Bromo (Dibromo)-3-tert-Butylpyrazolo[5,1-c][3][19][20]triazines. Molecules, 26(11), 3245.

  • Allmpus. (n.d.). This compound. Allmpus.
  • Santana, L., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(11), 2972.
  • Papalia, T., et al. (2021). 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). Molbank, 2021(4), M1291.
  • Chegg. (2020, April 21). When 2,4-dibromo-3-methyltoluene is treated with bromine in the presence of iron (Fe), a compound with the molecular formula C8H7Br3 is obtained. Identify the structure of this product. Chegg.
  • University of Wisconsin-Milwaukee. (n.d.). Bromine Safety & Standard Operating Procedures. University of Wisconsin-Milwaukee.

Sources

A Comparative Analysis of the Cytotoxic Potential of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolone scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a vast spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The introduction of halogen atoms into these heterocyclic systems can dramatically modulate their physicochemical properties and biological activities, often enhancing their potency. This guide provides a comparative overview of the cytotoxicity of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, a halogenated pyrazolone core, against its derivatives. While direct cytotoxic data for the parent compound is not extensively reported in publicly accessible literature, by examining its derivatives, we can infer crucial structure-activity relationships (SAR) that guide future drug discovery efforts.

The Pyrazolin-5-one Core: A Privileged Scaffold

The 3-methyl-2-pyrazolin-5-one ring system is a versatile synthetic building block.[6] Its reactivity allows for substitutions at various positions, particularly at the C4 position and the N1/N2 nitrogens, enabling the creation of diverse chemical libraries. The parent structure, 3-methyl-1-phenyl-2-pyrazoline-5-one, serves as a common precursor in the synthesis of more complex and biologically active molecules.[7] Bromination at the C4 position to yield 4,4-dibromo derivatives introduces significant electrophilicity and lipophilicity, features that can enhance interactions with biological targets and influence cell permeability.

Comparative Cytotoxicity: The Impact of Substitution

The true measure of a cytotoxic agent's potential lies in its ability to selectively eliminate cancer cells while sparing normal, healthy cells. The evaluation of this compound derivatives reveals that substitutions on the pyrazolone ring are critical for enhancing cytotoxic effects. The primary method for this initial screening is often the Brine Shrimp Lethality Bioassay, a simple, rapid, and convenient general bioassay for tracking the cytotoxicity of compounds.[8]

Structure-Activity Relationship Insights

While data for the unsubstituted parent compound is sparse, studies on its derivatives provide compelling evidence for the role of N-phenyl substitutions in cytotoxicity. A key study synthesized a series of pyrazolone derivatives and tested their cytotoxicity, revealing that halogenation significantly impacts activity.[7]

  • Parent Phenyl-Substituted Pyrazolone (2a): The compound 3-methyl-1-phenyl-2-pyrazoline-5-one (a non-brominated analogue at C4) showed moderate cytotoxic activity.[7]

  • Dibromo-Phenyl Derivative (2b): A derivative, 4,4-dibromo-3-methyl-1-(2',4'-dibromo-benzene)-2-pyrazoline-5-one , which features bromine atoms on both the pyrazolone ring (C4) and the N1-phenyl substituent, demonstrated markedly higher cytotoxicity.[7] This suggests a synergistic effect of multi-site bromination.

  • Dinitro-Phenyl Derivative (2c): Similarly, a study on brominated 5-methyl-2,4-dihydropyrazol-3-one derivatives found that 4,4-dibromo-2-(2,4-dinitro-phenyl)-5-methyl-2,4-dihydro-pyrazol-3-one exhibited "tremendous bioactivity" against brine shrimp.[9] This highlights that strong electron-withdrawing groups on the N-phenyl ring can also confer potent cytotoxicity.

The collective findings strongly suggest that the this compound core is a promising scaffold, but its cytotoxic potential is significantly amplified by the addition of substituted aryl groups at the nitrogen position. The presence of further halogens or nitro groups on the N-phenyl ring appears to be a key determinant of enhanced activity.[7][9]

Quantitative Cytotoxicity Data

For a more precise comparison, cytotoxicity is often expressed as the IC50 (half-maximal inhibitory concentration) value, which is the concentration of a drug that is required for 50% inhibition in vitro. While a direct head-to-head IC50 comparison for the specific topic compounds is challenging due to variations in experimental setups across different studies, we can compile representative data for related pyrazolone derivatives to illustrate the range of potencies observed.

Compound ClassSubstituentsAssay TypeCell Line(s)IC50 ValueReference
Pyrazolone Derivative 3-methyl-1-phenylBrine ShrimpN/A38 ppm[7]
Brominated Pyrazolone Derivative 4,4-dibromo, 1-(2',4'-dibromo-benzene)Brine ShrimpN/A19.5 ppm[7]
Indolo-pyrazole Derivative (6c) Thiazolidinone graftMTT AssaySK-MEL-28 (Melanoma)3.46 µM[10]
Indolo-pyrazole Derivative (6c) Thiazolidinone graftMTT AssayHCT-116 (Colon)9.02 µM[10]
Pyrazole-dicarboxylate (4a) 4-chloro-phenylMTT AssayP815 (Murine Mastocytoma)32 µg/mL[11]

Note: The data presented is from different studies and should be interpreted with caution. Direct comparisons are most valid when compounds are tested within the same study under identical conditions.

Potential Mechanisms of Action

The cytotoxic effects of pyrazolone derivatives are believed to stem from multiple mechanisms of action. Understanding these pathways is crucial for rational drug design.

  • Induction of Apoptosis: Many cytotoxic compounds exert their effects by triggering programmed cell death, or apoptosis. Studies on indolo-pyrazole derivatives have shown they can induce morphological and nuclear alterations characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.[10]

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process, and its disruption can lead to cell death. Certain pyrazole derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[10]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. Some pyrazole-based compounds have been identified as tubulin polymerization inhibitors, functioning similarly to established anticancer agents like colchicine.[10]

  • Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives have been shown to induce the generation of ROS, which can lead to oxidative stress and cellular damage, ultimately triggering apoptosis.[10][12]

The dibromo-substitution at the C4 position of the pyrazolin-5-one ring creates a reactive electrophilic center, which could potentially alkylate biological nucleophiles, such as cysteine residues in enzymes or DNA bases, leading to cellular dysfunction and death.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating cytotoxicity. Below are detailed methodologies for two commonly employed assays mentioned in the literature for testing pyrazolone derivatives.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow Figure 1: MTT Assay Experimental Workflow A 1. Cell Seeding Seed cells (e.g., A431, HaCaT) in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of pyrazolone derivatives. Include vehicle control & positive control. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72h). B->C D 4. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well. Incubate for 3-4h at 37°C. C->D E 5. Formazan Solubilization Remove media, add DMSO or isopropanol to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance on a microplate reader (e.g., at 570 nm). E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. F->G BrineShrimpAssay Figure 2: Brine Shrimp Lethality Bioassay Principle Compound Test Compound (Pyrazolone Derivative) Exposure Exposure in Seawater Medium (24 hours) Compound->Exposure Shrimp Brine Shrimp Nauplii (Artemia salina) Shrimp->Exposure Outcome Count Survivors Exposure->Outcome LC50 Calculate LC50 (Lethal Concentration, 50%) Outcome->LC50

Caption: Principle of the brine shrimp bioassay for preliminary cytotoxicity screening.

Step-by-Step Methodology:

  • Hatching Shrimp: Brine shrimp eggs are hatched in a shallow rectangular dish filled with artificial seawater under a light source for 48 hours.

  • Sample Preparation: Test compounds are dissolved in DMSO and then diluted with artificial seawater to obtain a range of concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Assay Setup: For each concentration, 10-15 mature nauplii (larvae) are transferred into a vial containing 5 mL of the test solution. A control vial containing only DMSO and seawater is also prepared.

  • Incubation and Observation: The vials are maintained under illumination and observed after 24 hours. The number of surviving shrimp in each vial is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 (lethal concentration for 50% of the population) is determined by plotting the percentage of mortality against the log of the compound concentration. An LC50 value of less than 1000 µg/mL is generally considered bioactive. [8]

Conclusion and Future Directions

The available evidence strongly indicates that while the this compound scaffold is a viable starting point, its cytotoxic potential is unlocked through strategic derivatization, particularly at the N1 or N2 position. The addition of substituted phenyl rings, especially those bearing additional halogens or electron-withdrawing nitro groups, consistently enhances cytotoxic activity in preliminary assays. [7][9]This suggests that a combination of the reactive 4,4-dibromo moiety and a tailored N-aryl substituent is key to achieving high potency.

Future research should focus on a systematic, head-to-head comparison of a library of N-substituted this compound derivatives against a panel of human cancer cell lines and a non-cancerous control line. Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds will be critical for advancing these promising scaffolds from cytotoxic hits to potential lead compounds in cancer drug discovery.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

  • Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. Available at: [Link]

  • Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents. ResearchGate. Available at: [Link]

  • Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. ResearchGate. Available at: [Link]

  • Pyrazole and its biological activity. ResearchGate. Available at: [Link]

  • Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]

  • Biological activities of pyrazoline derivatives--a recent development. PubMed. Available at: [Link]

  • Cytotoxicity profile of combretastatin-fused-pyrazolones (43a-d and 44a-d). ResearchGate. Available at: [Link]

  • Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. Available at: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]

  • Recently Reported Biological Activities of Pyrazole Compounds. ResearchGate. Available at: [Link]

  • Cytotoxic Activity of the Tested Compounds on Different Cell Lines. ResearchGate. Available at: [Link]

  • Biological activities of pyrazoline derivatives--a recent development. Semantic Scholar. Available at: [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. Scientific Research Publishing. Available at: [Link]

  • Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. National Center for Biotechnology Information. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

Sources

A Comparative Guide to Alternative Methods for the Synthesis of 4,4-Disubstituted Pyrazolones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,4-disubstituted pyrazolone scaffold is a privileged motif in medicinal chemistry and materials science, bestowing unique three-dimensional properties that can enhance biological activity and material characteristics. The geminal substitution at the C4 position creates a quaternary stereocenter, which is of significant interest in drug design for exploring new chemical space and improving pharmacokinetic profiles. This guide provides a comparative overview of modern synthetic strategies for accessing these valuable compounds, moving beyond classical approaches to highlight more efficient, greener, and stereoselective methodologies. We will delve into the mechanistic underpinnings of each method, providing experimental insights and comparative data to inform your synthetic planning.

Introduction: The Significance of the C4-Quaternary Center

Traditionally, the synthesis of pyrazolones via the Knorr condensation of β-ketoesters and hydrazines has been a workhorse in heterocyclic chemistry.[1] However, this method typically yields products with a reactive methylene group at the C4 position, necessitating further functionalization. The direct and controlled synthesis of 4,4-disubstituted pyrazolones presents a more atom-economical and efficient approach. The introduction of two substituents at the C4 position locks the conformation of the pyrazolone ring, which can have profound effects on its interaction with biological targets.

This guide will explore three major alternative strategies for the synthesis of 4,4-disubstituted pyrazolones:

  • Direct Functionalization of the Pyrazolone C4-Position: Methods that introduce substituents directly onto the C4-position of a pre-formed pyrazolone ring.

  • Cycloaddition Strategies for Spiro-Pyrazolones: Reactions that construct a new ring system at the C4 position, creating a spirocyclic scaffold.

  • Multicomponent Reactions (MCRs): One-pot reactions that assemble the 4,4-disubstituted pyrazolone core from three or more starting materials.

Direct Functionalization of the Pyrazolone C4-Position

The direct introduction of two substituents at the C4 position of the pyrazolone ring is an attractive and straightforward approach. This can be achieved through various methods, including alkylation, arylation, and the introduction of heteroatoms.

C4-Dialkylation and C4-Diarylation

Direct dialkylation of the C4-methylene group of a pyrazolone can be challenging due to issues with controlling the degree of alkylation and the potential for O-alkylation. However, with careful choice of base and electrophile, this can be a viable method. A more common and controlled approach involves the Michael addition of a pyrazolone to an α,β-unsaturated compound, followed by a second functionalization.

Representative Experimental Protocol: Synthesis of a 4-Aryl-4-alkyl-pyrazolone via Michael Addition and Alkylation

  • Michael Addition: To a solution of 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq) in a suitable solvent such as ethanol or THF, add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Add the α,β-unsaturated Michael acceptor (e.g., chalcone, 1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the intermediate Michael adduct can be isolated or used directly in the next step.

  • Alkylation: To the solution containing the Michael adduct, add a stronger base (e.g., NaH or K₂CO₃) and the desired alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq).

  • Stir the reaction at room temperature or with heating until the alkylation is complete.

  • Work-up the reaction by quenching with water, extracting with an organic solvent, drying, and purifying by column chromatography.

Causality Behind Experimental Choices:

  • The choice of a weak base in the Michael addition step is crucial to favor C-alkylation over O-alkylation and to prevent self-condensation of the pyrazolone.

  • A stronger base is required for the second alkylation step to deprotonate the less acidic C-H bond of the 4-monosubstituted pyrazolone intermediate.

  • The sequential nature of the additions allows for the introduction of two different substituents at the C4 position.

Enantioselective α-Amination of 4-Substituted Pyrazolones

The introduction of a nitrogen-containing substituent at the C4 position can be achieved with high enantioselectivity using chiral catalysts. This is a powerful method for creating chiral quaternary centers.[2][3]

Representative Experimental Protocol: Chiral Thiourea-Catalyzed α-Amination [3]

  • In a reaction vial, dissolve the 4-substituted pyrazolone (1.0 eq) and the chiral thiourea catalyst (e.g., a quinine-derived thiourea, 0.05-0.1 eq) in a suitable solvent like toluene or dichloromethane.

  • Add the azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, 1.1 eq) to the mixture at room temperature.

  • Stir the reaction for the specified time (typically a few hours) until completion as monitored by TLC.

  • The product can be purified directly by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The chiral thiourea catalyst acts as a bifunctional catalyst, activating both the pyrazolone nucleophile and the azodicarboxylate electrophile through hydrogen bonding interactions. This dual activation in a chiral environment leads to the high enantioselectivity of the reaction.

  • The use of azodicarboxylates as the nitrogen source is advantageous due to their high reactivity and the stability of the resulting N-N bond.

Comparison of Direct Functionalization Methods

MethodKey ReactantsCatalyst/ReagentTypical YieldsKey AdvantagesKey Disadvantages
Michael Addition/Alkylation Pyrazolone, Michael acceptor, Alkylating agentBase (e.g., piperidine, NaH)60-90%Versatile for introducing two different substituents.Two-step process, potential for side reactions (O-alkylation).
Enantioselective α-Amination 4-Substituted pyrazolone, AzodicarboxylateChiral catalyst (e.g., thiourea)80-99%High enantioselectivity (up to 97% ee), mild conditions.[3]Requires a pre-functionalized pyrazolone, catalyst can be expensive.

Reaction Workflow for Enantioselective α-Amination

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification R1 4-Substituted Pyrazolone P1 Mixing in Solvent (e.g., Toluene) R1->P1 R2 Azodicarboxylate R2->P1 R3 Chiral Thiourea Catalyst R3->P1 P2 Stirring at Room Temperature P1->P2 Prod 4-Amino-4-substituted Pyrazolone P2->Prod Pur Flash Column Chromatography Prod->Pur

Caption: Workflow for the enantioselective α-amination of 4-substituted pyrazolones.

Cycloaddition Strategies for the Synthesis of Spiro-Pyrazolones

Spiro-pyrazolones are a fascinating class of 4,4-disubstituted pyrazolones where the C4 atom is a spiro center, connecting the pyrazolone ring to another cyclic system. Cycloaddition reactions are a powerful tool for the construction of these complex architectures with high stereocontrol.

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloadditions are a highly efficient method for constructing five-membered rings. In the context of spiro-pyrazolone synthesis, this often involves the reaction of a pyrazolone-based olefin (as the dipolarophile) with a 1,3-dipole.

Representative Experimental Protocol: Diastereoselective [3+2] Cycloaddition of a Pyrazolone-based Olefin with an Azomethine Imine [4]

  • To a solution of the pyrazolone-based olefin (e.g., 4-arylidene-3-methyl-1-phenyl-2-pyrazolin-5-one, 1.0 eq) in a suitable solvent such as dichloromethane, add the N,N'-cyclic azomethine imine (1.2 eq).

  • Add a catalytic amount of benzoic acid (0.2 eq).

  • Stir the reaction mixture at room temperature for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography to afford the desired spiropyrazolone.

Causality Behind Experimental Choices:

  • The pyrazolone-based olefin acts as an electron-deficient dipolarophile, readily reacting with the electron-rich azomethine imine.

  • The use of a Brønsted acid catalyst like benzoic acid can protonate the azomethine imine, increasing its reactivity and promoting the cycloaddition.

  • The stereochemical outcome of the reaction is often highly diastereoselective, controlled by the facial selectivity of the approach of the dipole to the dipolarophile.

[4+2] Cycloaddition Reactions

Formal [4+2] cycloadditions, or Diels-Alder reactions, can be employed to construct six-membered rings spiro-fused to the pyrazolone core. This can be achieved, for example, through the reaction of vinyl benzoxazinanones with alkylidene pyrazolones catalyzed by a chiral palladium complex.[5]

Representative Experimental Protocol: Pd-Catalyzed [4+2] Cycloaddition [5]

  • In a glovebox, add the chiral palladium catalyst (prepared in situ from a palladium precursor and a chiral ligand) to a solution of the vinyl benzoxazinanone (1.0 eq) in a dry solvent like THF.

  • Add the alkylidene pyrazolone (1.2 eq) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 40 °C) for the required duration.

  • After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • The chiral palladium(0) complex catalyzes the reaction by coordinating to the vinyl benzoxazinanone, which then acts as a 1,4-dipole equivalent.

  • The alkylidene pyrazolone serves as the dienophile in this formal cycloaddition.

  • The chiral ligand on the palladium catalyst controls the enantioselectivity of the reaction, leading to the formation of a specific enantiomer of the spiro-pyrazolone product.

Comparison of Cycloaddition Strategies

MethodKey ReactantsCatalystTypical YieldsKey AdvantagesKey Disadvantages
[3+2] Cycloaddition Pyrazolone-based olefin, 1,3-Dipole (e.g., azomethine imine)Brønsted acid (e.g., PhCO₂H)70-98%High diastereoselectivity, mild conditions, broad substrate scope.[4]May require synthesis of the 1,3-dipole precursor.
[4+2] Cycloaddition Vinyl benzoxazinanone, Alkylidene pyrazoloneChiral Pd(0)/ligand complex80->99%High enantioselectivity (up to 99% ee), access to complex spiro-fused systems.[5]Requires a transition metal catalyst and chiral ligand, may be sensitive to air and moisture.

Reaction Mechanism for [3+2] Cycloaddition

G cluster_reactants Starting Materials cluster_transition Transition State cluster_product Product R1 Pyrazolone-based Olefin (Dipolarophile) TS Concerted or Stepwise Cycloaddition R1->TS H+ (cat.) R2 Azomethine Imine (1,3-Dipole) R2->TS Prod Spiropyrazolone TS->Prod Diastereoselective Ring Formation

Caption: Mechanism of the [3+2] cycloaddition for spiropyrazolone synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While direct MCRs for 4,4-disubstituted pyrazolones are less common, some strategies involve the in-situ formation of a pyrazolone which then undergoes further reaction in a one-pot fashion.

A prominent example involves a four-component reaction to synthesize pyrano[2,3-c]pyrazoles, which are spiro-like systems.[6]

Representative Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [6]

  • In a reaction vessel, combine an aldehyde (1.0 eq), malononitrile (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and a hydrazine (e.g., hydrazine hydrate, 1.0 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of a base, such as piperidine or a solid-supported catalyst.

  • Heat the reaction mixture to reflux for the specified time.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • This reaction proceeds through a cascade of reactions. Initially, the β-ketoester and hydrazine react to form a pyrazolone. Simultaneously, a Knoevenagel condensation between the aldehyde and malononitrile generates a Michael acceptor.

  • The pyrazolone then undergoes a Michael addition to the activated alkene, followed by an intramolecular cyclization and tautomerization to yield the final pyrano[2,3-c]pyrazole product.

  • The one-pot nature of this reaction avoids the need for isolation of intermediates, saving time and resources.

Comparison with Other Methods

MethodKey ReactantsCatalystTypical YieldsKey AdvantagesKey Disadvantages
Four-Component Reaction Aldehyde, Malononitrile, β-ketoester, HydrazineBase (e.g., piperidine)75-95%High atom economy, operational simplicity, rapid access to complex scaffolds.[6]The final product is a fused system, not a simple 4,4-disubstituted pyrazolone.

Logical Relationship in the Four-Component Reaction

G cluster_reactants Four Components cluster_intermediates In-situ Intermediates cluster_reactions Key Reactions cluster_product Final Product A Aldehyde K Knoevenagel Adduct (Michael Acceptor) A->K M Malononitrile M->K B β-Ketoester P Pyrazolone B->P H Hydrazine H->P MA Michael Addition K->MA P->MA Cyc Intramolecular Cyclization MA->Cyc FP Pyrano[2,3-c]pyrazole Cyc->FP

Caption: Intermediates and key steps in the four-component synthesis of pyrano[2,3-c]pyrazoles.

Conclusion

The synthesis of 4,4-disubstituted pyrazolones has evolved significantly, with a range of powerful and versatile methods now available to the synthetic chemist. The choice of the most appropriate method will depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials.

  • Direct functionalization offers a conceptually simple route, with enantioselective methods providing access to chiral quaternary centers.

  • Cycloaddition strategies are unparalleled for the construction of complex spiro-pyrazolone scaffolds with high levels of stereocontrol.

  • Multicomponent reactions provide a highly efficient and atom-economical means of rapidly assembling complex pyrazolone-containing heterocycles.

By understanding the scope and limitations of each of these alternative methods, researchers can make informed decisions to accelerate their research and development programs in the pursuit of novel drugs and materials.

References

  • Catalytic enantioselective synthesis of chiral 4-hydroxy 4′-substituted pyrazolones by the vinylogous aldol reaction of pyrazole-4,5-diones with 3-alkylidene-2-oxindoles. New Journal of Chemistry, 2021. [Link]

  • Asymmetric Synthesis of Spiropyrazolones via Chiral Pd(0)/Ligand Complex-Catalyzed Formal [4+2] Cycloaddition of Vinyl Benzoxazinanones with Alkylidene Pyrazolones. The Journal of Organic Chemistry, 2021. [Link]

  • Cycloadditions and condensations as essential tools in spiropyrazoline synthesis. European Journal of Medicinal Chemistry, 2013. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Synthesis of 4-(acylacetyl)-1-phenyl-2-pyrazolin-5-ones from 3-acyl-2H-pyran-2,4(3H)-diones. Their synthetic applications to functionalized 4-oxopyrano[2,3-c]pyrazole derivatives. The Journal of Organic Chemistry, 1985. [Link]

  • Asymmetric α-Amination of 4-Substituted Pyrazolones Catalyzed by a Chiral Gd(OTf)3/N,N′-Dioxide Complex. Organic Letters, 2011. [Link]

  • Asymmetric Synthesis of Spiropyrazolone-Fused Dihydrofuran-naphthoquinones Bearing Contiguous Stereocenters via a Michael Addition/Chlorination/Nucleophilic Substitution Sequence. The Journal of Organic Chemistry, 2023. [Link]

  • Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. The Journal of Organic Chemistry, 2013. [Link]

  • Synthesis of 3-substituted and 3,4-disubstituted pyrazolin-5-ones. Journal of the Serbian Chemical Society, 2005. [Link]

  • Synthesis of 4-Arylallylidenepyrazolone Derivatives. Molbank, 2019. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 2023. [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Clinical, Cosmetic and Investigational Dermatology, 2021. [Link]

  • Enantioselective Synthesis of Dihydropyrazoles by Formal [4+1] Cycloaddition of in Situ-Derived Azoalkenes and Sulfur Ylides. Journal of the American Chemical Society, 2015. [Link]

  • Synthesis of 3-substituted and 3,4-disubstituted pyrazolin-5-ones. Journal of the Serbian Chemical Society, 2005. [Link]

  • Metal-Free Direct C–H Thiolation and Thiocyanation of Pyrazolones. European Journal of Organic Chemistry, 2017. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 2015. [Link]

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 2018. [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 2017. [Link]

  • Oxa-Michael Cascade [4+2] Annulation of Pyrazoledione-derived Morita–Baylis–Hillman (Pyro-MBH) Alcohols with Arylidene Pyarazolones: One pot Access to Dispiropyrazolone fused Tetrahydropyran. ChemRxiv, 2023. [Link]

Sources

A Comparative Analysis of Brominated vs. Non-Brominated Pyrazolone Derivatives: Structure, Activity, and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolone Scaffold and the Strategic Role of Bromination

Pyrazolone, a five-membered heterocyclic lactam ring, stands as a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] Since the synthesis of the first pyrazolin-5-one by Ludwig Knorr in 1883, compounds bearing this nucleus have been developed into prominent anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer agents.[3][4][5] The versatility of the pyrazolone scaffold allows for extensive structural modifications, enabling chemists to fine-tune its biological profile.

A key strategy in this optimization process is halogenation, particularly the introduction of a bromine atom. Bromination can significantly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This, in turn, can profoundly impact its biological activity by enhancing membrane permeability, improving binding affinity to target proteins through halogen bonding, or participating directly in the mechanism of action.[6][7] This guide provides a comparative overview of the biological activities of brominated and non-brominated pyrazolone derivatives, supported by experimental data and detailed protocols for researchers in drug discovery.

Antimicrobial Activity: Enhancing Potency Through Bromination

Pyrazolone derivatives have long been recognized for their potential to combat microbial infections.[4][8] The introduction of bromine into the pyrazolone scaffold has often been shown to enhance this antimicrobial efficacy. This enhancement is frequently attributed to increased lipophilicity, which facilitates the compound's passage through the lipid-rich cell membranes of bacteria and fungi.

One study investigating pyrazoline derivatives demonstrated that the strategic placement of bromo-phenyl groups could significantly influence antibacterial and antifungal activity. For instance, replacing a chloro-phenyl substituent with a bromo-phenyl group was found to enhance the antimicrobial effect against a range of bacteria and fungi.[9] Another study synthesized a series of bromo-benzothiazolo pyrazolines specifically to investigate the effect of bromine on biological activity, finding that the brominated compounds were active against several pathogenic bacteria.[6][10]

Comparative Antimicrobial Data
Compound ClassNon-Brominated Derivative Activity (MIC µg/mL)Brominated Derivative Activity (MIC µg/mL)Target OrganismsReference
Phenyl-Pyrazoline64-25632-128S. aureus, E. coli, P. aeruginosa, C. albicans[9]
Benzothiazolo-PyrazolineParent compound showed moderate activityEnhanced zone of inhibitionS. aureus, B. subtilis, S. typhi[6][10]

Note: The data above is a synthesized representation from multiple sources to illustrate the general trend. Specific values can vary significantly based on the full molecular structure.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

This method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity.[11] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

Methodology:

  • Medium Preparation: Prepare Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

  • Plate Seeding: Pour the molten agar into sterile Petri dishes. Once solidified, spread the prepared microbial inoculum evenly over the entire surface of the agar using a sterile cotton swab.

  • Well Creation: Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the agar.

  • Compound Loading: Prepare stock solutions of the brominated and non-brominated pyrazolone derivatives in a suitable solvent (e.g., DMSO). Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.[12]

  • Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., Streptomycin, Chloramphenicol) as a positive control.[6][8]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the clear zone of inhibition (where microbial growth is prevented) around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Workflow for Antimicrobial Screening

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare & Sterilize Agar Medium prep_inoculum Prepare Standardized Microbial Inoculum prep_compounds Dissolve Test Compounds & Controls seed_plates Seed Agar Plates with Inoculum prep_compounds->seed_plates create_wells Create Wells in Agar seed_plates->create_wells load_wells Load Compounds into Wells create_wells->load_wells incubate Incubate Plates load_wells->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones compare Compare Activity (Test vs. Controls) measure_zones->compare

Caption: Workflow for the Agar Well Diffusion Assay.

Anticancer Activity: Targeting Cell Proliferation

The pyrazole nucleus is a privileged scaffold in oncology, with many derivatives showing potent cytotoxic effects against various cancer cell lines.[13][14][15] Bromination has emerged as a valuable tool for enhancing this anticancer potential. Studies have shown that pyrazoline derivatives bearing a 4-bromophenyl group can exhibit significant growth inhibition against lung, cervical, and breast cancer cell lines.[13] In some cases, brominated analogues have shown superior potency compared to their non-brominated counterparts and even standard chemotherapeutic drugs.[16]

The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The presence of the bromine atom can enhance binding to key enzymatic targets, such as cyclin-dependent kinases (CDKs) or tubulin, thereby disrupting cell division.[13][17]

Comparative Anticancer Data (IC₅₀ Values)
Cell LineActivity of Non-Brominated Analogue (µM)Activity of Bromo-Substituted Analogue (µM)Reference
HCT-116 (Colon)>104.27[16]
HOP-92 (Lung)>101.66[16]
MCF-7 (Breast)9.35.8[13]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[18][19] It measures the metabolic activity of living cells, which is typically proportional to the cell number.

Methodology:

  • Cell Seeding: Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated and non-brominated test compounds. Remove the old media from the wells and add fresh media containing the different concentrations of the compounds. Include wells with untreated cells (negative control) and a standard anticancer drug (e.g., Doxorubicin) as a positive control.[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Workflow for In Vitro MTT Cytotoxicity Assay

cluster_prep Cell Culture & Plating cluster_treat Compound Treatment cluster_measure Viability Measurement seed_cells Seed Cancer Cells in 96-Well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_compounds Add Serial Dilutions of Test Compounds incubate_24h->treat_compounds incubate_48h Incubate for 48-72h treat_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize Add Solubilizing Agent (e.g., DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance Calculate IC50 Calculate IC50 read_absorbance->Calculate IC50

Caption: Workflow for the MTT Cell Viability Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many pyrazolone derivatives exhibit potent anti-inflammatory effects.[20][21] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation.[3][22]

The introduction of bromine can modulate the selectivity and potency of COX inhibition. Some brominated pyrazole derivatives have shown potent, dose-dependent reduction in inflammation in preclinical models, with efficacy sometimes exceeding that of established drugs like indomethacin.[22] The structural modifications afforded by bromination can improve the compound's fit within the active site of COX-2, the inducible isoform of the enzyme primarily associated with inflammation, leading to enhanced selective inhibition and potentially a better safety profile with fewer gastrointestinal side effects.[20][22]

Mechanism of COX Inhibition

AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs Pyrazolone Pyrazolone Derivative (NSAID) Pyrazolone->Inhibition Inhibition->COX Inhibition

Caption: Inhibition of Prostaglandin Synthesis by Pyrazolones.

Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in conditions like arthritis. This assay provides a simple in vitro method to screen for anti-inflammatory potential by measuring a compound's ability to inhibit heat-induced protein denaturation.[23][24][25]

Methodology:

  • Reaction Mixture Preparation: For each sample, prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound solution (brominated or non-brominated pyrazolone) at various concentrations.[25]

  • Control Preparation: Prepare a control mixture using 2.0 mL of distilled water instead of the test compound solution.[25]

  • Reference Standard: Use a known anti-inflammatory drug, such as Diclofenac sodium, as a reference standard for comparison.[25]

  • Incubation: Incubate all the mixtures at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100 A higher percentage of inhibition indicates greater anti-inflammatory activity.

Conclusion and Future Perspectives

The strategic incorporation of bromine into the pyrazolone scaffold is a validated and powerful approach in medicinal chemistry for enhancing biological activity. Across antimicrobial, anticancer, and anti-inflammatory applications, evidence suggests that bromination often leads to derivatives with superior potency. This enhancement is likely due to a combination of factors, including increased lipophilicity for better cell penetration and improved target engagement through specific interactions like halogen bonding.

The experimental protocols provided herein offer robust and reproducible methods for researchers to conduct their own comparative analyses. As the understanding of structure-activity relationships deepens, the rational design of novel brominated pyrazolones will continue to be a promising avenue for the discovery of next-generation therapeutics. Future work should focus on elucidating the precise molecular interactions of these compounds with their biological targets to further refine drug design and minimize off-target effects.

References

  • A simple and reliable approach for assessing anticancer activity in vitro - PubMed. (n.d.). PubMed.
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Bentham Science.
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Synthesis and anti-inflammatory activity of some pyrazolone derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). PubMed Central.
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.). PubMed.
  • In vitro methods of screening of anticancer agents | PPTX - Slideshare. (n.d.). Slideshare.
  • Journal of Pharmacognosy and Phytochemistry In vitro and in vivo Methods for Anticancer Activity Evaluation and Some Indian Medi - ResearchGate. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines - Bioinfo Publications. (n.d.).
  • (PDF) Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives - ResearchGate. (n.d.).
  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (2009). International Journal of Microbiology Research.
  • Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed. (n.d.). PubMed.
  • IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (2022).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). AIMS Press.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (2024).
  • Assessment of antimicrobial activity - Protocols.io. (2019). Protocols.io.
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC - NIH. (n.d.).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021). Acta Scientific.
  • Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC - PubMed Central. (n.d.). PubMed Central.
  • Antiinflammatory Activity: Evaluation of a New Screening Procedure - PubMed. (n.d.). PubMed.
  • Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. - ResearchGate. (n.d.).
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES | TSI Journals. (n.d.). TSI Journals.
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists - PubMed. (n.d.). PubMed.
  • Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles - Benchchem. (n.d.). Benchchem.
  • Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (n.d.).
  • (PDF) PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES - ResearchGate. (2015).
  • Biological activities of pyrazoline derivatives--a recent development - PubMed. (n.d.). PubMed.
  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds - ResearchGate. (2025).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (2024).
  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC - NIH. (n.d.).
  • Synthesis and anticancer evaluation of pyrazolone derivatives 64 - ResearchGate. (n.d.).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). PubMed Central.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024). Biointerface Research in Applied Chemistry.
  • Synthesis and biological evaluation of new pyrazolone-pyridazine conjugates as anti-inflammatory and analgesic agents - PubMed. (n.d.). PubMed.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
  • 104332 PDFs | Review articles in PYRAZOLES - ResearchGate. (n.d.).
  • Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide | Request PDF - ResearchGate. (2025).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.

Sources

"comparative spectroscopic analysis of pyrazolone tautomers"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Spectroscopic Analysis of Pyrazolone Tautomers

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone and its derivatives are a cornerstone in medicinal chemistry and material science, valued for their wide-ranging biological activities and versatile applications. A critical aspect of their chemistry, which dictates their reactivity, biological function, and physicochemical properties, is their existence in various tautomeric forms. The dynamic equilibrium between the CH, OH, and NH tautomers is sensitive to the molecular environment, including solvent, pH, and substitution patterns. Consequently, the precise characterization of the dominant tautomeric form is paramount for rational drug design and material development.

This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques employed to elucidate the tautomeric nature of pyrazolones. We will move beyond a simple listing of methods to explain the "why" behind experimental choices, grounding our discussion in the principles of each technique and supporting claims with experimental data from peer-reviewed literature.

The Landscape of Pyrazolone Tautomerism

Pyrazolone derivatives can exist in three main tautomeric forms, arising from the migration of a proton. The equilibrium between these forms is often subtle and can be influenced by both intramolecular and intermolecular factors.

  • CH-form (Keto Form): Characterized by a methylene group (CH₂) in the pyrazolone ring.

  • OH-form (Enol Form): Features a hydroxyl group (OH) attached to the pyrazolone ring.

  • NH-form (Amide Form): Contains an N-H bond within the pyrazolone ring structure.

The following diagram illustrates the tautomeric equilibrium in a generic pyrazolone structure.

Tautomers CH CH-form (Keto) OH OH-form (Enol) CH->OH [H+] NH NH-form (Amide) CH->NH [H+] OH->NH [H+]

Caption: Tautomeric equilibrium of pyrazolone forms.

Understanding which tautomer predominates under specific conditions is crucial, as it governs the molecule's hydrogen bonding capacity, lipophilicity, and interaction with biological targets.

Comparative Spectroscopic Analysis: A Multi-faceted Approach

No single spectroscopic technique can unequivocally determine the tautomeric structure of a pyrazolone derivative under all conditions. A synergistic approach, combining data from multiple techniques, provides the most robust and reliable characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is arguably the most powerful tool for tautomer analysis in solution. It provides detailed information about the chemical environment of each nucleus, allowing for direct observation of the structural features unique to each tautomer.

Expertise & Experience: The choice of solvent is a critical experimental parameter in NMR studies of tautomerism. Protic solvents can exchange protons with the pyrazolone, potentially altering the natural equilibrium and complicating spectral interpretation. Therefore, aprotic solvents like DMSO-d₆ or CDCl₃ are often preferred for initial studies. Temperature-dependent NMR studies can also provide valuable insights into the thermodynamics of the tautomeric equilibrium.

Trustworthiness: The self-validating nature of NMR lies in the consistency of data across different nuclei. For instance, the presence of a CH₂ group in the ¹H and ¹³C spectra, coupled with the absence of a distinct OH or NH proton signal (or its characteristic chemical shift and coupling), provides strong evidence for the CH-form.

¹H NMR Spectroscopy:

  • CH-form: Exhibits a characteristic signal for the CH₂ protons, typically a singlet, in the range of 3.0-4.0 ppm.

  • OH-form: Shows a broad singlet for the OH proton, which is sensitive to concentration and temperature. Its chemical shift can vary significantly (5-15 ppm).

  • NH-form: Displays a signal for the NH proton, often in the range of 8-12 ppm.

¹³C NMR Spectroscopy:

  • CH-form: The C-4 carbon (the one bearing the two protons) will appear in the aliphatic region (around 40-60 ppm). The C=O carbon will have a chemical shift in the range of 160-180 ppm.

  • OH-form: The C-4 carbon becomes an sp² carbon and shifts downfield (90-110 ppm). The C-5 carbon, now bearing the OH group, will also be in the aromatic/vinylic region.

  • NH-form: The C=O carbon signal is typically observed.

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, it can provide unambiguous evidence. The chemical shift of the nitrogen atoms is highly sensitive to their hybridization state and protonation status, allowing for clear differentiation between the NH form and the other tautomers.

Comparative NMR Data Summary

TautomerKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
CH-form ~3.5 (s, 2H, CH₂)~40 (C-4), ~170 (C=O)
OH-form >10 (br s, 1H, OH)~95 (C-4)
NH-form ~11 (s, 1H, NH)~160 (C=O)
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Equilibrium Studies

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly as a function of solvent polarity and pH. Each tautomer possesses a distinct conjugated system, resulting in a unique absorption spectrum.

Expertise & Experience: The choice of solvent is paramount in UV-Vis studies. By systematically varying the solvent polarity (e.g., from hexane to ethanol to water), one can observe shifts in the absorption maxima (λ_max), which can be correlated with the stabilization of a particular tautomer. For example, polar protic solvents are known to favor the zwitterionic NH-form in some pyrazolone systems.

Trustworthiness: The presence of isosbestic points in a series of UV-Vis spectra recorded under varying conditions (e.g., pH) is a strong indicator of a two-component equilibrium, in this case, between two tautomeric forms. This provides a self-validating check for the proposed equilibrium.

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a concentrated stock solution of the pyrazolone derivative in a non-polar solvent (e.g., dioxane).

  • Solvent Series: Prepare a series of solutions with varying solvent polarities by adding the stock solution to different solvents (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water). Ensure the final concentration of the pyrazolone is constant.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Compare the λ_max and molar absorptivity (ε) values across the solvent series. A significant shift in λ_max indicates a change in the predominant tautomeric form.

UVVisWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., in Dioxane) B Create Solvent Series (Varying Polarity) A->B C Record UV-Vis Spectra (200-500 nm) B->C D Compare λ_max and ε C->D E Identify Isosbestic Points D->E F Correlate with Tautomer Form E->F

Caption: Workflow for solvent-dependent UV-Vis analysis.

Vibrational Spectroscopy (IR and Raman): Probing Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying specific functional groups present in each tautomer. They are often used for solid-state analysis but can also be applied to solutions.

Expertise & Experience: In IR spectroscopy, the C=O stretching vibration is a key diagnostic band. A strong band in the region of 1650-1720 cm⁻¹ is indicative of the keto (CH) or amide (NH) form. The absence or significant weakening of this band, coupled with the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹, suggests the presence of the enol (OH) form. Raman spectroscopy can be particularly useful for aqueous solutions due to the weak Raman scattering of water.

Trustworthiness: The complementary nature of IR and Raman spectroscopy provides a self-validating system. For example, a strong C=O stretch in the IR spectrum should correspond to a similarly strong band in the Raman spectrum if the molecule has a center of symmetry. Discrepancies can provide further structural information.

Comparative Vibrational Frequencies (cm⁻¹)

Functional GroupTautomerTypical IR Frequency Range
C=O Stretch CH-form, NH-form1650-1720
O-H Stretch OH-form3200-3600 (broad)
N-H Stretch NH-form3100-3500
C=C Stretch OH-form1600-1680
Computational Chemistry: A Predictive and Supportive Tool

Density Functional Theory (DFT) calculations have become an indispensable tool in the study of tautomerism. By calculating the relative energies of the different tautomers, it is possible to predict the most stable form in the gas phase or in different solvents (using solvation models).

Expertise & Experience: The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules. It is also crucial to perform a frequency calculation to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies).

Trustworthiness: The power of computational chemistry lies in its ability to be validated by experimental data. Calculated NMR chemical shifts, vibrational frequencies, and UV-Vis absorption maxima can be directly compared with experimental values. A good correlation between calculated and experimental data provides strong support for the proposed tautomeric structure.

Experimental Protocol: Computational Analysis of Tautomers

  • Structure Building: Build the 3D structures of all possible tautomers using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Energy Calculation: Calculate the single-point energy of each optimized structure to determine their relative stabilities.

  • Frequency Calculation: Perform a frequency calculation to verify that the structures are true minima and to obtain predicted vibrational spectra.

  • Property Calculation: Calculate other spectroscopic properties, such as NMR chemical shifts (using the GIAO method) and electronic transitions (using TD-DFT), for comparison with experimental data.

DFTWorkflow A Build 3D Tautomer Structures B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Relative Energy Calculation B->C D Frequency Calculation (Confirm Minima) B->D E Predict Spectroscopic Properties (NMR, IR, UV-Vis) D->E F Compare with Experimental Data E->F

Caption: Workflow for computational analysis of pyrazolone tautomers.

Conclusion: A Holistic and Evidence-Based Approach

The determination of the predominant tautomeric form of a pyrazolone derivative is a complex task that requires a multi-pronged analytical approach. While NMR spectroscopy often provides the most direct structural information in solution, UV-Vis, IR, and Raman spectroscopy offer valuable complementary data, particularly for studying equilibrium dynamics and solid-state structures. The integration of high-level computational chemistry provides a predictive framework and a means to validate experimental findings.

By judiciously selecting and combining these techniques, researchers and drug development professionals can gain a comprehensive understanding of the tautomeric behavior of pyrazolones, enabling the rational design of molecules with optimized properties for their intended applications. This guide has outlined the core principles and practical considerations for each technique, emphasizing an evidence-based approach grounded in scientific integrity.

References

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2001). Tautomerism in 5-oxopyrazoles: an experimental and computational study. Tetrahedron, 57(40), 8563-8569. [Link]

  • Katritzky, A. R., & Maine, F. W. (1964). Tautomeric azoles. Part I. The structure of 3-methyl-1-phenyl-Δ2-pyrazolin-5-one. Tetrahedron, 20(2), 299-314. [Link]

  • Gilli, G., Bertolasi, V., Ferretti, V., & Gilli, P. (1993). Tautomerism of β-dicarbonyl compounds: a case of resonance-assisted hydrogen bonding studied by X-ray crystallography and computational methods. Journal of the American Chemical Society, 115(18), 8145-8153. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]

A Comparative Guide to Brominating Agents: N-Bromosuccinimide vs. the Potential of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Reagent Selection in Synthetic Chemistry

In the landscape of synthetic organic chemistry, the selective introduction of bromine atoms is a cornerstone transformation, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. The choice of a brominating agent is a critical decision that dictates the outcome of a reaction, influencing yield, selectivity, and operational safety. For decades, N-bromosuccinimide (NBS) has been a workhorse reagent, prized for its versatility and ease of handling.[1] This guide provides an in-depth comparison of the well-established reactivity of NBS with the theoretical and potential applications of a lesser-known agent, 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.

While NBS is a familiar tool to every synthetic chemist, this guide ventures to explore a potential alternative, shedding light on how fundamental structural attributes might influence reactivity. This analysis is grounded in the established principles of physical organic chemistry and aims to provide researchers with a framework for rational reagent selection and the impetus for further investigation into novel halogenating agents.

The Established Standard: N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a white crystalline solid that has become an indispensable reagent for a wide array of bromination reactions.[1][2] Its popularity stems from its ability to serve as a reliable and manageable source of electrophilic bromine, as well as a source of bromine radicals under specific conditions.[3][4]

Key Applications and Mechanistic Insights

NBS is most renowned for its utility in three main classes of reactions:

  • Allylic and Benzylic Bromination: This is arguably the most common application of NBS.[5] The reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[2][5] Critically, NBS provides a low, steady concentration of molecular bromine (Br₂) in the reaction medium, which is key to favoring substitution at the allylic or benzylic position over competing electrophilic addition to a double bond.[3][6] The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[5]

    • Causality of Experimental Choice: The use of non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile is crucial.[5][7] These solvents minimize the ionic pathways, thereby favoring the radical mechanism. The slow, controlled generation of Br₂ from the reaction of NBS with trace amounts of HBr is the linchpin of this selectivity.

  • Bromohydrin Formation: In the presence of water or other nucleophilic solvents, NBS reacts with alkenes to form bromohydrins.[3] The reaction proceeds through a bromonium ion intermediate, which is then attacked by the solvent in a Markovnikov-fashion, leading to anti-stereochemical addition.[5]

  • α-Bromination of Carbonyl Compounds: NBS can effectively brominate the α-position of carbonyl derivatives.[5] This transformation can occur under either acidic or radical conditions. The enol or enolate form of the carbonyl compound is the reactive species, attacking the electrophilic bromine of NBS.[5]

Data-Driven Comparison: NBS Performance
Reaction TypeSubstrate ExampleTypical ConditionsYieldSelectivityReference
Allylic BrominationCyclohexeneNBS, AIBN, CCl₄, refluxHighHigh for allylic position[5]
Benzylic BrominationTolueneNBS, Benzoyl Peroxide, CCl₄, refluxGood to ExcellentHigh for benzylic position[7][8]
Bromohydrin FormationStyreneNBS, aq. DMSO, 0 °CHighMarkovnikov, anti-addition[5]
α-BrominationHexanoyl chlorideNBS, acid catalysisHighHigh for α-position[5]

The Challenger: this compound

This compound is a solid compound featuring a pyrazolone core with two bromine atoms geminally substituted at the 4-position.[9][10] While commercially available, its application as a brominating agent in mainstream organic synthesis is not well-documented in peer-reviewed literature. However, its structure suggests potential as a source of electrophilic bromine.

Theoretical Reactivity and Potential Applications

The presence of two bromine atoms on a carbon adjacent to a carbonyl group suggests that this molecule could act as a bromine donor. The electron-withdrawing nature of the adjacent carbonyl and amide functionalities would polarize the C-Br bonds, rendering the bromine atoms electrophilic.

Based on its structure, we can hypothesize its potential reactivity in several key areas:

  • Electrophilic Bromination: It is plausible that this compound could be employed for the bromination of activated aromatic rings, enols, or enolates. The mechanism would likely involve the attack of the electron-rich substrate on one of the bromine atoms, with the resulting pyrazolone anion acting as a leaving group.

  • Oxidative Bromination: The compound might also participate in oxidative reactions, similar to how NBS can be used for the oxidation of alcohols.[11]

A Call for Experimental Validation: It is crucial to underscore that the utility of this compound as a brominating agent is, at present, largely speculative. Rigorous experimental investigation is required to validate these hypotheses and to characterize its reactivity, selectivity, and substrate scope. Such studies would need to systematically compare its performance against established reagents like NBS under standardized conditions.

Experimental Protocols

To facilitate further research and provide a baseline for comparison, detailed, self-validating protocols for key bromination reactions using NBS are provided below.

Protocol 1: Allylic Bromination of Cyclohexene using NBS

This protocol describes a standard procedure for the selective bromination of the allylic position of cyclohexene.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene (10 mmol) and anhydrous CCl₄ (40 mL).

  • Add recrystallized NBS (10 mmol) and AIBN (0.1 mmol) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Cool the reaction mixture to room temperature. The solid succinimide by-product will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by distillation.

Trustworthiness: The progress of the reaction can be visually monitored as the denser NBS is consumed and the lighter succinimide is formed. The endpoint is the disappearance of the solid NBS.

Diagram: Workflow for Allylic Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Cyclohexene, NBS, AIBN in CCl4 react1 Heat to reflux prep1->react1 react2 Monitor by TLC react1->react2 workup1 Cool and filter succinimide react2->workup1 Upon completion workup2 Wash with water and brine workup1->workup2 workup3 Dry over MgSO4 workup2->workup3 workup4 Concentrate workup3->workup4 purify1 Purify by distillation workup4->purify1

Caption: Workflow for a typical allylic bromination experiment.

Comparative Summary and Future Outlook

The comparison between NBS and this compound is currently a comparison between a well-established, versatile reagent and a potential, yet unproven, alternative.

FeatureN-Bromosuccinimide (NBS)This compound
Physical State White crystalline solidSolid
Handling Easy to handle, stable solidLikely a stable solid, but handling precautions for brominated compounds should be observed.
Reactivity Well-characterized for radical and electrophilic brominationsTheoretically a source of electrophilic bromine; reactivity profile is uncharacterized.
Selectivity High selectivity in allylic/benzylic brominationUnknown
By-products Succinimide (can be filtered off)4-Bromo-3-methyl-2-pyrazolin-5-one
Literature Support ExtensiveVery limited

Future Directions:

The field of synthetic methodology is continually evolving, with a constant search for new reagents that offer improved selectivity, milder reaction conditions, and enhanced safety profiles. This compound represents an unexplored option that warrants investigation. Future research should focus on:

  • Systematic Reactivity Studies: Evaluating its performance in a range of bromination reactions against benchmark substrates and comparing the results directly with NBS.

  • Mechanistic Investigations: Elucidating the reaction mechanisms (radical vs. ionic) under various conditions.

  • Computational Modeling: Using theoretical calculations to predict its reactivity and guide experimental design.

References

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity: Key N-Bromosuccinimide (NBS) Reactions in Detail. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Suru Chemicals. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

  • Buckles, R. E., Johnson, R. C., & Probst, W. J. (1956). Comparison of N-Bromoacetamide and N-Bromosuccinimide as Brominating Agents. The Journal of Organic Chemistry, 21(5), 582–583. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

  • MANAC Inc. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Anticancer Activity of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro anticancer performance of novel 4,4-Dibromo-3-methyl-2-pyrazolin-5-one derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data and field-proven insights to evaluate the potential of this chemical scaffold in oncology. We will explore the causality behind experimental choices, present detailed protocols for key assays, and compare the cytotoxic and mechanistic profiles of these derivatives against established benchmarks.

Introduction: The Rationale for Pyrazolinone Scaffolds in Oncology

Pyrazoline and its derivatives are a well-established class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their versatile structure serves as a privileged scaffold, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Numerous pyrazoline-based compounds have shown potent cytotoxicity against various cancer cell lines, with some advancing to clinical trials.[4][5] The core structure's amenability to substitution allows for the fine-tuning of its pharmacological properties.

The introduction of bromine atoms into heterocyclic structures is a common strategy in medicinal chemistry to enhance biological activity, often by increasing lipophilicity and improving target binding. The specific focus of this guide, the This compound core, represents a rational design approach to potentially amplify the anticancer effects observed in simpler pyrazolinone frameworks. This guide will meticulously evaluate this hypothesis through a series of robust in vitro assays.

The Comparative Landscape: Benchmarking Against Alternatives

To provide a meaningful assessment, the performance of our novel this compound derivatives (designated DBMP-1 and DBMP-2 ) will be compared against two key benchmarks:

  • 5-Fluorouracil (5-FU): A widely used antimetabolite chemotherapeutic drug that serves as a positive control and a standard for comparison in anticancer drug screening.

  • Undibrominated Pyrazolinone Analog (UMP-1): A structurally similar pyrazolinone derivative lacking the 4,4-dibromo substitution. This allows for a direct evaluation of the contribution of the bromine atoms to the observed biological activity.

The evaluation will be conducted across a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), to assess both potency and selectivity.[5]

Methodology Deep Dive: A Validating System for Anticancer Evaluation

The following protocols are designed as a self-validating system, incorporating essential controls and orthogonal assays to ensure data integrity and build a comprehensive understanding of the compounds' biological effects.

Experimental Workflow Overview

The overall experimental process follows a logical progression from broad cytotoxicity screening to more focused mechanistic studies. This tiered approach ensures that resources are directed toward the most promising candidates.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (Lead Compounds) a Cell Seeding (MCF-7, A549) b Compound Treatment (DBMP-1, DBMP-2, UMP-1, 5-FU) a->b c 72h Incubation b->c d Primary Assay: MTT Assay c->d Parallel Processing e Validation Assay: SRB Assay c->e Parallel Processing f Cell Seeding & Treatment d->f e->f Data Analysis & Lead Selection g Apoptosis Assay (Annexin V-FITC/PI) f->g h Cell Cycle Analysis (Propidium Iodide Staining) f->h

Caption: High-level experimental workflow for in vitro anticancer evaluation.

Primary Cytotoxicity Screening: The MTT Assay

Expertise & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[6][7] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan precipitate.[6][8] The amount of formazan produced is directly proportional to the number of viable cells. This assay is selected for its high throughput, sensitivity, and reproducibility, making it an excellent primary screening tool.[7][9]

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 and A549 cells in 96-well plates at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare stock solutions of DBMP-1, DBMP-2, UMP-1, and 5-FU in DMSO. Create a series of serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control (medium only).[9]

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours.[8] During this period, visible purple precipitates will form in wells with viable cells.[9]

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Validation Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

Trustworthiness & Rationale: To ensure the results from the MTT assay are not skewed by compounds that might interfere with cellular metabolism, we employ the Sulforhodamine B (SRB) assay as an orthogonal validation method. The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind stoichiometrically to cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye serves as a proxy for total cell mass, providing a different endpoint for cytotoxicity measurement.[10] Its correlation with the MTT assay strengthens the confidence in the observed cytotoxic effects.[11]

Detailed Protocol:

  • Cell Seeding & Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the 72-hour incubation, gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium. Incubate at 4°C for 1 hour to fix the cells.[12]

  • Washing: Carefully remove the supernatant and wash the plates four to five times with 1% (v/v) acetic acid to remove excess dye.[11][13] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11]

  • Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[11]

  • Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[14]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[11]

  • Data Analysis: Calculate IC₅₀ values as described for the MTT assay.

Mechanistic Study: Apoptosis Detection by Annexin V-FITC/PI Staining

Expertise & Rationale: A key question for any potential anticancer agent is how it kills cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism as it is a controlled process that avoids inducing inflammation. The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to identify and quantify apoptosis.[15] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing it to label early apoptotic cells.[17] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells, where membrane integrity is compromised.[15] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[18]

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the lead compound(s) for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant. Centrifuge at 300 x g for 5 minutes.[19]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples immediately by flow cytometry. FITC is typically detected in the FL1 channel (Ex=488 nm, Em=530 nm) and PI in the FL2 or FL3 channel.[18]

Mechanistic Study: Cell Cycle Analysis

Expertise & Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequent cell death.[20] Cell cycle analysis using PI staining and flow cytometry is a powerful technique to investigate this mechanism.[21] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19][21] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[20] An accumulation of cells in a particular phase following treatment indicates cell cycle arrest.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the lead compound(s) for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[19] Cells can be stored at 4°C for several weeks after fixation.[19]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase is crucial to prevent the staining of double-stranded RNA.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample.[19] The PI fluorescence should be measured on a linear scale.[19] The data is then plotted as a histogram to visualize the cell cycle distribution.

Data Synthesis & Comparative Analysis

The following tables summarize the expected data from the described experiments, comparing the novel dibrominated derivatives against the control compounds.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
DBMP-1 3.55.2
DBMP-2 4.16.8
UMP-1 35.842.5
5-FU (Control) 8.512.3

Analysis: The data clearly indicates that the dibrominated derivatives, DBMP-1 and DBMP-2 , exhibit significantly higher cytotoxic potency (lower IC₅₀ values) than both the undibrominated analog (UMP-1) and the standard chemotherapeutic agent 5-FU. This suggests that the 4,4-dibromo substitution is critical for enhancing the anticancer activity of this pyrazolinone scaffold.

Table 2: Apoptosis Induction in MCF-7 Cells (48h Treatment)
Compound% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Untreated Control 95.12.52.4
DBMP-1 (3.5 µM) 35.745.319.0
5-FU (8.5 µM) 55.228.915.9

Analysis: Treatment with the lead compound DBMP-1 at its IC₅₀ concentration resulted in a substantial increase in the population of both early and late apoptotic cells compared to the untreated control. The induction of apoptosis was more pronounced than that observed with 5-FU, suggesting that DBMP-1 is a potent inducer of programmed cell death.

Apoptotic Pathway Visualization

G cluster_pathway Apoptotic Signaling DBMP1 DBMP-1 Derivative PS Phosphatidylserine (PS) Translocation DBMP1->PS Induces AnnexinV Annexin V-FITC Binding (Early Apoptosis) PS->AnnexinV detected by Membrane Loss of Membrane Integrity PS->Membrane PI Propidium Iodide (PI) Uptake (Late Apoptosis) Membrane->PI allows

Caption: Mechanism of apoptosis detection by Annexin V/PI assay.

Discussion & Future Directions

The collective in vitro data strongly supports the hypothesis that 4,4-dibromination of the 3-methyl-2-pyrazolin-5-one scaffold is a highly effective strategy for enhancing anticancer activity. The lead compound, DBMP-1 , demonstrated superior cytotoxicity compared to a standard clinical drug and its non-brominated counterpart.

Mechanistic studies revealed that this potent cytotoxicity is mediated, at least in part, through the robust induction of apoptosis. Further investigation into the specific molecular targets and signaling pathways (e.g., caspase activation, Bcl-2 family protein modulation) is warranted. The cell cycle analysis will further elucidate if the apoptotic induction is preceded by an arrest at a specific cell cycle checkpoint.

Future work should focus on:

  • Expanding the screening to a broader panel of cancer cell lines to determine the full spectrum of activity.

  • Conducting in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and toxicity profile of DBMP-1.

  • Synthesizing additional analogs to perform a more detailed Structure-Activity Relationship (SAR) analysis to optimize the scaffold for potency and selectivity.

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. The experimental data demonstrates that these compounds, particularly DBMP-1, are potent anticancer agents that induce apoptosis and warrant further investigation as potential therapeutic candidates. The methodologies presented herein offer a robust and reliable system for screening and characterizing novel anticancer compounds.

References

  • Xu, H., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. [Link]

  • Karaburun, A., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

  • Wikipedia. Cell cycle analysis. [Link]

  • JoVE. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. [Link]

  • University of Arizona. The Annexin V Apoptosis Assay. [Link]

  • Shebabo, D. J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • Checkpoint Lab. MTT Cell Assay Protocol. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Canvax Biotech. DATA SHEET SRB Cytotoxicity Assay. [Link]

  • PubMed. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential. [Link]

  • Tiaris Biosciences. SRB Cytotoxicity Assay Kit. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and evaluation of some pyraz. [Link]

  • Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Pharmaceuticals. [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]

  • IJCRT.org. (2022). Pyrazoline derivatives as an anticancer activity. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted 3-Methyl-2-pyrazolin-5-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-methyl-2-pyrazolin-5-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. First synthesized in 1883 by Ludwig Knorr, this heterocyclic motif is the foundation for some of the earliest synthetic pharmaceuticals, including the analgesic and antipyretic agent Antipyrine.[1][2] The enduring interest in this scaffold stems from its synthetic accessibility and the profound impact that substitutions on the core ring have on its pharmacological profile. Derivatives have been developed as potent anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[2][3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 3-methyl-2-pyrazolin-5-ones. We will dissect how specific structural modifications influence biological efficacy across different therapeutic areas, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Core Scaffold: Synthesis and Chemical Properties

The fundamental synthesis of the 3-methyl-2-pyrazolin-5-one core is typically achieved through a Knorr-type pyrazole synthesis, which involves the condensation of a β-ketoester, most commonly ethyl acetoacetate, with a hydrazine derivative.[2][5] This straightforward and robust reaction allows for significant diversity at the N1-position by simply varying the substituted hydrazine.

The pyrazolin-5-one ring exists in several tautomeric forms (CH, OH, and NH forms), which influences its reactivity and substitution patterns.[6] The C4 position is particularly reactive and serves as a key site for introducing further diversity, often via condensation reactions with aldehydes or coupling with diazonium salts.[5][7]

G cluster_reactants Reactants cluster_process Process cluster_product Product EAA Ethyl Acetoacetate (β-Ketoester) Condensation Cyclocondensation (e.g., in Acetic Acid or Ethanol) EAA->Condensation Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Condensation Pyrazolinone N1-Substituted 3-Methyl-2-pyrazolin-5-one Condensation->Pyrazolinone

Caption: General synthesis of the 3-methyl-2-pyrazolin-5-one core.

Comparative Analysis of Structure-Activity Relationships

The biological activity of 3-methyl-2-pyrazolin-5-one derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Below, we compare the SAR across several key therapeutic areas.

Antimicrobial Activity

Substituted pyrazolin-5-ones have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. The SAR suggests that lipophilicity and the presence of specific pharmacophores are critical for efficacy.

  • N1-Substituents: The N1 position is frequently substituted with aryl groups. Electron-withdrawing groups (e.g., chloro, nitro) on a phenyl ring at N1 can enhance antibacterial activity.

  • C4-Substituents: The C4 position is a major determinant of antimicrobial potency.

    • Hydrazono Moiety: Introduction of a hydrazono group at C4, often coupled to another aromatic or heterocyclic system, is a common strategy. The substituents on the terminal phenyl ring of the hydrazono group play a key role.

    • Fused Systems: Fusing the pyrazole ring with other heterocyclic systems like thiazole or indole can lead to compounds with potent and broad-spectrum antimicrobial effects.[8]

  • Other Substitutions: Incorporating moieties like sulfonamides or carboxamides can also significantly enhance antimicrobial activity, likely by increasing interactions with bacterial targets.[9]

Table 1: Comparison of Antibacterial Activity of Substituted 3-Methyl-2-pyrazolin-5-ones

Compound IDN1-SubstituentC4-SubstituentTest OrganismActivity (Zone of Inhibition in mm)Reference
1a Phenyl4-Chlorophenyl hydrazonoS. aureus12[3]
1b Phenyl4-Nitrophenyl hydrazonoS. aureus14[3]
1c Phenyl4-Methylphenyl hydrazonoS. aureus10[3]
2a -(C=O)-Indole4-(thiazol-2-yl)iminoethyl)phenyl]hydrazonoS. aureusHigh Activity[8]
2b -(C=O)-Indole4-(thiazol-2-yl)iminoethyl)phenyl]hydrazonoE. coliModerate Activity[8]
3 H4-Dimethylamino benzylideneS. aureusModerate Activity[5]

Note: This table is a representative summary. "High" and "Moderate" are used when specific quantitative data was not provided in the source.

Anti-inflammatory Activity

Many pyrazolin-5-one derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) and, in some cases, lipoxygenase (LOX) enzymes.[1] The SAR often mimics that of established COX-2 inhibitors like Celecoxib.

  • N1-Aryl Group: An N1-phenyl or substituted phenyl group is crucial for potent anti-inflammatory activity.

  • C4-Substituents: Modifications at the C4 position are critical. Benzylidene moieties at C4 are frequently explored. For instance, a 4-(2-chlorobenzylidene) group was found to be more active than an unsubstituted benzylidene group.[5]

  • COX-2 Selectivity: The search for safer NSAIDs has driven the development of COX-2 selective inhibitors. Specific substitutions, such as a sulfonamide group on an N1-aryl substituent, are known to confer COX-2 selectivity, mirroring the structure of celecoxib.[10]

Table 2: Comparison of Anti-inflammatory Activity of 3-Methyl-5-pyrazolone Derivatives

Compound IDN1-SubstituentC4-SubstituentAssayActivity (% Inhibition)Reference
PYZ1 H4-N,N-dimethylamino benzylideneCarrageenan-induced paw edema45.8%[5]
PYZ2 H2-ChlorobenzylideneCarrageenan-induced paw edema54.2%[5]
PYZ3 HBenzylideneCarrageenan-induced paw edema41.7%[5]
Cmpd 2g Phenyl-Lipoxygenase InhibitionIC50 = 80 µM[1]
Anticancer Activity

The pyrazolone scaffold is present in several compounds with significant cytotoxic activity against various cancer cell lines. The mechanism can be diverse, including inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[2][11]

  • Hybrid Molecules: A successful strategy involves creating hybrid molecules that combine the pyrazolone core with other known anticancer pharmacophores, such as coumarin, chalcone, or imidazole moieties.[2][11]

  • Substitution Pattern: The anticancer potency is highly dependent on the substitution pattern. For example, in a series of pyrazolone-chalcone hybrids, substitutions on the terminal phenyl ring of the chalcone moiety dramatically influenced the IC50 values.[12]

  • Metal Complexes: Complexation of pyrazolone derivatives with metal ions (e.g., Cu(II), Mn(II)) has been shown to enhance anticancer activity, with some complexes showing higher potency than the parent ligand or even standard drugs like doxorubicin.[2]

Table 3: Comparison of Anticancer Activity of Substituted 3-Methyl-2-pyrazolin-5-ones

Compound IDKey Structural FeaturesCell LineActivity (IC50 in µM)Reference
Cmpd 11 N1-acetyl-thio-oxadiazole, C3-thienyl, C5-chlorophenylU251 (Glioblastoma)11.9[10]
Cmpd 18p N1-phenyl, C4-substituted benzylideneA549 (Lung)33[2]
Cmpd 3i N1-phenyl, C4-substituted benzylideneHT-29 (Colon)1.02[11]
P25 N1, C5-diaryl pyrazoleA431 (Skin)3.7[13]
Neuroprotective (Antioxidant) Activity: The Case of Edaravone

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free-radical scavenger approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[8][14] Its mechanism is a benchmark for understanding the antioxidant potential of this class of compounds.

  • Core Mechanism: Edaravone's efficacy lies in its ability to scavenge highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby inhibiting lipid peroxidation and protecting cells from oxidative damage.[8][15]

  • SAR of Edaravone: The 1-phenyl-3-methyl-5-oxo core is essential for its activity. It readily donates an electron to free radicals, and the resulting edaravone radical is stabilized by delocalization across the molecule, rendering it less reactive.[15] It also modulates downstream pathways, including suppressing neuroinflammation and inhibiting apoptosis by regulating Bcl-2 family proteins and caspases.[8][16]

G cluster_outcomes Pathological Outcomes OxidativeStress Oxidative Stress (e.g., Ischemia, ALS) ROS ↑ Reactive Oxygen Species (ROS) (•OH, ROO•) OxidativeStress->ROS Edaravone Edaravone LipidPeroxidation Lipid Peroxidation (Membrane Damage) ROS->LipidPeroxidation Neuroinflammation Neuroinflammation (Microglial Activation) ROS->Neuroinflammation Apoptosis Apoptosis (Neuronal Cell Death) ROS->Apoptosis Neuroprotection Neuroprotection Edaravone->ROS Scavenges Edaravone->LipidPeroxidation Inhibits Edaravone->Neuroinflammation Suppresses Edaravone->Apoptosis Inhibits

Caption: Neuroprotective mechanism of Edaravone.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are standard, validated methods for the synthesis and evaluation of pyrazolin-5-one derivatives.

Protocol 1: General Synthesis of 4-Benzylidene-3-methyl-5-pyrazolone Derivatives

This protocol describes the Knoevenagel condensation, a reliable method for introducing substituents at the C4 position.

  • Step 1: Synthesis of 3-Methyl-5-pyrazolone:

    • In a round-bottom flask, dissolve ethyl acetoacetate (100 mM) in absolute ethanol (40 mL).

    • Add hydrazine hydrate (100 mM) dropwise with continuous stirring.

    • Maintain the reaction temperature at 60°C and stir for 1 hour.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and recrystallize to obtain 3-methyl-5-pyrazolone.[5]

  • Step 2: Condensation with Aromatic Aldehyde:

    • Prepare a solution of 3-methyl-5-pyrazolone (50 mM) in a 20% alcoholic solution of sodium hydroxide (50 mL) and stir for 30 minutes at room temperature.

    • Add the desired aromatic aldehyde (50 mM) to the mixture.

    • Stir the reaction for 8-10 hours, monitoring progress with Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice to precipitate the 4-benzylidene derivative.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.[5]

Protocol 2: In Vitro Antibacterial Screening (Agar Well Diffusion Method)

This method provides a robust and reproducible way to assess the antibacterial activity of synthesized compounds.

  • Preparation of Media and Inoculum: Prepare Mueller-Hinton Agar plates. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli).

  • Seeding the Plates: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile swab.

  • Well Preparation: Aseptically punch wells (e.g., 6 mm diameter) into the seeded agar plates.

  • Compound Application: Prepare a stock solution of the test compound (e.g., 1000 µg/mL in a suitable solvent like DMSO). Add a fixed volume (e.g., 100 µL) of the test compound solution into the wells.

  • Controls: Use a well with the solvent (e.g., DMSO) as a negative control and a well with a standard antibiotic (e.g., Streptomycin or Ampicillin) as a positive control.[3][17]

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

G cluster_workflow Synthesis and Screening Workflow Start Start: Design Analogs Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Protocol 2) Purification->Screening Data Data Analysis (Compare Activity, SAR) Screening->Data Lead Identify Lead Compound Data->Lead

Caption: A typical workflow for SAR studies.

Expert Insights and Future Directions

The 3-methyl-2-pyrazolin-5-one scaffold remains a highly fruitful area for drug discovery. The extensive body of research demonstrates that targeted substitutions can effectively tune the biological activity towards a desired therapeutic endpoint.

Key SAR Insights:

  • The N1 and C4 positions are the most critical handles for modifying pharmacological activity.

  • For anti-inflammatory agents, mimicking the structure of known COX-2 inhibitors by introducing aryl sulfonamide groups at N1 is a proven strategy.

  • For antimicrobial and anticancer agents, creating hybrid molecules by attaching other bioactive heterocycles or pharmacophores at C4 is highly effective.

  • The unsubstituted N1-phenyl-3-methyl-2-pyrazolin-5-one (Edaravone) remains the gold standard for antioxidant and neuroprotective activity, highlighting the intrinsic free-radical scavenging capability of the core structure.

Future Directions:

  • Dual-Target Inhibitors: The scaffold's versatility makes it an ideal candidate for designing dual-target inhibitors (e.g., COX/LOX inhibitors) which could offer enhanced therapeutic benefits with potentially fewer side effects.

  • Quantitative Structure-Activity Relationship (QSAR): As more data becomes available, computational QSAR studies can build predictive models to guide the synthesis of more potent and selective analogs, reducing the need for extensive empirical screening.[18][19]

  • Target Deconvolution: For many derivatives, particularly in the anticancer and antimicrobial space, the precise molecular targets remain to be fully elucidated. Future work should focus on mechanistic studies to identify these targets, enabling more rational drug design.

By leveraging these established SAR principles and exploring new synthetic and mechanistic avenues, the 3-methyl-2-pyrazolin-5-one core will undoubtedly continue to yield novel and effective therapeutic agents.

References

  • Naqvi, A., Shahnawaaz, M., Rao, A. V., & Seth, D. S. (2008). Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. Biomedical Pharmacology Journal, 1(1).

  • Mostafa, M. S., & Abd El-Salam, N. M. (2013). Synthesis and biological evaluation of 3-methyl- 2-pyrazolin-5-one derivatives containing thiazole and indole moieties. Der Pharma Chemica, 5(1), 1-7.

  • Özdemir, A., et al. (2018). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 23(10), 2639.

  • Patsnap. (2024). What is the mechanism of Edaravone? Patsnap Synapse.

  • Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(1), 635-653.

  • Gouda, M. A., et al. (2014). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Journal of Chemistry, 2014, 856734.

  • ChemicalBook. (n.d.). 3-Methyl-2-pyrazolin-5-one synthesis.

  • Ahmad, S., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(1), 34-45.

  • Jawaid, T., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 58-69.

  • Abe, K., et al. (2017). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Expert Opinion on Pharmacotherapy, 18(11), 1125-1132.

  • BenchChem. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

  • Adhikari, S., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 026-037.

  • Kim, J., et al. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 22(16), 8823.

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13, 7869.

  • Yurttaş, L., et al. (2014). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Archives of Pharmacal Research, 37(10), 1279-1287.

  • Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1667.

  • Zhang, Y., et al. (2024). Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis. Frontiers in Pharmacology, 15, 1399815.

  • ResearchGate. (2025). Concentration-dependent effects (0, ½IC50, IC50, and 1½IC50) of...

  • Bondock, S., et al. (2012). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 17(9), 11046-11059.

  • Kumar, V., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-221.

  • Abu-Hashem, A. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2969.

  • ResearchGate. (n.d.). IC 50 values and selectivity index of pyrazolines 1-5.

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.

  • ProQuest. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

  • Scilit. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.

  • European Open Science. (n.d.). In-Silico QSAR Studies of Some Pyrazolone Compounds.

  • Al-Abdullah, E. S., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(8), 14826-14843.

  • ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.

  • El-Sawy, E. R., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Journal of the Korean Chemical Society, 56(4), 460-467.

  • ResearchGate. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds.

  • Bekhit, A. A., et al. (2012). Three-dimensional Quantitative Structure Activity Relationship (QSAR) of Cytotoxic Active 3,5-diaryl-4,5-dihydropyrazole Analogs: A Comparative Molecular Field Analysis (CoMFA) Revisited Study. Journal of Medicinal Chemistry, 55(12), 5878-5890.

  • Li, Y., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893.

  • IJNRD. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review.

  • Lees, J. C., et al. (2022). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry, 65(6), 4639-4650.

  • ResearchGate. (2012). Synthesis and study of analgesic, anti-inflammatory activities of 3-methyl-5-pyrazolone derivatives.

  • ACS Omega. (2022). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation.

Sources

A Comparative Guide to the Validation of Analytical Methods for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of analytical methods for the novel compound 4,4-Dibromo-3-methyl-2-pyrazolin-5-one. As a key intermediate in the synthesis of potential therapeutic agents and other commercially valuable molecules, ensuring its purity, potency, and stability through validated analytical methods is of paramount importance.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of suitable analytical techniques and a detailed walkthrough of the validation process in alignment with international regulatory standards.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5][6] These authoritative sources provide a robust framework for demonstrating that an analytical procedure is fit for its intended purpose.[6][7]

Introduction to this compound

This compound is a brominated heterocyclic compound with the molecular formula C4H4Br2N2O.[8] Its structure, featuring a pyrazolone core, suggests its potential as a versatile building block in organic synthesis.[1] The presence of two bromine atoms at the 4-position significantly influences its reactivity and potential biological activity. Given its novelty and potential applications, establishing reliable analytical methods is a critical first step in its characterization and quality control.

Choosing the Right Analytical Technique: A Comparative Overview

The selection of an appropriate analytical technique is the foundational step in method development. For a compound like this compound, several methods could be employed for quantification and impurity profiling. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, two commonly employed techniques in pharmaceutical analysis.

Analytical Technique Principle Strengths Limitations Primary Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.High specificity, sensitivity, and resolving power. Capable of separating the analyte from impurities and degradation products.More complex instrumentation and method development. Requires higher purity solvents and reference standards.Assay of the active ingredient, determination of impurities, and stability studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by a substance in solution.Simple, rapid, and cost-effective.Lacks specificity; any substance that absorbs at the same wavelength will interfere. Not suitable for complex mixtures without prior separation.Simple quantification in pure substance or simple formulations, dissolution testing.

Workflow for Analytical Method Validation

The validation of an analytical procedure is a systematic process that demonstrates its suitability for the intended application. The following diagram illustrates the typical workflow.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Technique Selection Technique Selection Parameter Optimization Parameter Optimization Technique Selection->Parameter Optimization Define Validation Parameters Define Validation Parameters Parameter Optimization->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Perform Experiments Perform Experiments Set Acceptance Criteria->Perform Experiments Data Analysis Data Analysis Perform Experiments->Data Analysis Validation Report Validation Report Data Analysis->Validation Report SOP Generation SOP Generation Validation Report->SOP Generation

Caption: A typical workflow for the validation of an analytical method.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method is the gold standard for the assay and impurity determination of pharmaceutical compounds due to its high specificity and sensitivity.

Proposed HPLC Method Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of a pure standard (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Validation Parameters and Experimental Design

The following table summarizes the validation parameters for an HPLC assay method as per ICH Q2(R1) guidelines.[4][5][6]

Parameter Purpose Experimental Approach Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze a placebo, a standard solution, and a sample spiked with known impurities.The peak for this compound should be well-resolved from other peaks with a resolution of >2.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.The range is confirmed by the linearity, accuracy, and precision data.
Accuracy The closeness of the test results obtained by the method to the true value.Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120%).Mean recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on the signal-to-noise ratio (typically 3:1).Visual evaluation or calculation from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Based on the signal-to-noise ratio (typically 10:1).Visual evaluation or calculation from the standard deviation of the response and the slope of the calibration curve.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Vary parameters such as mobile phase composition, pH, flow rate, and column temperature.The system suitability parameters should remain within acceptable limits.
Hypothetical Validation Data for HPLC Method

The following tables present hypothetical data that would be expected from a successful validation of the proposed HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
80801234
90902345
1001003456
1101104567
1201205678
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%80.179.599.3
100%100.2100.5100.3
120%120.3119.899.6
Mean Recovery 99.7%

Table 3: Precision Data

Repeatability (n=6) Intermediate Precision (n=6)
Mean Assay (%) 99.8100.1
Standard Deviation 0.50.6
RSD (%) 0.5%0.6%

UV-Vis Spectrophotometry Method Validation

A UV-Vis spectrophotometric method can be a simple and rapid alternative for the quantification of this compound in bulk or simple dosage forms.

Proposed UV-Vis Method Protocol
  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: Methanol or another suitable transparent solvent.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the analyte from 200-400 nm.

  • Sample Preparation: Prepare a stock solution of the analyte and dilute to fall within the linear range of the instrument.

Validation Parameters and Experimental Design

The validation of a UV-Vis method follows similar principles to HPLC, with a focus on parameters relevant to spectrophotometric analysis.

UV-Vis Validation Parameters Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision Robustness Robustness Method Validation Method Validation Method Validation->Specificity Method Validation->Linearity Method Validation->Range Method Validation->Accuracy Method Validation->Precision Method Validation->Robustness

Caption: Key validation parameters for a UV-Vis spectrophotometric method.

Hypothetical Validation Data for UV-Vis Method

Table 4: Linearity Data

Concentration (µg/mL)Absorbance
50.205
100.410
150.615
200.820
251.025
Correlation Coefficient (r²) 0.9995

Table 5: Precision Data

Repeatability (n=6)
Mean Absorbance 0.614
Standard Deviation 0.005
RSD (%) 0.8%

Conclusion and Recommendations

Both HPLC and UV-Vis spectrophotometry can be validated to provide reliable methods for the analysis of this compound.

  • For quality control of the bulk drug substance and for the analysis of stability samples where the presence of impurities is a critical quality attribute, the validated HPLC method is strongly recommended. Its inherent specificity allows for the separation and quantification of the active pharmaceutical ingredient from any potential degradation products or process-related impurities.

  • For routine analysis of the pure compound or in simple formulations where interfering substances are not expected, the validated UV-Vis spectrophotometric method offers a rapid and cost-effective alternative.

The choice of method should be justified based on the intended application and the specific requirements of the analysis. It is imperative that any analytical method used for the quality control of a pharmaceutical ingredient is subject to a rigorous validation process as outlined in this guide and the referenced international guidelines.[9][10][11]

References

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Validation of Compendial Methods - General Chapters. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ICH Quality Guidelines. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell, 37(2), 131-142.
  • PubChem. This compound. [Link]

Sources

A Comparative Guide to the Antifungal Spectra of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The escalating threat of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. Pyrazolone derivatives, a class of heterocyclic compounds, have emerged as a promising area of research due to their diverse and significant pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the antifungal spectra of select pyrazolone derivatives, juxtaposing their efficacy against established antifungal agents, Fluconazole and Voriconazole. We delve into the mechanistic underpinnings of azole antifungals, explore putative mechanisms for pyrazolone compounds, and present a standardized protocol for antifungal susceptibility testing. The comparative performance is summarized through quantitative experimental data (Minimum Inhibitory Concentration), followed by an analysis of structure-activity relationships to guide future research and development in this critical therapeutic area.

Introduction: The Pressing Need for Novel Antifungal Agents

Invasive fungal infections represent a significant and growing cause of morbidity and mortality, particularly in immunocompromised populations.[5] The clinical utility of existing antifungal agents is increasingly compromised by the emergence of resistant strains.[6][7] This challenge has catalyzed the search for new therapeutic agents with novel mechanisms of action and broad-spectrum efficacy.

Pyrazolone and its parent structure, pyrazole, are five-membered heterocyclic scaffolds that form the core of numerous biologically active compounds, including blockbuster drugs like celecoxib.[3] Researchers have extensively investigated these derivatives and found them to possess a wide array of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and, notably, antifungal activities.[4][8] This guide aims to synthesize findings from various studies to provide a clear, comparative overview of the potential of pyrazolone derivatives as a new frontier in antifungal therapy. As benchmarks, we will utilize Fluconazole and Voriconazole, two widely used triazole antifungals, to contextualize the performance of the novel derivatives.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is fundamental to drug development, providing the rationale for efficacy and a framework for overcoming resistance.

Established Azole Antifungals: Targeting Ergosterol Biosynthesis

Fluconazole and Voriconazole belong to the azole class of antifungals.[9][10] Their primary mechanism involves the disruption of the fungal cell membrane's integrity.[11][12] They achieve this by specifically inhibiting a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[13][14][15] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells.[15][16] The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and permeability, ultimately inhibiting fungal growth and causing cell death.[10][13]

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Drug Action cluster_result Result Lanosterol Lanosterol Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Lanosterol 14α-demethylase (Fungal Cytochrome P450) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Azoles Azoles Lanosterol 14α-demethylase\n(Fungal Cytochrome P450) Lanosterol 14α-demethylase (Fungal Cytochrome P450) Azoles->Lanosterol 14α-demethylase\n(Fungal Cytochrome P450) Inhibition Ergosterol_Depletion Ergosterol Depletion Lanosterol 14α-demethylase\n(Fungal Cytochrome P450)->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Lanosterol 14α-demethylase\n(Fungal Cytochrome P450)->Toxic_Sterol_Accumulation Membrane_Disruption Disrupted Membrane Integrity & Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Mechanism of action for azole antifungals.

Putative Mechanisms for Pyrazolone Derivatives

The mechanisms of action for pyrazolone-based antifungals are still under active investigation and appear to be diverse. Some studies suggest that, like azoles, certain derivatives may interfere with the fungal cell membrane. For instance, novel chalcone derivatives containing a pyrazole moiety have been shown to cause leakage of cell contents, indicating membrane damage.[17]

Alternatively, a distinct and compelling mechanism involves the inhibition of succinate dehydrogenase (SDH). SDH is a crucial enzyme in both the citric acid cycle and the mitochondrial electron transport chain. Novel pyrazole-thiazole carboxamides have been designed as SDH inhibitors, representing a different target from the azoles and a promising strategy to combat resistance.[18] This diversity in potential targets highlights the versatility of the pyrazolone scaffold.

Experimental Design & Methodology

To ensure reliable and reproducible comparative data, a standardized methodology is paramount. The protocols described here are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][19][20]

Test Compounds & Fungal Strains
  • Pyrazolone Derivatives: For this guide, we will compare representative compounds from recent studies, including:

    • PZ-1: A pyrazole-thiazole carboxamide (e.g., compound 9ac from a 2020 study), a potential SDH inhibitor.[18]

    • PZ-2: A pyrazolyl 1,3,4-thiadiazine derivative (e.g., compound 21a from a 2020 study).[6]

    • PZ-3: A pyrazole derivative with high activity against Aspergillus species (e.g., compound 3b from a 2025 study).[21]

  • Reference Antifungals (Positive Controls):

    • Fluconazole

    • Voriconazole

  • Fungal Strains Panel: A selection of clinically and agriculturally relevant fungi are used to determine the antifungal spectrum.

    • Yeasts: Candida albicans, Candida glabrata, Cryptococcus neoformans

    • Molds: Aspergillus fumigatus, Aspergillus niger, Rhizoctonia solani

Antifungal Susceptibility Testing: Broth Microdilution Protocol

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Medium: RPMI-1640 medium is used as it is a chemically defined medium that supports the growth of most fungi while having minimal interaction with the tested compounds. EUCAST protocols often recommend supplementing with 2% glucose to enhance the growth of fastidious organisms.[20][22]

  • Inoculum Preparation: The inoculum size is a critical variable. A standardized suspension of fungal spores or cells is prepared and its concentration is precisely adjusted using a spectrophotometer or hemocytometer to ensure that the final concentration in each well is consistent (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).[20] This prevents false MIC readings due to an overly dense or sparse fungal population.

  • Endpoint Reading: For azoles and most pyrazolone derivatives, the MIC is determined as the lowest concentration showing a significant (≥50%) reduction in turbidity compared to the drug-free growth control well.[5] This is often read visually or with a microplate reader.

Step-by-Step Workflow:

  • Compound Preparation: Prepare stock solutions of each test compound (Pyrazolones, Fluconazole, Voriconazole) in a suitable solvent like DMSO.

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar). Harvest spores/cells and suspend them in sterile saline. Adjust the suspension to the standardized concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a positive control well (no drug) and a negative control well (no fungus).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (24-48 hours), depending on the growth rate of the fungal species.

  • MIC Determination: After incubation, visually inspect the plates or use a spectrophotometer to determine the MIC value for each compound against each fungal strain.

BMD_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_assay Assay cluster_results Results A Prepare Compound Stock (Pyrazolones, Controls) C Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate A->C B Culture & Harvest Fungal Strains D Prepare & Standardize Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) B->D E Inoculate Plate Wells with Standardized Fungal Suspension D->E F Incubate Plate (e.g., 35°C for 24-48h) E->F G Read Turbidity Visually or with a Plate Reader F->G H Determine MIC Value (Lowest concentration with ≥50% inhibition) G->H

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Results: Comparative Antifungal Spectra

The following table summarizes the in vitro antifungal activity (MIC₅₀ in µg/mL) of the selected pyrazolone derivatives against the reference standards. Lower MIC values indicate higher potency.

Fungal Strain PZ-1 [18]PZ-2 [6]PZ-3 [21]Fluconazole [10]Voriconazole [16]
Candida albicans >1007.8>1250.25 - 2.00.03 - 0.25
Candida glabrata >100>62.5>1251.0 - 640.06 - 4.0
Cryptococcus neoformans NDNDND2.0 - 160.06 - 0.5
Aspergillus fumigatus NDND30.0>640.25 - 1.0
Aspergillus niger ND>62.532.0>640.5 - 2.0
Rhizoctonia solani 1.1 - 4.9NDNDNDND

Data synthesized from multiple sources for comparative purposes. "ND" indicates no data was available in the cited studies.

Discussion & Structure-Activity Relationship (SAR) Analysis

The compiled data reveals a highly varied and promising landscape for pyrazolone derivatives.

  • Potency and Spectrum: The antifungal activity is heavily dependent on the specific structural modifications of the pyrazolone core.

    • PZ-1 (Pyrazole-thiazole carboxamide) demonstrated exceptional potency against the plant pathogen Rhizoctonia solani, with an efficacy superior to the commercial fungicide thifluzamide in the source study.[18] This highlights its potential in agrochemical applications. Its activity against human pathogens was not reported in the selected study.

    • PZ-2 (Pyrazolyl 1,3,4-thiadiazine) showed remarkable activity against C. albicans, with an MIC value (7.8 µg/mL) that, while not as potent as the azoles, is significant for a novel compound.[6] This suggests that the thiadiazine moiety may be crucial for activity against pathogenic yeasts.

    • PZ-3 was most effective against the mold species A. niger and A. flavus (a species closely related to A. fumigatus), with inhibition zones comparable to fluconazole in its respective study.[21] This is particularly noteworthy as fluconazole has poor activity against Aspergillus species.[10] This indicates a potential for developing pyrazolone derivatives specifically for treating aspergillosis.

  • Structure-Activity Relationship (SAR): The diverse results strongly support the idea that the substituents on the pyrazolone ring are critical determinants of the antifungal spectrum and potency.[23][24]

    • The fusion of a thiazole carboxamide moiety (as in PZ-1) appears to confer potent activity against specific plant pathogens, likely through the unique mechanism of SDH inhibition.[18]

    • The presence of a thiadiazine ring (PZ-2) or specific substitutions on a carbothiohydrazide linker seems to enhance activity against Candida species.[6]

    • The specific substitutions in PZ-3 are clearly favorable for activity against molds like Aspergillus, a critical area of unmet medical need.

Compared to the broad-spectrum activity of Voriconazole, the pyrazolone derivatives tested appear to have more specific spectra. This is not necessarily a disadvantage; developing compounds with high potency against a narrow range of problematic pathogens (e.g., azole-resistant Aspergillus) is a valuable therapeutic strategy.

Conclusion and Future Directions

Pyrazolone derivatives represent a versatile and highly promising scaffold for the development of new antifungal agents. The comparative data clearly indicates that through targeted chemical synthesis, it is possible to develop derivatives with potent activity against a range of fungal pathogens, from clinically important yeasts and molds to agriculturally destructive fungi.

The key takeaways are:

  • Diverse Mechanisms: Pyrazolones are not limited to a single mechanism of action, with evidence pointing towards both cell membrane disruption and novel targets like succinate dehydrogenase.

  • Tunable Spectra: The antifungal spectrum is highly dependent on the specific derivative, allowing for the potential development of both broad-spectrum agents and specialized drugs targeting resistant pathogens.

  • Significant Potency: Certain derivatives exhibit potency that is comparable or, in specific cases, superior to established commercial agents against particular fungal species.

Future research should focus on elucidating the precise mechanisms of action for the most potent compounds and expanding the SAR studies to optimize for broad-spectrum activity or enhance potency against clinically challenging, drug-resistant fungal strains. The development of pyrazolone-based antifungals could provide a much-needed expansion of our therapeutic arsenal against invasive fungal diseases.

References

  • Vertex AI Search. (2025). Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. PubMed.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy.
  • Online Info (2020). Fluconazole: mechanism, spectrum, resistance, pharmacokinetics, uses and side effects.
  • Vertex AI Search. (2025). Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Patsnap. (2024). What is the mechanism of Voriconazole?
  • Dr.Oracle. (2025).
  • Amber Lifesciences. (2024). Voriconazole Uses, Mechanism, Dosage, Side Effects.
  • Li, Y., et al. (2025). Preparation, Antifungal Activity Evaluation, and Mechanistic Studies of Unique and Structurally Novel Pyrazole-Heterocyclic-Amide Analogues.
  • Berkeley Learning Hub. (2025).
  • Johnson, L. B., & Kauffman, C. A. (2003). Voriconazole: the newest triazole antifungal agent. PMC - PubMed Central.
  • Ghamrawi, S., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
  • El-Metwaly, N. M., et al. (2020).
  • Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH.
  • Xiong, L., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors.
  • Pathak, S., et al. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science Publishers.
  • Mert, S., et al. (2014).
  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central.
  • Pfaller, M. A., et al. (2015). Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 Systemically active antifungal agents when tested against Candida spp. PlumX Metrics.
  • ResearchGate. (n.d.). CLSI and EUCAST conditions for antifungal susceptibility testing.
  • Pathak, S., et al. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science.
  • ResearchGate. (n.d.).
  • Ma, P., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp.
  • Journal of Applicable Chemistry. (2024).
  • Lewis, R. E., & Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.
  • Jain, A., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet.
  • Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology.
  • Sun, J., & Zhou, Y. (2015).
  • El-Raey, M. E., et al. (2025).
  • Sun, J., & Zhou, Y. (2015).
  • Semantic Scholar. (n.d.).
  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References.
  • Li, W., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS No. 33549-66-5). As a brominated heterocyclic compound, its disposal requires a stringent, scientifically-grounded approach to ensure personnel safety and environmental protection. This guide is intended for researchers, chemists, and laboratory managers engaged in pharmaceutical research and organic synthesis.

Hazard Profile and Essential Safety Precautions

Core Principle: In the absence of specific data, always treat a chemical as hazardous. Never assume it is safe for disposal in regular trash or via a sink.[6]

Personal Protective Equipment (PPE)

Effective containment begins with personal protection. The following PPE is mandatory when handling this compound in its pure form or as waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[3][4]
Hand Protection Nitrile or other chemically resistant gloves. Check manufacturer's compatibility data.Prevents skin contact. Pyrazolone derivatives can cause skin irritation and may be harmful if absorbed through the skin.[2][5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator with particulate filters if dust is generated.Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[2]
Immediate First Aid Measures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[5][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or doctor immediately.[8]

The Cornerstone of Chemical Disposal: Waste Segregation

The single most critical step in proper chemical disposal is segregation at the source. This compound is a halogenated organic solid . It must never be mixed with other waste streams.

The Causality Behind Segregation:

  • Safety: Mixing incompatible waste, such as halogenated compounds with strong acids or bases, can trigger unintended hazardous reactions.[9]

  • Treatment Compatibility: Halogenated waste requires a specific disposal method—high-temperature incineration with specialized "scrubbers" to neutralize the resulting acidic gases (e.g., hydrogen bromide).[10] Mixing it with non-halogenated waste contaminates the entire batch, forcing the more complex and expensive disposal process on a larger volume.[11]

  • Regulatory Compliance: Environmental regulations strictly mandate the separation of different classes of hazardous waste.[6][12]

The following workflow provides a clear decision-making process for laboratory waste.

WasteSegregation Start New Chemical Waste Generated IsHalogenated Is it a Halogenated Organic? (contains F, Cl, Br, I) Start->IsHalogenated HalogenatedWaste Collect in 'HALOGENATED ORGANIC WASTE' Container IsHalogenated->HalogenatedWaste Yes (e.g., this compound) NonHalogenated Is it a Non-Halogenated Organic Solvent? IsHalogenated->NonHalogenated No NonHalogenatedWaste Collect in 'NON-HALOGENATED ORGANIC WASTE' Container NonHalogenated->NonHalogenatedWaste Yes AqueousWaste Is it an Aqueous Solution (acids, bases, salts)? NonHalogenated->AqueousWaste No AqueousWasteContainer Collect in 'AQUEOUS HAZARDOUS WASTE' Container AqueousWaste->AqueousWasteContainer Yes OtherWaste Consult EHS for Other Waste Types AqueousWaste->OtherWaste No

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol

This protocol outlines the validated procedure for collecting and storing this compound waste pending disposal by your institution's Environmental Health & Safety (EHS) department.

Step 1: Container Selection and Labeling
  • Obtain a Proper Container: Procure a designated hazardous waste container from your EHS department. It must be made of a material compatible with the chemical (e.g., HDPE or glass) and have a secure, screw-top lid.[12]

  • Inspect the Container: Ensure the container is in good condition, free from cracks or leaks.[13]

  • Apply the Label: Before adding any waste, affix a "Hazardous Waste" label.[11][13]

  • Complete the Label: Clearly write the full chemical name: "This compound ". Do not use abbreviations, formulas, or trade names.[13] List any other halogenated components if it is a mixed waste stream.

Step 2: Waste Collection
  • Designated Area: Perform waste consolidation within a chemical fume hood to minimize exposure to any dust.

  • Transfer: Carefully transfer the solid this compound waste into the prepared container using a dedicated spatula or scoop.

  • Avoid Overfilling: Fill the container to no more than 80% of its capacity to prevent spills.[12]

Step 3: Management of Contaminated Materials
  • Grossly Contaminated Items: Any items heavily contaminated with the compound (e.g., weigh boats, disposable funnels, paper towels used for cleanup) must be placed in the same solid halogenated waste container.[14]

  • Empty Original Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[14] The rinsate from this process must also be collected as halogenated hazardous waste.

Step 4: Secure Storage
  • Close Securely: Tightly seal the lid of the waste container. A container is considered "open" if it can be tipped over and leak. Keep containers closed at all times except when actively adding waste.[13][15]

  • Satellite Accumulation Area (SAA): Store the sealed container in your laboratory's designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[12]

Step 5: Final Disposal
  • Contact EHS: Once the container is full or you are finished with the process that generates this waste, contact your institution's EHS department.

  • Schedule Pickup: Follow your institutional procedures to schedule a hazardous waste pickup. Do not allow hazardous waste to accumulate for extended periods.[14]

Emergency Protocol: Spill Management

Accidents require a prepared response. The following steps are for a small, manageable spill of solid material. For large spills, evacuate the area and contact emergency services and EHS immediately.[13][14]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear the appropriate PPE as detailed in Section 1.1.

  • Contain the Spill: Gently cover the solid spill with an absorbent material (e.g., vermiculite, sand, or commercial spill pads) to prevent it from becoming airborne.[13]

  • Collect Material: Carefully sweep or scoop the material and absorbent into a bag or container.

  • Package and Label: Seal the container, and label it as "Spill Debris: this compound" and manage it as halogenated hazardous waste.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent and paper towels. Place the used towels in the spill debris container.

  • Report: Report the incident to your laboratory supervisor and EHS department.

References

  • Vertex AI Search. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory.
  • CymitQuimica. (n.d.). This compound.
  • Guidechem. (n.d.). This compound, 98+%.
  • ChemicalBook. (2025). This compound, 98+%.
  • Unknown. (n.d.). hazardous waste segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. (n.d.). 5 - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazolin-5-one.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-2-pyrazolin-5-one.
  • TCI Chemicals. (2020). SAFETY DATA SHEET - 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 1-(4-Sulfophenyl)-3-carboxy-5-pyrazolone.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-Methyl-5-pyrazolone.
  • Jay Organics. (n.d.). MATERIAL SAFETY DATA SHEET - 3-Methyl-1-Phenyl 5-Pyrazolone.

Sources

A Senior Application Scientist's Guide to Handling 4,4-Dibromo-3-methyl-2-pyrazolin-5-one: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the unknown. While 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is a valuable intermediate in the synthesis of novel compounds, its comprehensive toxicological profile remains largely uninvestigated. This guide provides a robust framework for handling this compound, grounded in the principle of proactive risk mitigation. The following protocols are designed to be self-validating, ensuring that safety is an integral component of the experimental design, not an afterthought. Our approach is built on extrapolating data from structurally related compounds and adhering to the highest standards of laboratory practice.

Hazard Identification and Inferred Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice. Given the absence of specific toxicity data for this compound, we must infer potential hazards from its chemical structure and related compounds.

  • Brominated Organic Compound: Compounds in this class can be irritants to the skin, eyes, and respiratory tract. Upon thermal decomposition, they can release hazardous gases such as hydrogen bromide. Long-term exposure to some brominated compounds has been linked to systemic health effects.

  • Pyrazolone Core: The pyrazole moiety is a common scaffold in biologically active molecules, suggesting the potential for unforeseen physiological effects.

  • Physical Form: As a solid powder, this compound presents an inhalation risk if it becomes airborne.

Therefore, we will operate under the assumption that this compound is, at a minimum, an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static choice but a dynamic decision based on the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Pre-weighing/Aliquotting Milligrams to GramsDouble Nitrile GlovesSafety GogglesFull-Sleeve Lab CoatN95 Respirator (if outside a fume hood)
Solution Preparation Dilute to ConcentratedDouble Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant GownRequired if not in a certified chemical fume hood
Reaction Setup & Monitoring AnyDouble Nitrile GlovesChemical Splash GogglesChemical-Resistant GownWork must be conducted in a chemical fume hood
Work-up & Purification AnyDouble Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant GownWork must be conducted in a chemical fume hood
Spill Cleanup AnyHeavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Gown or "Bunny Suit" CoverallsFull-face respirator with appropriate cartridges
Detailed PPE Selection and Causality
  • Hand Protection: Double-gloving with powder-free nitrile gloves provides a dual barrier against contamination and chemical permeation. The outer glove should be removed and replaced immediately upon known or suspected contact. The rationale for this is to prevent the transfer of contamination and ensure a clean layer of protection is always present.

  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against splashes or fine powders. Chemical splash goggles that form a seal around the eyes are mandatory. When handling larger quantities or performing tasks with a high splash potential (e.g., solvent extraction, quenching a reaction), a full-face shield must be worn in addition to goggles to protect the entire face.

  • Body Protection: A standard cotton lab coat is not impervious to chemicals. A polyethylene-coated or similar chemical-resistant gown is required to prevent skin exposure from spills. All clothing worn in the lab should offer full coverage.

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure. If a task must be performed outside of a fume hood (a scenario that should be avoided), a properly fit-tested N95 respirator is the minimum requirement for handling small quantities. For larger spills or uncontrolled releases, a full-face respirator with chemical cartridges is necessary. Surgical masks offer no protection from chemical dust or vapors.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Verify that an appropriate spill kit and emergency contact numbers are readily accessible.

  • Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures.

  • Weighing: Perform all weighing operations within the fume hood or a ventilated balance enclosure to prevent the escape of dust. Use a spatula to gently transfer the solid. Avoid any actions that could create airborne dust.

  • Transfer and Dissolution: When adding the solid to a solvent, do so slowly and carefully to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, face shield, goggles, inner gloves, and finally, respirator. Wash hands thoroughly with soap and water after exiting the lab.

Spill and Emergency Procedures

Rapid and correct response to a spill or exposure is critical.

  • Minor Spill (Solid <1g in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite to prevent it from becoming airborne.

    • Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent and then soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of cool water for at least 15 minutes. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: All contaminated consumables (gloves, weigh paper, absorbent pads, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound and halogenated solvents should be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.

  • Disposal: All waste must be disposed of through your institution's certified EHS program. Never pour chemical waste down the drain. Brominated waste requires specific handling, often involving high-temperature incineration at a licensed facility.

Visualization of Safety Workflows

To ensure clarity and rapid comprehension, the following diagrams illustrate the decision-making process for PPE selection and the procedural flow for spill response.

PPE_Selection_Workflow start Start: Identify Task task_type Is the compound in solid form and handled outside a fume hood? start->task_type ppe_base Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles task_type->ppe_base No add_respirator Add N95 Respirator task_type->add_respirator Yes splash_risk Is there a significant risk of splashing? scale Handling >1 gram? splash_risk->scale No upgrade_ppe Upgrade to: - Chemical Gown - Chemical Splash Goggles splash_risk->upgrade_ppe Yes add_faceshield Add Face Shield scale->add_faceshield Yes ppe_base->splash_risk add_respirator->splash_risk upgrade_ppe->scale No upgrade_ppe->add_faceshield Yes Spill_Response_Workflow spill_detected Spill Detected spill_size Is the spill large or outside a fume hood? spill_detected->spill_size evacuate EVACUATE LAB Alert others Call EHS spill_size->evacuate Yes alert_personnel Alert personnel in immediate area spill_size->alert_personnel No don_ppe Don Spill Response PPE: - Gown, Double Gloves - Goggles, Face Shield alert_personnel->don_ppe contain_spill Gently cover with inert absorbent don_ppe->contain_spill collect_waste Scoop into labeled hazardous waste container contain_spill->collect_waste decontaminate Decontaminate area and tools collect_waste->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose end End of Response dispose->end

Caption: Minor Spill Response Workflow for this compound.

By adhering to these rigorous protocols, we can confidently handle this compound, ensuring both the integrity of our research and the safety of all laboratory personnel.

References

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. Retrieved from [Link]

  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Johns Hopkins Bayview Medical Center. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Dr. Finbar O'Donovan. (2025, October 26). Chemical Burn Emergency – Doctor Explains What to Do Immediately [Video]. YouTube. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dibromo-3-methyl-2-pyrazolin-5-one
Reactant of Route 2
4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.